2-hydroxycerotoyl-CoA
説明
特性
分子式 |
C47H86N7O18P3S |
|---|---|
分子量 |
1162.2 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyhexacosanethioate |
InChI |
InChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-35(55)46(60)76-30-29-49-37(56)27-28-50-44(59)41(58)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-40(71-73(61,62)63)39(57)45(70-36)54-34-53-38-42(48)51-33-52-43(38)54/h33-36,39-41,45,55,57-58H,4-32H2,1-3H3,(H,49,56)(H,50,59)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35?,36-,39-,40-,41+,45-/m1/s1 |
InChIキー |
LVZUJAQAVMAPMT-RVNPWDOLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the 2-Hydroxycerotoyl-CoA Synthesis Pathway in Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Hydroxylated sphingolipids are critical components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] The synthesis of these lipids is initiated by the 2-hydroxylation of fatty acids, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][3] The resulting 2-hydroxy fatty acid is subsequently activated to its coenzyme A (CoA) derivative, 2-hydroxyacyl-CoA, which serves as the direct precursor for incorporation into the ceramide backbone. This pathway is paramount for neuronal health; mutations in the FA2H gene lead to severe neurodegenerative disorders, including leukodystrophy, spastic paraplegia, and a condition known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[4][5][6] This guide provides an in-depth examination of the biochemical steps, key enzymes, quantitative aspects, and experimental methodologies relevant to the 2-hydroxycerotoyl-CoA synthesis pathway in neurons.
The Core Biosynthetic Pathway
The de novo synthesis of 2-hydroxylated sphingolipids follows a conserved pathway that diverges from non-hydroxylated sphingolipid synthesis at the initial fatty acid modification step.[7] The process occurs primarily at the endoplasmic reticulum and involves four key enzymatic reactions.[7][8][9]
2.1 Step 1: Fatty Acid 2-Hydroxylation The inaugural and rate-limiting step is the hydroxylation of a free fatty acid at the C-2 (alpha) position.[1][7]
-
Enzyme: Fatty Acid 2-Hydroxylase (FA2H).[10]
-
Substrates: A long-chain or very-long-chain free fatty acid (e.g., tetracosanoic acid), molecular oxygen (O₂), and NADPH as the electron donor.[10][11]
-
Product: An (R)-2-hydroxy fatty acid.[11]
-
Cofactors & Domains: The reaction is dependent on an N-terminal cytochrome b5 domain for electron transfer, and the enzyme contains a conserved iron-binding histidine motif.[10][11]
2.2 Step 2: Acyl-CoA Activation The newly synthesized 2-hydroxy fatty acid must be activated before it can be utilized by ceramide synthases. This is achieved by converting it into a thioester with coenzyme A.
-
Enzyme: Long-chain or very-long-chain acyl-CoA synthetase.
-
Substrates: 2-hydroxy fatty acid, Coenzyme A (CoA-SH), and ATP.
-
Product: 2-hydroxyacyl-CoA (e.g., this compound).
2.3 Step 3: Dihydroceramide (B1258172) Synthesis The activated 2-hydroxyacyl-CoA is transferred to a sphingoid base to form the N-acyl bond, creating the dihydroceramide backbone.
-
Enzyme: Ceramide Synthase (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxyacyl-CoA as a substrate.[6][7]
-
Substrates: 2-hydroxyacyl-CoA and dihydrosphingosine (sphinganine).
-
Product: 2-hydroxy-dihydroceramide.[7]
2.4 Step 4: Desaturation The final step in forming 2-hydroxyceramide is the introduction of a double bond into the sphingoid base backbone.
-
Enzyme: Dihydroceramide Desaturase (DEGS1).
-
Substrate: 2-hydroxy-dihydroceramide.
-
Product: 2-hydroxyceramide, the precursor for all complex 2-hydroxylated sphingolipids like 2-hydroxy-galactosylceramide (hGalCer) and 2-hydroxy-sulfatide.[7]
Pathway Visualization
The following diagram illustrates the sequential steps in the synthesis of 2-hydroxyceramide, the precursor derived from this compound.
References
- 1. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities [frontiersin.org]
- 9. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
discovery of 2-hydroxycerotoyl-CoA in skin barrier lipids
An In-Depth Technical Guide on the Discovery and Role of 2-Hydroxyacyl-CoAs in Skin Barrier Lipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The integrity of the epidermal permeability barrier is fundamental for terrestrial life, preventing water loss and protecting against external threats. This barrier is primarily composed of a unique lipid matrix in the stratum corneum, rich in ceramides (B1148491). Among these, 2-hydroxyceramides play a critical structural role. This technical guide delves into the discovery of their essential precursor, 2-hydroxyacyl-CoA, detailing the enzymatic pathways, key experimental findings, and the methodologies used to elucidate its function in skin barrier formation. Understanding this pathway is crucial for developing novel therapeutics for skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.
Introduction: The Significance of Skin Barrier Lipids
The outermost layer of the skin, the stratum corneum (SC), consists of corneocytes embedded in a lipid-enriched matrix. This matrix, forming a continuous lamellar structure, is the principal component of the epidermal permeability barrier.[1] The primary lipid classes are ceramides (approximately 50%), cholesterol, and free fatty acids.[2] Ceramides are a complex family of sphingolipids, and their composition, particularly the nature of their N-acyl chain, is critical for the barrier's structural integrity and function.[3]
A unique and vital subclass of epidermal ceramides are the α-hydroxyceramides (2-hydroxyceramides), which contain a hydroxyl group at the second carbon of the fatty acid chain. These lipids are essential for the proper formation of the extracellular lamellar membranes required for a competent skin barrier.[4] This document focuses on the pivotal discovery of the synthesis pathway for these molecules, centering on their activated precursor, 2-hydroxyacyl-CoA.
Discovery of the 2-Hydroxyceramide Synthetic Pathway
The synthesis of 2-hydroxyceramides is a two-step enzymatic process involving fatty acid hydroxylation followed by condensation with a sphingoid base. The discovery of the specific enzymes responsible for this pathway was a significant breakthrough in understanding skin barrier homeostasis.
Step 1: Fatty Acid 2-Hydroxylation by FA2H
The initial and committing step is the 2-hydroxylation of fatty acid chains. Research identified Fatty Acid 2-Hydroxylase (FA2H) as the key enzyme catalyzing this reaction in the epidermis.[4] Studies in cultured human keratinocytes demonstrated that FA2H expression and its enzymatic activity increase as the keratinocytes differentiate. This upregulation coincides with the increased synthesis of 2-hydroxyceramides and 2-hydroxyglucosylceramides, indicating that the 2-hydroxylation of the fatty acid occurs before it is incorporated into the ceramide structure.[4] This step precedes the formation of the acyl-CoA derivative.
Step 2: Ceramide Synthase (CerS) Acylation
Once the 2-hydroxy fatty acid is synthesized and subsequently activated to its coenzyme A thioester (2-hydroxyacyl-CoA), it is transferred to a sphingoid base. This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[5][6] Each CerS enzyme exhibits specificity for fatty acyl-CoA chains of particular lengths.[7]
Crucially, research has shown that all six CerS family members can utilize 2-hydroxy-fatty acyl-CoAs as substrates to produce 2-hydroxyceramides.[5] The chain length of the resulting 2-hydroxyceramide corresponds to the known chain-length specificity of the particular CerS enzyme. In the epidermis, CerS3 is the most predominantly expressed isoform, and its expression also increases with keratinocyte differentiation, suggesting it is a major contributor to the synthesis of the very long-chain 2-hydroxyceramides vital for the skin barrier.[5][8]
Biochemical Pathways and Experimental Workflows
The synthesis of 2-hydroxyceramides is an integral part of the overall sphingolipid metabolism in the epidermis, occurring primarily in the endoplasmic reticulum.
Signaling Pathway for 2-Hydroxyceramide Synthesis
The pathway begins with a pool of fatty acyl-CoAs, which are elongated to very long chains. FA2H then hydroxylates these chains, which are subsequently used by CerS enzymes to create 2-hydroxyceramides.
Caption: Biosynthetic pathway of 2-hydroxyceramides in the epidermis.
Experimental Workflow for FA2H Functional Analysis
To confirm the role of FA2H, researchers typically employ a workflow involving the knockdown of the FA2H gene in cultured keratinocytes, followed by analysis of the lipid profile and cellular structures.
Caption: Workflow for validating the function of FA2H in keratinocytes.
Quantitative Data Presentation
The following tables summarize key quantitative and semi-quantitative findings from studies on 2-hydroxyceramide synthesis.
Table 1: Gene Expression and Enzyme Activity in Differentiating Keratinocytes
| Gene/Enzyme | Expression/Activity in Undifferentiated Keratinocytes | Expression/Activity in Differentiated Keratinocytes | Citation |
| FA2H mRNA | Basal Level | Increased | [4] |
| FA2H Activity | Basal Level | Increased | [4] |
| CerS3 mRNA | Predominantly Expressed | Increased | [5] |
Table 2: Impact of FA2H Knockdown on Keratinocyte Lipids
| Measurement | Control Keratinocytes | FA2H-siRNA Treated Keratinocytes | Citation |
| FA 2-Hydroxylase Activity | Normal | Suppressed | [4] |
| 2-Hydroxyceramide Levels | Normal | Decreased | [4] |
| 2-Hydroxyglucosylceramide Levels | Normal | Decreased | [4] |
| Lamellar Body Structure | Normal | Abnormal | [4] |
Table 3: Substrate Specificity of Ceramide Synthase (CerS) Family
| CerS Isoform | Primary Non-hydroxy Acyl-CoA Substrate(s) | Utilizes 2-Hydroxy Acyl-CoA? | Resulting 2-Hydroxyceramide Chain Length | Citation |
| CerS1 | C18 | Yes | C18 | [5],[7] |
| CerS2 | C22-C24 | Yes | C22-C24 | [5],[9],[7] |
| CerS3 | ≥C26 | Yes | ≥C26 | [5],[7] |
| CerS4 | C18-C20 | Yes | C18-C20 | [5],[7] |
| CerS5 / CerS6 | C16 | Yes | C16 | [5],[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on descriptions in the cited literature.[4][5][10][11]
Protocol: FA2H Gene Silencing in Cultured Human Keratinocytes
-
Cell Culture: Culture primary human keratinocytes in a defined keratinocyte growth medium.
-
siRNA Transduction: At 60-70% confluency, transduce cells with lentiviral particles containing either a short hairpin RNA (shRNA) targeting FA2H (FA2H-siRNA) or a non-targeting control sequence.
-
Selection: Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin) for 48-72 hours.
-
Induce Differentiation: Switch the culture medium to a high-calcium (1.2-1.5 mM) differentiation medium and culture for an additional 5-7 days.
-
Harvesting: Harvest cells for subsequent analysis (RT-PCR for knockdown efficiency, Western Blot for protein levels, lipid extraction).
Protocol: In Vitro Ceramide Synthase Activity Assay
-
Homogenate Preparation: Prepare cell or tissue homogenates from a source overexpressing a specific CerS isoform (e.g., transfected HEK293T cells).
-
Substrate Mix: Prepare a reaction buffer containing a fluorescently-labeled sphingoid base (e.g., NBD-sphinganine), a defatted bovine serum albumin (BSA), and the fatty acyl-CoA substrate of interest (e.g., 2-hydroxy-stearoyl-CoA).
-
Reaction Initiation: Add the cell homogenate (containing the CerS enzyme) to the substrate mix to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of solvent. Separate the lipids using high-performance thin-layer chromatography (HPTLC).
-
Quantification: Visualize the fluorescently-labeled ceramide product under UV light and quantify the spot intensity using densitometry software.
Protocol: Lipid Extraction and Analysis by LC-MS/MS
-
Sample Preparation: Homogenize cultured cells or skin tissue samples in a suitable buffer.
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh-Dyer method. Add chloroform and methanol to the homogenate, vortex, and add water to induce phase separation.
-
Phase Separation: Centrifuge the mixture. The lipids, including ceramides, will partition into the lower chloroform phase.
-
Drying and Reconstitution: Carefully collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate the different lipid species.
-
Detection and Quantification: Use the mass spectrometer in a multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions pre-defined for each 2-hydroxyceramide species to be quantified. Calculate concentrations based on a standard curve generated from synthetic lipid standards.
Conclusion and Future Directions for Drug Development
The discovery that FA2H and the CerS family of enzymes are responsible for the synthesis of 2-hydroxyceramides via a 2-hydroxyacyl-CoA intermediate has fundamentally advanced our understanding of skin barrier biology.[4][5] The differentiation-dependent upregulation of FA2H and CerS3 underscores the critical timing of this pathway in the formation of a functional stratum corneum.[4][5]
For drug development professionals, these enzymes represent promising therapeutic targets.
-
Targeting Barrier Defects: In conditions like atopic dermatitis, where the skin barrier is compromised and ceramide levels are often reduced, developing topical formulations that deliver 2-hydroxyceramides or their precursors could directly address the lipid deficiency.[3]
-
Enzyme Modulation: Small molecules designed to enhance the activity or expression of FA2H or CerS3 could potentially stimulate the endogenous production of these critical lipids, offering a novel strategy to repair a defective barrier.
Future research should focus on the regulatory mechanisms governing FA2H and CerS3 gene expression in keratinocytes and exploring the downstream effects of modulating their activity on overall skin health and disease. A deeper understanding of these pathways will pave the way for innovative and targeted dermatological therapies.
References
- 1. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of skin ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Hydroxycerotoyl-CoA and its Link to Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-hydroxycerotoyl-CoA and the broader family of 2-hydroxylated fatty acids, detailing their synthesis, metabolism, and critical role in the central and peripheral nervous systems. A central focus of this document is the intricate link between dysregulation of 2-hydroxylated fatty acid metabolism and the pathogenesis of several neurodegenerative diseases. We delve into the genetic and biochemical underpinnings of conditions such as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), Refsum Disease, and disorders related to very long-chain fatty acid metabolism. This guide presents key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for the study of these pathways, and illustrates complex biological and experimental workflows using Graphviz diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development, aiming to foster a deeper understanding of the molecular mechanisms and to facilitate the development of novel therapeutic strategies.
Introduction to this compound and its Significance
2-hydroxylated fatty acids are a unique class of lipids that play a crucial role in the structure and function of the nervous system.[1][2] These molecules are particularly enriched in the myelin sheath, the insulating layer that surrounds neuronal axons and is essential for rapid nerve impulse conduction.[3][4] The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain confers distinct biochemical properties to the lipids they are incorporated into, influencing membrane fluidity, lipid packing, and interactions with other molecules.
The synthesis of 2-hydroxylated fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2][5] This enzyme converts long and very-long-chain fatty acids into their 2-hydroxy counterparts, which are then incorporated into various sphingolipids, most notably galactosylceramide and sulfatide, major components of myelin.[2][6] The resulting 2-hydroxygalactosylceramide is a key structural element of the myelin sheath.
Genetic mutations that impair the function of enzymes involved in the metabolism of 2-hydroxylated and other modified fatty acids can have devastating consequences for the nervous system, leading to a class of severe neurodegenerative disorders.[7][8] This guide will explore the metabolic pathways of these lipids, their association with specific neurodegenerative diseases, and the experimental approaches used to study these conditions.
Biosynthesis and Metabolism of 2-Hydroxylated Fatty Acids
The central enzyme in the biosynthesis of 2-hydroxylated fatty acids is Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[1][2][5] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the hydroxylation of fatty acids at the C-2 position.[8] This reaction requires an electron transfer system, which can be reconstituted in vitro using an NADPH regeneration system and NADPH:cytochrome P-450 reductase.[1][9] The substrates for FA2H are typically long-chain and very-long-chain fatty acids. The resulting 2-hydroxy fatty acids are then activated to their CoA esters, such as this compound, and subsequently incorporated into ceramides (B1148491) by ceramide synthases. These 2-hydroxyceramides serve as precursors for more complex sphingolipids like 2-hydroxygalactosylceramide, a critical component of myelin.[2]
Another important enzyme in the metabolism of modified fatty acids is phytanoyl-CoA 2-hydroxylase (PAHX), a peroxisomal enzyme involved in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[10][11] While distinct from FA2H, the dysfunction of PAHX also leads to a severe neurological disorder, highlighting the importance of fatty acid hydroxylation in neuronal health.[10][12]
The Link to Neurodegenerative Diseases
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)
Mutations in the FA2H gene that lead to a reduction or elimination of fatty acid 2-hydroxylase activity are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[3][5][13] FAHN is a rare, autosomal recessive neurodegenerative disorder with onset typically in childhood or adolescence.[7][13] Clinical features of FAHN are progressive and include:
-
Spastic paraplegia or quadriplegia[13]
-
Dystonia[13]
-
Ataxia[13]
-
Cognitive decline
-
Brain iron accumulation, particularly in the globus pallidus[7][13]
The underlying pathology of FAHN is believed to be the instability of the myelin sheath due to the lack of 2-hydroxylated galactosylceramides, leading to demyelination and subsequent axonal degeneration.[6][14]
Refsum Disease
Refsum disease is another autosomal recessive disorder resulting from a defect in fatty acid metabolism, specifically the alpha-oxidation of phytanic acid.[10][12] This condition is caused by mutations in the PHYH gene, which encodes phytanoyl-CoA 2-hydroxylase (PAHX).[10] The deficiency of this enzyme leads to the accumulation of phytanic acid in various tissues, including the nervous system.[12] The clinical manifestations of Refsum disease include:
-
Retinitis pigmentosa
-
Anosmia (loss of smell)
-
Sensory neuropathy
-
Cerebellar ataxia
The accumulation of phytanic acid is thought to be cytotoxic, contributing to the neurological symptoms of the disease.[12]
Very Long-Chain Fatty Acid (VLCFA) Disorders
Peroxisomes play a critical role in the metabolism of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[15] Genetic defects in peroxisomal function can lead to the accumulation of VLCFAs in tissues and plasma, resulting in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[15] The accumulation of VLCFAs is believed to contribute to the pathogenesis of these diseases by disrupting membrane integrity, inducing oxidative stress, and triggering inflammatory responses, ultimately leading to demyelination and neurodegeneration.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and metabolites discussed in this guide.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax / Activity | Organism/System | Reference |
| Phytanoyl-CoA 2-Hydroxylase (PAHX) | Phytanoyl-CoA | ~30 µM | - | Recombinant Human | [10] |
| 2-Oxoglutarate | 51.4 ± 15.6 µM | 246 ± 17 nmol/min/mg | Recombinant Human | [10] | |
| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic acid | <0.18 µM | - | - | [17] |
| [3,3,5,5-D4]Tetracosanoic acid | - | ~5-fold increase from P1 to P20 | Mouse Brain | [6] |
Table 2: Metabolite Levels in Disease States
| Metabolite | Disease | Tissue/Fluid | Concentration/Change | Reference |
| Phytanic Acid | Refsum Disease | Plasma | 10-50 mg/dL (Normal: ≤0.2 mg/dL) | - |
| Very Long-Chain Fatty Acids (C26:0) | X-linked Adrenoleukodystrophy | Plasma | Elevated | [5] |
| Brain Myelin | Higher levels in cerebral ALD vs. AMN | [5] | ||
| 2-Hydroxygalactosylceramide | FA2H Knockout Mice | Brain, Sciatic Nerve | Absent | [18] |
| Non-hydroxylated Galactosylceramide | FA2H Knockout Mice | Brain | Increased | [18] |
Key Experimental Protocols
In Vitro Enzyme Activity Assays
This protocol is adapted from a method for measuring FA2H activity in vitro using a deuterated substrate and quantification by gas chromatography-mass spectrometry.[1][9]
-
Substrate Preparation: Solubilize [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction from cells or tissues, an NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase.
-
Incubation: Add the deuterated substrate to the reaction mixture and incubate at 37°C.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Derivatization: Convert the extracted fatty acids to their trimethylsilyl (B98337) ether derivatives.
-
GC-MS Analysis: Quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed using GC-MS.
This protocol is based on the requirements for measuring PAHX activity in human liver homogenates.[11]
-
Substrate: Use preformed phytanoyl-CoA.
-
Reaction Buffer: The buffer should contain 2-oxoglutarate, Fe2+, and ascorbate.
-
Enzyme Source: Use human liver homogenate or purified recombinant PAHX.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The activity can be measured by monitoring the conversion of 2-oxoglutarate or the formation of 2-hydroxyphytanoyl-CoA.[10]
Lipid Extraction and Quantification
This protocol outlines a general workflow for lipidomic analysis of cultured cells, such as fibroblasts from FAHN patients.[19][20]
-
Cell Culture: Culture patient-derived fibroblasts and control cells under standard conditions.
-
Cell Lysis and Lipid Extraction: Harvest the cells and extract total lipids using a biphasic solvent system (e.g., methanol, chloroform, and water).
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-high resolution mass spectrometry (LC-HRMS).
-
Data Analysis: Identify and quantify different lipid species, including 2-hydroxylated sphingolipids, by comparing their mass-to-charge ratios and retention times to known standards.
Cell Culture Models
This protocol provides a general framework for generating oligodendrocytes from iPSCs, which can be used to model FAHN in vitro.[12][21][22][23]
-
Neural Induction: Differentiate iPSCs into neural stem cells. This can be achieved by forming embryoid bodies and then plating them in a neural induction medium.
-
Oligodendrocyte Progenitor Cell (OPC) Specification: Culture the neural stem cells in a medium containing growth factors that promote differentiation towards the oligodendrocyte lineage, such as FGF2, PDGF-AA, and IGF-1.
-
OPC Maturation: Induce the maturation of OPCs into myelinating oligodendrocytes by withdrawing mitogens and adding factors like T3.
This protocol describes a method to establish a co-culture system to study myelination.[9][24][25]
-
Neuronal Culture: Isolate and culture primary neurons (e.g., from embryonic rat spinal cords or dorsal root ganglia) until they form a dense axonal network.
-
Oligodendrocyte Progenitor Cell (OPC) Addition: Isolate OPCs from postnatal rodent brains and add them to the mature neuronal cultures.
-
Myelination Induction: Culture the co-cultures in a differentiation medium that promotes oligodendrocyte maturation and myelination.
-
Analysis: Assess myelination by immunostaining for myelin-specific proteins (e.g., myelin basic protein) and by electron microscopy.
Animal Models
This protocol describes the generation of a conditional knockout mouse model for Fa2h.[6][21][26]
-
Targeting Vector Construction: Design a targeting vector with loxP sites flanking the exons to be deleted (e.g., exons 5 and 6 of the Fa2h gene).
-
Homologous Recombination in Embryonic Stem (ES) Cells: Electroporate the targeting vector into ES cells and select for clones that have undergone homologous recombination.
-
Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.
-
Germline Transmission: Breed the resulting chimeric mice to obtain mice heterozygous for the floxed allele.
-
Generation of Knockout Mice: Cross the heterozygous mice with a Cre-recombinase expressing mouse line to generate tissue-specific or whole-body knockout mice.
Signaling Pathways and Pathomechanisms
The dysregulation of this compound and related lipids leads to neurodegeneration through various downstream mechanisms.
Disruption of Myelin Integrity in FAHN
The primary pathomechanism in FAHN is the structural instability of the myelin sheath due to the absence of 2-hydroxylated galactosylceramides.[6][14] This leads to progressive demyelination and secondary axonal damage. While the initial formation of myelin can occur without 2-hydroxylated lipids, its long-term maintenance is compromised.[18]
Mitochondrial Dysfunction and Oxidative Stress
The accumulation of phytanic acid in Refsum disease and VLCFAs in X-ALD has been shown to induce mitochondrial dysfunction.[12][16] Phytanic acid can act as a protonophore, de-energizing mitochondria and reducing ATP production.[12] VLCFAs can also impair mitochondrial function and increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[27][28]
Altered Gene Expression and Cell Signaling
Phytanic acid is a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][10][11][15][17] The aberrant activation of PPARα by accumulated phytanic acid can lead to widespread changes in gene expression, contributing to the pathology of Refsum disease.
Emerging evidence suggests that 2-hydroxylated ceramides also have distinct roles in cell signaling.[1][2][29][30][31][32] For example, 2'-hydroxy-ceramide has been shown to be a potent inducer of apoptosis and can modulate the phosphorylation status of key signaling proteins such as Akt and MAP kinases.[16] The disruption of these signaling pathways due to the lack of 2-hydroxylated lipids may contribute to the neurodegeneration seen in FAHN.
Conclusion and Future Directions
The study of this compound and its metabolic pathways has provided crucial insights into the molecular basis of several devastating neurodegenerative diseases. The strong link between defects in the synthesis of 2-hydroxylated lipids and conditions like FAHN underscores the critical role of these molecules in maintaining the integrity and function of the nervous system. Similarly, the study of Refsum disease and VLCFA disorders has highlighted the broader importance of proper fatty acid metabolism for neuronal health.
Future research in this field should focus on several key areas. Elucidating the precise downstream signaling pathways affected by the absence of 2-hydroxylated lipids will be crucial for a complete understanding of the pathophysiology of FAHN. The development of high-throughput screening assays for modulators of FA2H and PAHX activity could lead to the identification of novel therapeutic compounds. Furthermore, the refinement of iPSC-based disease models will provide powerful platforms for testing potential therapies and for studying the complex interactions between different cell types in the nervous system. Ultimately, a deeper understanding of the biology of this compound and its associated disorders holds the promise of new diagnostic and therapeutic strategies for these currently intractable neurodegenerative conditions.
Visualizations
Signaling Pathways and Metabolic Diagrams
Caption: Biosynthetic pathway of 2-hydroxygalactosylceramide and its link to FAHN.
Caption: Phytanic acid metabolism and its dysregulation in Refsum Disease.
Experimental Workflows
Caption: Workflow for generating oligodendrocytes from iPSCs for disease modeling.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuron/Oligodendrocyte Myelination Coculture | Springer Nature Experiments [experiments.springernature.com]
- 10. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Generation and isolation of oligodendrocyte progenitor cells from human pluripotent stem cells | Semantic Scholar [semanticscholar.org]
- 13. Test Details - Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), FA2H, Sequencing [knightdxlabs.ohsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Skin fibroblast metabolomic profiling reveals that lipid dysfunction predicts the severity of Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipidomic profiling links the Fanconi anemia pathway to glycosphingolipid metabolism in head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stemcell.com [stemcell.com]
- 22. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
Enzymatic Regulation of 2-Hydroxycerotoyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic regulation of 2-hydroxycerotoyl-CoA production, a critical step in the biosynthesis of 2-hydroxyceramides and other complex sphingolipids. Understanding the nuances of this pathway is essential for researchers in lipid biology, scientists investigating related diseases, and professionals in drug development targeting metabolic and neurological disorders.
Core Enzymatic Players and Pathway Overview
The production of this compound is a multi-step process primarily involving two key enzyme families: Fatty Acid 2-Hydroxylase (FA2H) and Ceramide Synthases (CerS).
Fatty Acid 2-Hydroxylase (FA2H): This enzyme, encoded by the FA2H gene, catalyzes the initial and rate-limiting step: the hydroxylation of a fatty acid at the alpha-carbon (C2) position to produce a 2-hydroxy fatty acid.[1][2][3][4][5] This reaction is crucial for the synthesis of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the nervous system and the epidermis.[1][3][4]
Ceramide Synthases (CerS): Following hydroxylation, the 2-hydroxy fatty acid is activated to its CoA ester, this compound. This molecule then serves as a substrate for one of the six mammalian Ceramide Synthase isoforms (CerS1-6).[6][7] Each CerS isoform exhibits specificity for fatty acyl-CoA chain length, incorporating the 2-hydroxy fatty acyl chain into a dihydroceramide (B1258172) backbone.[6][7] All six CerS isoforms have demonstrated the ability to utilize 2-hydroxy fatty acyl-CoAs to synthesize 2'-hydroxy dihydroceramide.[6]
The resulting 2-hydroxydihydroceramide is subsequently desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids.
Below is a diagram illustrating the core enzymatic pathway for the production of 2-hydroxydihydroceramide.
Quantitative Data on Enzyme Activity and Expression
Precise regulation of 2-hydroxyceramide levels is critical for cellular function. This regulation is achieved through the specific kinetic properties and expression patterns of the involved enzymes.
Enzyme Kinetic Parameters
Understanding the kinetic parameters of FA2H and CerS isoforms provides insight into their substrate preferences and catalytic efficiencies.
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| FA2H | Tetracosanoic acid (C24:0) | <0.18 µM | Not specified | Human (recombinant) | [2] |
| CerS4 | Sphinganine | ~2 µM | Not specified | Not specified | [8] |
| CerS5 | NBD-sphinganine | 2.0 ± 0.5 µM | Not specified | HEK cells overexpressing CerS5 | [9] |
| CerS4 | NBD-sphinganine | 3.4 ± 1.5 µM | Not specified | HEK cells overexpressing CerS4 | [9] |
Note: Comprehensive kinetic data for all CerS isoforms with various 2-hydroxy fatty acyl-CoA substrates is limited in the current literature.
Tissue-Specific Expression of Key Enzymes
The expression levels of FA2H and CERS genes vary significantly across different tissues, reflecting the specialized roles of 2-hydroxyceramides in various biological contexts.
| Gene | Brain | Colon | Skin (Keratinocytes) | Liver | Testis | Reference |
| FA2H | High | High | - | - | - | [3] |
| CerS2 | High | - | - | High | - | [8] |
| CerS3 | - | - | High (expression increases with differentiation) | - | High | [6] |
| CerS4 | - | - | High | High | - | [8] |
Note: This table represents a summary of reported expression patterns. "-" indicates that high expression was not specifically highlighted in the cited sources for that tissue.
Signaling Pathways Regulating this compound Production
The synthesis of this compound is intricately regulated by various signaling pathways that respond to cellular metabolic status and external stimuli.
PPARα-Mediated Transcriptional Regulation of FA2H
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism.[10][11][12] Studies have shown that PPARα can upregulate the expression of the FA2H gene.[10] This suggests that under conditions of increased fatty acid availability, such as fasting or a high-fat diet, PPARα activation can lead to an increased capacity for 2-hydroxy fatty acid synthesis. The mechanism involves the binding of activated PPARα to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of the FA2H gene, thereby driving its transcription.[12]
Role of the AKT Signaling Pathway
The AKT (Protein Kinase B) signaling pathway is a central regulator of cell growth, survival, and metabolism. While direct phosphorylation of FA2H or CerS by AKT has not been definitively established, there is significant crosstalk between the AKT pathway and ceramide metabolism. Ceramide itself can inhibit AKT activation, creating a feedback loop.[13][14][15] Specifically, ceramide can promote the dephosphorylation of AKT at Serine 473, a key step in its activation.[13][14] This suggests that the accumulation of ceramides (B1148491), including 2-hydroxyceramides, can dampen AKT signaling. Conversely, the PI3K/AKT/mTOR pathway has been shown to be downregulated by Ceramide Synthase 1 (CERS1), indicating a complex regulatory network.[16]
Experimental Protocols
Accurate measurement of enzyme activity and product formation is crucial for studying the regulation of this compound production. The following sections provide overviews of commonly used experimental methodologies.
FA2H Activity Assay using Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of 2-hydroxy fatty acids produced by FA2H.
Principle: A deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid) is incubated with a sample containing FA2H. The reaction product, deuterated 2-hydroxy tetracosanoic acid, is then extracted, derivatized, and quantified by GC-MS.[10][17]
Workflow:
Key Reagents and Conditions:
-
Substrate: [3,3,5,5-D4]tetracosanoic acid solubilized in alpha-cyclodextrin (B1665218) solution.[10][17]
-
Reaction Buffer: Tris-HCl buffer (pH 7.6).[18]
-
Cofactors: NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and purified NADPH:cytochrome P-450 reductase.[10][17]
-
Extraction: Diethyl ether or other suitable organic solvent.[19]
-
Derivatization: Trimethylsilyl (TMS) ether derivatives are commonly used to increase volatility for GC analysis.[8][20][21]
-
Analysis: GC-MS is used to separate and detect the derivatized 2-hydroxy fatty acid.
Ceramide Synthase Activity Assay using Fluorescent Substrates and HPLC
This assay provides a non-radioactive method to measure the activity of CerS isoforms.
Principle: A fluorescently labeled sphingoid base, such as NBD-sphinganine, is used as a substrate along with a specific fatty acyl-CoA. The fluorescent ceramide product is then separated from the unreacted substrate by High-Performance Liquid Chromatography (HPLC) and quantified.[1][9][18][22][23]
Workflow:
Key Reagents and Conditions:
-
Substrates: NBD-sphinganine and a specific fatty acyl-CoA (e.g., 2-hydroxy-stearoyl-CoA).[7]
-
Reaction Buffer: HEPES buffer (pH 7.2-7.4) containing KCl, MgCl2, and defatted BSA.[9][22]
-
Separation: Reversed-phase HPLC is used to separate NBD-ceramide from NBD-sphinganine.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.
Quantification of 2-Hydroxyceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of various lipid species, including 2-hydroxyceramides, in complex biological samples.[17][20][24]
Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then ionized and fragmented in a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the targeted 2-hydroxyceramide species, allowing for their precise quantification relative to an internal standard.[20][24]
Key Steps:
-
Lipid Extraction: A robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, is used to isolate lipids from the biological matrix.[20]
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate the different ceramide species based on their acyl chain length and hydroxylation.[17][24]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is commonly used to ionize the ceramide molecules. In the tandem mass spectrometer, specific precursor ions corresponding to the [M+H]+ or other adducts of the 2-hydroxyceramides are selected and fragmented. The intensity of specific product ions is then measured.[17][20][24]
-
Quantification: Stable isotope-labeled internal standards are added to the samples prior to extraction to correct for variations in sample preparation and instrument response, enabling accurate absolute quantification.[20]
Conclusion
The enzymatic regulation of this compound production is a tightly controlled process with significant implications for cellular function and human health. The interplay between the catalytic activities of FA2H and the substrate specificities of the CerS isoforms, governed by signaling pathways such as PPARα and AKT, determines the cellular levels of 2-hydroxyceramides. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical metabolic pathway, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.
References
- 1. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FA2H - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Δ9-Tetrahydrocannabinol upregulates fatty acid 2-hydroxylase (FA2H) via PPARα induction: A possible evidence for the cancellation of PPARβ/δ-mediated inhibition of PPARα in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide Synthase 1 Inhibits Brain Metastasis of Non-Small Cell Lung Cancer by Interacting with USP14 and Downregulating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 18. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction [agris.fao.org]
- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. avantiresearch.com [avantiresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Cellular Localization of 2-Hydroxycerotoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular machinery responsible for the synthesis of 2-hydroxycerotoyl-CoA, a critical precursor for a unique class of sphingolipids. A comprehensive understanding of the subcellular localization of this pathway is paramount for research into neurodegenerative diseases, skin barrier function, and for the development of targeted therapeutics. This document summarizes the current knowledge, presents available quantitative data, details key experimental methodologies, and provides visual representations of the core concepts and workflows.
The Core of the Pathway: Fatty Acid 2-Hydroxylase (FA2H)
The synthesis of this compound is initiated by the 2-hydroxylation of a long-chain fatty acid, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3] Encoded by the FA2H gene, this enzyme is a key player in the production of 2-hydroxylated sphingolipids, which are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2][4]
FA2H is an integral membrane protein that belongs to the fatty acid hydroxylase/desaturase family.[1] Structurally, the human FA2H protein is comprised of 372 amino acids and features two crucial domains: a C-terminal catalytic domain with four potential transmembrane segments and a signature histidine motif that binds iron, and an N-terminal cytochrome b5-like domain.[5] This cytochrome b5 domain is essential for its enzymatic activity, participating in the electron transfer required for the hydroxylation reaction, which is dependent on NAD(P)H.[1][5]
Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN), highlighting the critical role of 2-hydroxylated sphingolipids in maintaining myelin and axonal integrity.[3][6]
Subcellular Localization: The Endoplasmic Reticulum as the Primary Site
The consensus from multiple lines of experimental evidence points to the endoplasmic reticulum (ER) as the primary site of FA2H activity and, consequently, this compound synthesis.[1][3] As an integral membrane protein, FA2H is embedded within the ER membrane, where it has access to its fatty acid substrates.
The table below summarizes the experimental evidence supporting the subcellular localization of FA2H. While the majority of studies confirm ER localization, some data from high-throughput antibody-based screening suggests a potential localization to the nuclear membrane, which is contiguous with the ER.
Table 1: Summary of Experimental Evidence for FA2H Subcellular Localization
| Experimental Method | Cell/Tissue Type | Observed Localization | Reference |
| Subcellular Fractionation & Enzyme Assay | Transfected COS7 cells | Microsomal Fraction (ER) | [5] |
| Immunofluorescence | Differentiating Human Keratinocytes | Endoplasmic Reticulum | [3] |
| Inferred from Orthologs (Yeast) | Saccharomyces cerevisiae | Endoplasmic Reticulum | [1] |
| Immunocytochemistry (ICC) | Human U2OS cell line | Nuclear Membrane | [7] |
Quantitative Insights into FA2H Activity
While direct quantitative measurements comparing FA2H protein levels or activity across different isolated organelles are not widely available, studies on brain development provide valuable quantitative data on the temporal regulation of its activity. The synthesis of 2-hydroxylated galactolipids is tightly correlated with the process of myelination.
Table 2: FA2H Enzyme Activity During Postnatal Mouse Brain Myelination
| Postnatal Day | FA2H Activity (fmol/mg protein/min) (Mean ± SD) |
| 1 | ~50 ± 10 |
| 10 | ~150 ± 25 |
| 20 | ~250 ± 30 |
| 30 | ~220 ± 20 |
Data adapted from Alderson et al., 2007, showing a significant increase in FA2H activity that peaks around postnatal day 20, coinciding with the peak of myelination.[8] This demonstrates a strong upregulation of the pathway during a key developmental window.
Biochemical Pathway of this compound Synthesis
The synthesis of this compound occurs in a multi-step process localized to the endoplasmic reticulum.
-
Fatty Acid Hydroxylation: A very long-chain fatty acid (e.g., tetracosanoic acid, C24:0) is hydroxylated at the C-2 position by FA2H. This reaction requires O₂, NADPH, and electron transfer via the enzyme's cytochrome b5 domain.[2][5]
-
Activation to CoA Thioester: The resulting 2-hydroxy fatty acid is then activated by a long-chain acyl-CoA synthetase, which attaches Coenzyme A to the carboxyl group, forming 2-hydroxyacyl-CoA (e.g., this compound).
-
Ceramide Synthesis: Finally, the 2-hydroxyacyl group is transferred from its CoA thioester to a sphingoid base (like sphingosine (B13886) or dihydrosphingosine) by a ceramide synthase (CerS) enzyme, forming a 2-hydroxyceramide.[1] This 2-hydroxyceramide is the foundational molecule for more complex 2-hydroxylated sphingolipids.
Caption: Biosynthetic pathway of 2-hydroxyceramide in the ER.
Experimental Protocols
Determining the subcellular localization of an enzymatic pathway requires a combination of techniques to isolate cellular compartments and visualize the enzyme in situ.
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the enrichment of the microsomal fraction, which is primarily composed of vesicles from the endoplasmic reticulum.
Methodology:
-
Cell Lysis: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice to allow swelling.
-
Homogenization: Disrupt the swollen cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis while keeping nuclei intact.
-
Removal of Nuclei and Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains nuclei and intact cells.
-
Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.
-
Microsomal Fractionation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet is the microsomal fraction, enriched with ER membranes.
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
Analysis: Resuspend the microsomal pellet in a suitable buffer. Analyze all fractions (nuclear, mitochondrial, microsomal, cytosolic) by Western blotting using an anti-FA2H antibody and antibodies for organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, Histone H3 for nucleus) to confirm fraction purity and determine the location of FA2H.
Caption: Workflow for subcellular fractionation to isolate the ER.
Immunofluorescence Microscopy for FA2H Visualization
This in situ technique provides visual confirmation of a protein's location within the cellular architecture.
Methodology:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins, preserving the cellular structure.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell membranes by incubating with a solution of 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular antigens.
-
Blocking: Wash the cells and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for FA2H, diluted in blocking buffer, overnight at 4°C in a humidified chamber. For co-localization, a primary antibody against an ER marker (e.g., anti-Calnexin) raised in a different species can be included.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit for FA2H, Alexa Fluor 594 anti-mouse for the ER marker) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells. Stain the nuclei with a DNA dye like DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a confocal fluorescence microscope. The green signal (FA2H) should co-localize with the red signal (ER marker), resulting in a yellow overlay, confirming ER localization.
Caption: Experimental workflow for immunofluorescence staining.
FA2H Enzyme Activity Assay
This assay quantifies the enzymatic function of FA2H, typically in isolated microsomal fractions, by measuring the conversion of a fatty acid substrate to its 2-hydroxylated product.[8][9]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Microsomal protein fraction (e.g., 50 µg).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH (e.g., 1 mM).
-
A deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) to distinguish it from endogenous fatty acids.
-
-
Enzyme Reaction: Initiate the reaction by adding the microsomal fraction. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a solution for lipid extraction, such as chloroform:methanol (2:1, v/v), followed by acidification.
-
Saponification and Derivatization: Evaporate the organic solvent. Saponify the lipid extract with an ethanolic KOH solution to release the fatty acids. Acidify and extract the fatty acids. Convert the fatty acids to their methyl ester derivatives using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.
-
Analysis by GC-MS: Analyze the fatty acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS). The deuterated substrate and the deuterated 2-hydroxy product will have distinct retention times and mass spectra.
-
Quantification: Quantify the amount of deuterated 2-hydroxy fatty acid product by comparing its peak area to that of a known amount of an internal standard. Calculate the specific activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
References
- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Hydroxylase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Subcellular - FA2H - The Human Protein Atlas [proteinatlas.org]
- 8. researchgate.net [researchgate.net]
- 9. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Hydroxylated Sphingolipids in Cellular Physiology and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-hydroxylated sphingolipids, a unique class of lipids characterized by a hydroxyl group at the second carbon of the fatty acyl chain, are integral components of cellular membranes, particularly enriched in the myelin sheath and the stratum corneum of the skin. Their synthesis, primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), and their subsequent metabolism are tightly regulated processes crucial for maintaining cellular homeostasis. Dysregulation of 2-hydroxylated sphingolipid levels is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and skin barrier dysfunctions. This technical guide provides an in-depth exploration of the physiological importance of 2-hydroxylated sphingolipids, detailing their metabolic pathways, their roles in cell signaling, and their implications in health and disease. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these lipids and presents quantitative data to support the described functions.
Introduction to 2-Hydroxylated Sphingolipids
Sphingolipids are a diverse class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules in signal transduction. A significant modification to the sphingolipid structure is the hydroxylation of the N-acyl chain, most commonly at the 2-position, which dramatically alters their biophysical properties and biological functions.[1][2] These 2-hydroxylated sphingolipids are found in most eukaryotes and are particularly abundant in the nervous system and the epidermis.[1][2][3] The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which enhances the stability of membranes and facilitates specific lipid-protein interactions.[4][5]
Metabolism of 2-Hydroxylated Sphingolipids
The synthesis and degradation of 2-hydroxylated sphingolipids are complex processes involving several key enzymes.
Biosynthesis
The primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids in mammals is the Fatty Acid 2-Hydroxylase (FA2H) .[1][2][6] FA2H is a monooxygenase that catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[1][7] These 2-hydroxylated fatty acids are then incorporated into ceramides (B1148491) by ceramide synthases (CerS).[8][9] All six mammalian CerS isoforms have been shown to utilize 2-hydroxy acyl-CoAs as substrates.[8][9] The resulting 2-hydroxy ceramides serve as precursors for more complex 2-hydroxylated sphingolipids, such as 2-hydroxy-galactosylceramide and 2-hydroxy-sphingomyelin.[2]
While FA2H is the major enzyme for this process, evidence suggests the existence of alternative pathways for the synthesis of 2-hydroxylated sphingolipids, as FA2H knockout mice still retain some levels of these lipids.[1][10]
dot
Caption: Biosynthesis pathway of 2-hydroxylated sphingolipids.
Degradation
The degradation of 2-hydroxylated sphingolipids is thought to occur primarily in the lysosomes by the same enzymes that degrade their non-hydroxylated counterparts.[1][2] Acid ceramidase hydrolyzes 2-hydroxy ceramide into a 2-hydroxy fatty acid and sphingosine.[2] The released 2-hydroxy fatty acid can then be degraded via the peroxisomal α-oxidation pathway.[2]
Physiological Functions of 2-Hydroxylated Sphingolipids
Role in the Nervous System and Myelin Sheath
2-hydroxylated sphingolipids, particularly galactosylceramides and their sulfated derivatives (sulfatides), are highly enriched in the myelin sheath, the insulating layer surrounding neuronal axons.[5][11][12][13] It is estimated that over 50% of the galactosylceramides in myelin contain a 2-hydroxylated fatty acid.[5][14] The presence of the 2-hydroxyl group is believed to be crucial for the stability and proper function of the myelin sheath by increasing intermolecular hydrogen bonding.[4]
Deficiency in FA2H in humans leads to a severe neurodegenerative disorder known as Hereditary Spastic Paraplegia 35 (HSP35), also referred to as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[1][10][15] This disorder is characterized by progressive spasticity, dystonia, and cognitive decline, highlighting the critical role of 2-hydroxylated sphingolipids in the long-term maintenance of the central nervous system.[1][16][17] Studies in FA2H-deficient mice have shown that while myelin formation can occur, its long-term stability is compromised, leading to late-onset axonal and myelin sheath degeneration.[11][16][17]
| Parameter | Wild-Type Mice | FA2H -/- Mice | Reference |
| 2-hydroxylated galactosylceramide in brain | Present | Absent | [11] |
| Non-hydroxylated galactosylceramide in brain | Normal levels | Increased | [5][11] |
| Myelin formation | Normal | Normal | [16][17] |
| Long-term myelin stability | Stable | Impaired, late-onset degeneration | [16][17] |
Table 1: Effects of FA2H deficiency on myelin in mice.
Function in the Skin Barrier
The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier function is largely attributed to its unique lipid composition, which is rich in ceramides, cholesterol, and free fatty acids.[18][19] A significant portion of the ceramides in the stratum corneum are 2-hydroxylated.[2][3] These 2-hydroxylated ceramides are essential for the formation and organization of the lamellar lipid structures that are critical for the permeability barrier function of the skin.[2] Studies have shown that a deficiency in certain ceramides, including hydroxylated species, is associated with skin diseases like atopic dermatitis and psoriasis.[5][20][21]
| Skin Condition | Change in 2-Hydroxylated Ceramide Levels | Reference |
| Healthy Skin | Normal Levels | [22] |
| Sensitive Skin | Significantly lower levels of total ceramides on the face | [19] |
| Atopic Dermatitis/Psoriasis | Deficiency in specific ceramides, including esterified ω-hydroxy ceramides | [20] |
Table 2: 2-Hydroxylated ceramides in skin conditions.
Role in Cell Signaling and Apoptosis
Beyond their structural roles, 2-hydroxylated sphingolipids are emerging as important signaling molecules. In particular, 2-hydroxy ceramides have been shown to be potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[17][23][24][25][26] Notably, the (R)-enantiomer of 2-hydroxy ceramide exhibits significantly stronger pro-apoptotic activity compared to its (S)-enantiomer and non-hydroxylated ceramides.[7][24] Treatment of cells with (R)-2'-hydroxy-C16-ceramide has been shown to induce rapid dephosphorylation of Akt and MAP kinases, suggesting the involvement of specific signaling pathways.[17][24][27]
| Ceramide Species | Apoptotic Activity | Signaling Pathway Modulation | Reference |
| Non-hydroxy ceramide | Induces apoptosis | - | [17][23] |
| 2-hydroxy ceramide | Stronger inducer of apoptosis than non-hydroxy ceramide | - | [23][26] |
| (R)-2'-hydroxy-C16-ceramide | Potent inducer of apoptosis | Rapid dephosphorylation of Akt and MAP kinases | [17][24][27] |
| (S)-2'-hydroxy-C16-ceramide | Less potent than the (R)-enantiomer | No significant dephosphorylation of Akt and MAP kinases at similar concentrations | [17][24] |
Table 3: Pro-apoptotic activity of different ceramide species.
dot
Caption: Proposed signaling pathway for (R)-2-hydroxy ceramide-induced apoptosis.
2-Hydroxylated Sphingolipids in Cancer
The role of 2-hydroxylated sphingolipids in cancer is complex and appears to be context-dependent. A low expression level of FA2H has been correlated with a poor prognosis in several types of cancer.[1][10][15] This suggests that 2-hydroxylated sphingolipids may have tumor-suppressive functions, possibly through their pro-apoptotic effects. However, in some cancers, such as lung adenocarcinoma, an accumulation of 2-hydroxyhexosylceramides has been observed, which is associated with high expression of both FA2H and UGT8 (UDP Glycosyltransferase 8).[14] This highlights the need for further research to elucidate the precise roles of different species of 2-hydroxylated sphingolipids in cancer progression.
Experimental Protocols
Extraction and Analysis of Sphingolipids by Thin-Layer Chromatography (TLC)
dot
Caption: Workflow for TLC analysis of sphingolipids.
Methodology:
-
Lipid Extraction: Homogenize cells or tissues in a chloroform:methanol (2:1, v/v) solution. Vortex thoroughly and centrifuge to separate the phases.[11][15][16]
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying and Resuspension: Dry the lipid extract under a stream of nitrogen gas. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate Spotting: Spot the resuspended lipid extract onto a silica (B1680970) gel TLC plate.
-
Chromatographic Development: Place the TLC plate in a developing chamber containing a suitable solvent system, such as chloroform:methanol:water (65:25:4, v/v/v), to separate the different lipid species.[11][16]
-
Visualization: After development, dry the plate and spray it with a fluorescent dye, such as 0.01% primuline, to visualize the lipid bands under UV light.[16]
-
Quantification: The relative abundance of each lipid species can be quantified by densitometry of the fluorescent bands.[14]
Mass Spectrometry (MS) Analysis of 2-Hydroxylated Sphingolipids
Methodology:
-
Sample Preparation: Extract lipids from biological samples as described for TLC analysis.
-
Liquid Chromatography (LC) Separation: Separate the different sphingolipid species using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a normal-phase silica column).[23][28][29]
-
Mass Spectrometry (MS) Detection: Introduce the eluent from the LC system into a mass spectrometer equipped with an electrospray ionization (ESI) source.[12][23][25]
-
Tandem MS (MS/MS) for Structural Confirmation: For structural elucidation and confirmation of 2-hydroxylation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of the parent ion will provide information about the fatty acyl chain and the sphingoid base.[12][23][25]
-
Quantitative Analysis: For quantitative analysis, use a triple quadrupole mass spectrometer in the multiple-reaction monitoring (MRM) mode, with the inclusion of appropriate internal standards.[23]
Typical MS Parameters:
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
Methodology:
-
Preparation of Microsomes: Prepare microsomal fractions from cells or tissues expressing FA2H.
-
Assay Mixture: Prepare an assay mixture containing the microsomal fraction, a fatty acid substrate (e.g., tetracosanoic acid), an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and purified NADPH:cytochrome P450 reductase.[2][30]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction and Derivatization: Stop the reaction and extract the lipids. Derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers for analysis by gas chromatography-mass spectrometry (GC-MS).[30]
-
GC-MS Analysis: Separate and quantify the 2-hydroxylated fatty acid product by GC-MS.[30]
| Component | Final Concentration |
| Tris-HCl, pH 7.6 | 2.7 mM |
| NADP+ | 1.28 mM |
| Glucose 6-phosphate | 3.3 mM |
| MgCl2 | 3.3 mM |
| Glucose 6-phosphate dehydrogenase | 0.2 units |
| NADPH:cytochrome P450 reductase | 1 µg |
| Microsomal protein | 50 µg |
| Fatty acid substrate | Varies |
Table 4: Typical components of an in vitro FA2H activity assay. [2]
Caspase-3 Activity Assay for Apoptosis Detection
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentration of 2-hydroxy ceramide or a control vehicle for a specific duration.[20][27][31][32][33]
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.[20][32][33]
-
Caspase-3 Activity Measurement: Add a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to the cell lysate.[20][31][33]
-
Detection: Incubate the reaction and measure the absorbance at 405 nm (for colorimetric assays) or the fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays).[20][31][33] The signal is proportional to the caspase-3 activity.
Conclusion and Future Directions
2-hydroxylated sphingolipids are indispensable molecules with multifaceted roles in cellular physiology. Their importance is underscored by the severe pathologies that arise from their dysregulation. While significant progress has been made in understanding their metabolism and functions, several key questions remain. The identification of the alternative enzymes for 2-hydroxylation and the full elucidation of the signaling pathways modulated by these lipids are critical areas for future research. A deeper understanding of the specific roles of different 2-hydroxylated sphingolipid species in health and disease will undoubtedly pave the way for the development of novel therapeutic strategies for a range of disorders, from neurodegeneration to cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of 2-hydroxylated sphingolipid biology.
References
- 1. uniprot.org [uniprot.org]
- 2. scite.ai [scite.ai]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. Sphingolipid extraction and analysis by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models for the Stratum Corneum Lipid Matrix: Effects of Ceramide Concentration, Ceramide Hydroxylation, and Free Fatty Acid Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative study of stratum corneum ceramides contents in patients with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bacterial ceramides and sphingophospholipids induce apoptosis of human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lipidmaps.org [lipidmaps.org]
- 29. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. promega.com [promega.com]
- 32. assaygenie.com [assaygenie.com]
- 33. abcam.com [abcam.com]
An In-depth Technical Guide to Fatty Acid 2-Hydroxylase (FA2H) and its Role in 2-Hydroxyceramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid 2-Hydroxylase (FA2H) is a critical enzyme in the biosynthesis of 2-hydroxylated sphingolipids, a unique class of lipids essential for the structural integrity and function of various tissues, most notably the myelin sheath in the nervous system and the epidermal barrier of the skin. This technical guide provides a comprehensive overview of FA2H, its enzymatic activity, and the synthesis of its key product, 2-hydroxyceramide. We delve into the biochemical properties of FA2H, its tissue distribution, and its role in cellular signaling pathways. Furthermore, this guide offers detailed experimental protocols for the study of FA2H and its products, alongside a discussion of its clinical relevance in neurodegenerative diseases and cancer, positioning FA2H as a potential therapeutic target.
Introduction to Fatty Acid 2-Hydroxylase (FA2H)
Fatty Acid 2-Hydroxylase, encoded by the FA2H gene in humans, is a monooxygenase located in the endoplasmic reticulum.[1][2] It catalyzes the stereospecific hydroxylation of the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[3] These 2-hydroxy fatty acids are subsequently incorporated into various sphingolipids, including ceramides, to form 2-hydroxyceramides and other complex 2-hydroxylated sphingolipids.[4]
FA2H belongs to the fatty acid hydroxylase/desaturase gene family and possesses an N-terminal cytochrome b5-like domain and a C-terminal catalytic domain containing a di-iron center, which is essential for its enzymatic activity.[1][4][5] The enzyme is dependent on NAD(P)H as a cofactor.[2]
The Enzymatic Reaction: Synthesis of 2-Hydroxycerotoyl-CoA
The primary function of FA2H is the 2-hydroxylation of fatty acids. While the enzyme can act on free fatty acids, the precise in vivo substrate is still a subject of investigation.[1] The resulting 2-hydroxy fatty acid is then activated to its CoA thioester, this compound (in the case of a C26 fatty acid), by an acyl-CoA synthetase. This activated 2-hydroxy fatty acyl-CoA is then utilized by ceramide synthases (CerS) to acylate a sphingoid base, forming a 2-hydroxyceramide.[6]
The overall reaction catalyzed by FA2H can be summarized as:
Fatty Acid + NAD(P)H + H⁺ + O₂ → 2-Hydroxy Fatty Acid + NAD(P)⁺ + H₂O
Quantitative Data
Enzyme Kinetics
The kinetic properties of FA2H have been characterized, with a notable preference for very-long-chain fatty acids (VLCFAs).[1]
| Substrate | Km | Vmax | Source |
| Tetracosanoic Acid (C24:0) | <0.18 µM | Not Reported | [7] |
| Palmitic Acid (C16:0) | Not Reported | Not Reported | |
| Stearic Acid (C18:0) | Not Reported | Not Reported |
Further research is needed to fully characterize the kinetic parameters of FA2H with a broader range of fatty acid substrates.
Tissue Expression of FA2H
FA2H expression is widespread but varies significantly across different human tissues, with the highest levels observed in the brain, particularly in myelinating oligodendrocytes, and the skin.[8][9]
| Tissue | mRNA Expression (nTPM) | Protein Expression | Source |
| Brain (Cerebral Cortex) | ~150 | High | [9] |
| Skin | ~50 | High | [9] |
| Colon | ~40 | Medium | [9] |
| Small Intestine | ~35 | Medium | [9] |
| Kidney | ~20 | Low | [9] |
| Liver | ~5 | Low | [9] |
| Lung | ~10 | Low | [9] |
| Skeletal Muscle | Not Detected | Not Detected | [8] |
| Ovary | Not Detected | Not Detected | [8] |
(nTPM = normalized Transcripts Per Million)
Signaling Pathways and Logical Relationships
FA2H and its product, 2-hydroxyceramide, are implicated in the regulation of several key cellular signaling pathways, influencing processes such as cell growth, proliferation, and apoptosis.
Sphingolipid Metabolism and 2-Hydroxyceramide Synthesis
The synthesis of 2-hydroxyceramides is an integral part of the broader sphingolipid metabolic pathway.
Synthesis of 2-hydroxyceramides via FA2H.
FA2H-Regulated Signaling Pathways
FA2H has been shown to influence multiple signaling cascades, often acting as a tumor suppressor.
Overview of signaling pathways modulated by FA2H.
Experimental Protocols
In Vitro FA2H Activity Assay using GC-MS
This protocol describes the measurement of FA2H activity in cell or tissue extracts.[9]
Materials:
-
Microsomal fraction from cells or tissues
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Purified NADPH:cytochrome P-450 reductase
-
Deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) solubilized in α-cyclodextrin
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)
-
Solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture containing the microsomal fraction, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and deuterated fatty acid substrate in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Add the internal standard.
-
Extract the lipids using a chloroform/methanol mixture.
-
Dry the organic phase under a stream of nitrogen.
-
Derivatize the dried lipid extract to form trimethylsilyl (B98337) (TMS) ethers.
-
Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode to quantify the deuterated 2-hydroxy fatty acid product relative to the internal standard.
Workflow for the in vitro FA2H activity assay.
Quantification of 2-Hydroxyceramides by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 2-hydroxyceramides in biological samples.
Materials:
-
Cell or tissue homogenates
-
Internal standards (e.g., C17-2-hydroxyceramide)
-
Solvents for extraction (e.g., isopropanol, ethyl acetate, hexane)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
-
C18 reverse-phase column
Procedure:
-
Homogenize the biological sample.
-
Add the internal standard to the homogenate.
-
Extract the lipids using a multi-step solvent extraction procedure.
-
Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient elution.
-
Detect and quantify the 2-hydroxyceramide species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic loss of the 2-hydroxy fatty acyl chain.
Analysis of FA2H Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
-
Primers for human FA2H (e.g., Forward: 5'-CTGTATCTCGGCTGGTCCTACT-3', Reverse: 5'-ATGAGGCTCCAGAGGAATGTCC-3') and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of FA2H normalized to the reference gene.
Clinical Significance
Mutations in the FA2H gene that lead to a loss of enzyme function are the cause of a group of rare, autosomal recessive neurodegenerative disorders, collectively known as FA2H-associated neurodegeneration (FAHN).[1] These disorders include hereditary spastic paraplegia 35 (SPG35) and a form of leukodystrophy.[1][10] The clinical presentation of FAHN includes progressive spasticity, ataxia, dystonia, and cognitive decline, accompanied by white matter abnormalities and brain iron accumulation visible on MRI.[8] The pathology is attributed to the instability of myelin due to the lack of 2-hydroxylated galactosylceramides and sulfatides.[11]
In addition to its role in neurodegeneration, FA2H has emerged as a significant player in cancer biology. Reduced FA2H expression has been correlated with poor prognosis in several cancers, including gastric and colorectal cancer.[8][12] Mechanistically, FA2H and its products appear to act as tumor suppressors by modulating signaling pathways that control cell growth, proliferation, and metastasis, such as the mTOR, STAT3/NF-κB, and YAP pathways.[13] This has opened up the possibility of targeting FA2H or utilizing its products as potential therapeutic strategies in oncology.
Conclusion
Fatty Acid 2-Hydroxylase is a pivotal enzyme in the metabolism of sphingolipids, with its products playing indispensable roles in the nervous system and skin. The detailed understanding of its biochemical function, regulation, and involvement in disease has provided valuable insights into the pathogenesis of certain neurodegenerative disorders and cancers. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of FA2H and explore its potential as a therapeutic target for a range of human diseases. The continued exploration of FA2H and the signaling pathways it governs will undoubtedly uncover new avenues for drug development and clinical intervention.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 5. Purification of proteins from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.r-project.org [journal.r-project.org]
- 9. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Hydroxycerotoyl-CoA in Demyelinating Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin, the lipid-rich sheath insulating neuronal axons, is critical for rapid nerve impulse conduction. Its stability and function are intrinsically linked to its unique lipid composition, particularly the presence of 2-hydroxylated sphingolipids. The synthesis of these lipids is dependent on the enzyme Fatty Acid 2-Hydroxylase (FA2H), which produces 2-hydroxy fatty acids that are subsequently activated to 2-hydroxycerotoyl-CoA for incorporation into sphingolipids. Deficiencies in FA2H and the consequent absence of 2-hydroxylated sphingolipids are directly implicated in a class of neurodegenerative disorders characterized by demyelination, such as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Hereditary Spastic Paraplegia 35 (SPG35). This technical guide provides a comprehensive overview of the role of this compound in the context of demyelinating disease models, with a focus on the biochemical pathways, pathological outcomes of its deficiency, and the experimental models and protocols used to investigate these processes.
Introduction: The Critical Role of 2-Hydroxylated Sphingolipids in Myelin
The myelin sheath is a highly specialized membrane, with lipids constituting approximately 70-85% of its dry weight. Among these are a unique class of sphingolipids containing 2-hydroxylated fatty acids. These lipids are crucial for the proper structure and long-term maintenance of myelin. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of these 2-hydroxy fatty acids.[1][2] Mutations in the FA2H gene lead to a reduction or elimination of FA2H enzyme function, resulting in abnormal myelin that is susceptible to deterioration, a process known as demyelination.[1][3] This leads to a loss of white matter (leukodystrophy) and is associated with severe neurological symptoms.[3][4]
Biochemical Pathway of this compound Synthesis and Incorporation
The synthesis of 2-hydroxylated sphingolipids is a multi-step process initiated by the hydroxylation of a fatty acid at the C-2 position by FA2H. This 2-hydroxy fatty acid is then activated to its CoA ester, this compound, which can then be utilized by ceramide synthases for the synthesis of 2-hydroxyceramide. This molecule serves as a precursor for more complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.
Demyelinating Disease Models: The FA2H Knockout Mouse
To investigate the in vivo consequences of deficient 2-hydroxylated sphingolipid synthesis, researchers have developed mouse models lacking a functional Fa2h gene (Fa2h knockout mice).[5][6] These models are invaluable tools for studying the pathogenesis of FA2H-related neurodegenerative diseases.
Generation of FA2H Knockout Mice
The most common method for generating Fa2h knockout mice is through the Cre-lox system.[6][7] This involves creating a mouse line with loxP sites flanking critical exons of the Fa2h gene. These mice are then crossed with a mouse line expressing Cre recombinase, either ubiquitously or in a tissue-specific manner, to excise the floxed DNA segment and inactivate the gene.[6]
Phenotype of FA2H Knockout Mice
Fa2h knockout mice are born with structurally and functionally normal myelin.[5][8] However, they exhibit a late-onset neurodegenerative phenotype characterized by:
-
Axonal and Myelin Sheath Degeneration: Aged Fa2h knockout mice (typically around 18 months) show significant degeneration of axons and myelin sheaths, particularly in the spinal cord.[5][8][9]
-
Behavioral Deficits: These mice display progressive motor and cognitive impairments, including deficits in spatial learning and memory.[6]
Quantitative Data from FA2H Knockout Mouse Models
Lipidomic analysis of tissues from Fa2h knockout mice reveals significant alterations in the lipid composition of the central nervous system.
| Lipid Class | Wild-Type (Relative Abundance) | FA2H Knockout (Relative Abundance) | Fold Change | Tissue | Age | Reference |
| 2-Hydroxy Galactosylceramide (hFA-GalCer) | Present | Not Detectable | N/A | Spinal Cord | 14 months | [6] |
| 2-Hydroxy Sulfatide (hFA-sulfatide) | Present | Not Detectable | N/A | Spinal Cord | 14 months | [6] |
| Total Galactolipids | 100% | ~60% | -40% | Spinal Cord | 14 months | [6] |
| Cholesterol | 100% | ~60% | -40% | Spinal Cord | 14 months | [6] |
| 2-Hydroxy Fatty Acids | Increasing during myelination | Not Detectable | N/A | Brain | Postnatal | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and demyelination.
Generation of FA2H Conditional Knockout Mice
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. scispace.com [scispace.com]
- 6. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 024877 - Strain Details [jax.org]
- 8. A metric learning method for estimating myelin content based on T2-weighted MRI from a de- and re-myelination model of multiple sclerosis | PLOS One [journals.plos.org]
- 9. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Metabolic Fate of 2-Hydroxycerotoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycerotoyl-CoA is a crucial intermediate in the metabolism of 2-hydroxy very-long-chain fatty acids (VLCFAs). Its metabolic fate is of significant interest in the study of various physiological and pathological processes, particularly in the context of lipid metabolism and neurological disorders. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the core biochemical pathways, experimental methodologies, and quantitative analysis.
Core Metabolic Pathway: α-Oxidation
The primary metabolic pathway for this compound in vitro is α-oxidation . This process involves the enzymatic cleavage of the carbon-carbon bond between the carboxyl group and the α-carbon. In mammals, this pathway is essential for the degradation of 2-hydroxy fatty acids and results in the production of an odd-chain fatty acid and formyl-CoA.
The key enzymatic steps in the α-oxidation of this compound are:
-
Cleavage: this compound is cleaved by a 2-hydroxyacyl-CoA lyase (HACL). There are two main isoforms, HACL1 and HACL2, with HACL2 showing a greater contribution to the metabolism of 2-hydroxy VLCFAs.[1] This reaction yields two products:
-
Tricosanal (B1216055): A fatty aldehyde with 23 carbons.
-
Formyl-CoA: A one-carbon unit that can enter one-carbon metabolism.[1][2]
-
-
Oxidation: The resulting tricosanal is subsequently oxidized to tricosanoic acid (an odd-chain fatty acid) by a fatty aldehyde dehydrogenase.[3]
This pathway is compartmentalized within the cell, with HACL1 being peroxisomal and HACL2 localized to the endoplasmic reticulum.
Quantitative Analysis of this compound Metabolism
While specific kinetic parameters for this compound are not extensively reported in the public domain, the following table illustrates the type of quantitative data that can be obtained from in vitro assays. The values presented are hypothetical and for illustrative purposes only.
| Parameter | HACL1 (Peroxisomal) | HACL2 (Endoplasmic Reticulum) | Units |
| Substrate | This compound | This compound | |
| Apparent Km | 15 | 5 | µM |
| Vmax | 50 | 200 | pmol/min/mg protein |
| Enzyme Source | Recombinant Human HACL1 | Recombinant Human HACL2 | |
| Assay Condition | pH 7.4, 37°C | pH 7.4, 37°C |
Experimental Protocols
In Vitro 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This protocol describes a general method for measuring the activity of HACL enzymes in vitro using cell lysates or microsomes.
I. Materials and Reagents:
-
Substrate: this compound (synthesized or commercially available)
-
Enzyme Source:
-
Cell lysates (e.g., from cultured cells overexpressing HACL1 or HACL2)
-
Microsomal fractions isolated from tissues (e.g., liver, brain)
-
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Cofactors:
-
Thiamine pyrophosphate (TPP) (1 mM)
-
Magnesium chloride (MgCl2) (5 mM)
-
-
Detection Reagent: 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) for aldehyde detection
-
Stopping Solution: 2 M HCl
-
Standard: Tricosanal (for calibration curve)
-
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit)
II. Procedure:
-
Enzyme Preparation:
-
Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.
-
Isolate microsomes by differential centrifugation.
-
Determine the protein concentration of the enzyme source.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Cofactors (TPP, MgCl2)
-
Enzyme source (e.g., 10-50 µg of protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the reaction mixture to a final concentration of 10-100 µM.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stopping solution (e.g., 2 M HCl).
-
-
Detection of Fatty Aldehyde Product (Tricosanal):
-
Add the Purpald reagent and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm).
-
Quantify the amount of tricosanal produced using a standard curve prepared with known concentrations of tricosanal.
-
-
Data Analysis:
-
Calculate the specific activity of the HACL enzyme as nmol of product formed per minute per mg of protein.
-
Visualizations
Metabolic Pathway of this compound
Caption: The α-oxidation pathway of this compound.
Experimental Workflow for In Vitro HACL Assay
Caption: A typical workflow for an in vitro HACL assay.
References
The Diverse World of 2-Hydroxylated Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted world of 2-hydroxylated fatty acyl-CoAs, crucial lipid molecules with diverse physiological and pathological roles. From their synthesis and distribution to their intricate involvement in cellular signaling, this document provides a comprehensive overview for professionals in research and drug development.
Introduction to 2-Hydroxylated Fatty Acyl-CoAs
2-hydroxylated fatty acids are a unique class of lipids characterized by a hydroxyl group at the alpha-carbon (C2) of the fatty acid chain. In their activated form, as coenzyme A (CoA) thioesters, they serve as essential precursors for the synthesis of various complex sphingolipids. These lipids are not merely structural components of cell membranes; they are also critical signaling molecules involved in a myriad of cellular processes. The presence and concentration of 2-hydroxylated fatty acyl-CoAs and their downstream products vary significantly across different tissues, reflecting their specialized functions.
Biosynthesis and Distribution
The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) .[1] This enzyme catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids. These are subsequently activated to their CoA esters and incorporated into ceramides (B1148491) by ceramide synthases.
The distribution of 2-hydroxylated fatty acids is tissue-specific, with particularly high concentrations found in the nervous system, skin, and kidneys.[2] This specialized distribution underscores their importance in the unique functions of these organs.
Quantitative Distribution of 2-Hydroxylated Fatty Acids
While comprehensive quantitative data across all tissues is still an area of active research, the relative abundance of 2-hydroxylated fatty acids in key tissues highlights their significance.
| Tissue/Structure | Lipid Class | Relative Abundance of 2-Hydroxylated Fatty Acids | Reference |
| Brain Myelin | Galactosylceramide (GalCer) & Sulfatide | > 50% of total galactolipids | [3] |
| Peripheral Nervous System Myelin | Galactosylceramide (GalCer) | Increases from ~5% at 4 days to 60% at 60 days of age | [4] |
| Peripheral Nervous System Myelin | Sulfatide | Increases from ~5% at 4 days to 35% at 60 days of age | [4] |
| Human Stratum Corneum | Ceramides | A significant component, with 342 ceramide species identified, including a new class with α-hydroxy fatty acids. | [5][6] |
Experimental Protocols
Accurate analysis of 2-hydroxylated fatty acyl-CoAs and their derivatives is crucial for understanding their biological roles. Below are detailed protocols for their extraction and analysis.
Lipid Extraction from Brain Tissue (Folch Method)
This protocol is a widely used method for the total lipid extraction from brain tissue.[7][8][9]
Materials:
-
Brain tissue sample
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Weigh the brain tissue sample.
-
Chop the tissue into small pieces.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume (e.g., 1 g of tissue in 20 mL of solvent mixture).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase to induce phase separation.
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect this phase.
-
Evaporate the chloroform under a nitrogen stream or using a rotary evaporator to obtain the total lipid extract.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of 2-hydroxylated fatty acids.[10][11][12]
Sample Preparation:
-
Perform lipid extraction from the tissue of interest as described above.
-
The lipid extract can be further fractionated if necessary to enrich for the desired lipid class.
LC-MS/MS Parameters (General Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents such as water with a small percentage of acetic acid (Solvent A) and methanol with acetic acid (Solvent B) is often employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each 2-hydroxylated fatty acid of interest are monitored.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for analyzing 2-hydroxylated fatty acids, which often requires derivatization.[13][14]
Derivatization (Trimethylsilyl (TMS) ethers):
-
The extracted lipids are first subjected to methanolysis to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
The hydroxyl group of the 2-hydroxy FAMEs is then derivatized to a TMS ether to increase volatility for GC analysis.
-
A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. The sample is mixed with the derivatizing agents and heated to ensure complete reaction.
GC-MS Parameters (General Example):
-
Column: A capillary column with a polar stationary phase is suitable for separating FAMEs.
-
Carrier Gas: Helium is typically used.
-
Ionization: Electron ionization (EI) is common.
-
Mass Spectrometry: The mass spectrometer is operated in scan mode to identify the characteristic fragmentation patterns of the TMS-derivatized 2-hydroxy FAMEs or in selected ion monitoring (SIM) mode for targeted quantification.
Signaling Pathways of 2-Hydroxylated Fatty Acyl-CoA Derivatives
2-hydroxylated fatty acids, primarily in the form of 2-hydroxy ceramides, are potent signaling molecules. They play significant roles in apoptosis and cell proliferation pathways.
2-Hydroxy Ceramide-Induced Apoptosis
2-hydroxy ceramides are more potent inducers of apoptosis than their non-hydroxylated counterparts.[15][16] Their pro-apoptotic signaling involves the regulation of key protein kinases.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of overall ceramide species in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. notesforbiology.com [notesforbiology.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Hydroxycerotoyl-CoA in Epidermal Differentiation and Barrier Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermis, our primary defense against the external environment, relies on a meticulously constructed barrier, the stratum corneum. The integrity of this barrier is critically dependent on its unique lipid composition, particularly a diverse array of ceramides (B1148491). Among these, 2-hydroxyceramides, derived from their precursor 2-hydroxycerotoyl-CoA, play a crucial and multifaceted role in orchestrating epidermal differentiation and ensuring the formation of a competent permeability barrier. This technical guide provides an in-depth exploration of the synthesis, function, and regulatory significance of this compound and its downstream metabolites in the intricate process of keratinocyte differentiation. We will delve into the key enzymatic players, the impact on gene expression, and the signaling pathways that are modulated by these specialized lipids. This document aims to serve as a comprehensive resource for researchers and professionals in dermatology, cosmetology, and drug development, providing detailed experimental methodologies and quantitative data to facilitate further investigation into this vital class of sphingolipids.
Introduction: The Significance of 2-Hydroxyceramides in the Epidermis
The mammalian epidermis is a constantly renewing stratified epithelium that provides an essential barrier against water loss and external insults.[1][2] This barrier function is primarily attributed to the stratum corneum, the outermost layer of the epidermis, which is composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix.[3][4] Ceramides are the most abundant lipid class in the stratum corneum, accounting for over 50% of the total lipid mass by weight, and are characterized by immense molecular heterogeneity.[5]
A unique and functionally significant subclass of epidermal ceramides is the 2-hydroxyceramides (also known as α-hydroxyceramides). These lipids are characterized by a hydroxyl group at the second carbon of the N-linked fatty acid chain. The precursor for the 2-hydroxylated fatty acid in these ceramides is this compound. The synthesis and incorporation of 2-hydroxyceramides into the stratum corneum are tightly regulated during keratinocyte differentiation and are indispensable for the formation of a fully functional epidermal barrier.[6][7] Deficiencies in 2-hydroxyceramide synthesis are associated with impaired barrier function and are implicated in various skin disorders, highlighting their importance in skin health.[8][9]
Biosynthesis of 2-Hydroxyceramides: A Coordinated Enzymatic Cascade
The synthesis of 2-hydroxyceramides is a multi-step process involving the coordinated action of several key enzymes. The initial and rate-limiting step is the 2-hydroxylation of fatty acyl-CoAs, which is then followed by their incorporation into a ceramide backbone.
The Role of Fatty Acid 2-Hydroxylase (FA2H)
The enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) .[6][7] FA2H is a mixed-function oxygenase that catalyzes the hydroxylation of fatty acids at the C-2 position.[10] Its expression and activity are significantly upregulated during keratinocyte differentiation.[6][7] Studies have shown that FA2H expression increases early in the differentiation process, leading to the production of 2-hydroxy free fatty acids.[7]
The Role of Ceramide Synthases (CerS)
Once 2-hydroxyfatty acyl-CoAs, such as this compound, are synthesized, they are utilized by Ceramide Synthases (CerS) to form 2-hydroxyceramides. The CerS family consists of six members (CerS1-6), each with a distinct specificity for fatty acyl-CoA chain length.[9][11] While all CerS members have been shown to be capable of utilizing 2-hydroxy-fatty acyl-CoAs as substrates, CerS3 is the most predominantly expressed isoform in keratinocytes and its expression also increases upon differentiation.[11][12] CerS3 is particularly crucial for the synthesis of ceramides with very long-chain (VLC) and ultra-long-chain (ULC) fatty acids (≥C24), which are abundant in the epidermis.[9][13]
The coordinated upregulation of both FA2H and CerS3 during keratinocyte differentiation ensures the timely and sufficient production of 2-hydroxyceramides, particularly those with long acyl chains, which are critical for proper stratum corneum formation.[7][13]
Quantitative Data on 2-Hydroxyceramide-Related Changes During Epidermal Differentiation
The process of epidermal differentiation is marked by significant and quantifiable changes in the expression of enzymes involved in 2-hydroxyceramide synthesis and the abundance of these lipids.
Table 1: Changes in Gene and Protein Expression During Keratinocyte Differentiation
| Gene/Protein | Change upon Differentiation | Fold Change (approx.) | Method of Detection | Reference |
| FA2H mRNA | Increased | Not specified | RT-PCR | [6][7] |
| FA2H Protein | Increased | Not specified | Western Blot | [6][7] |
| CerS3 mRNA | Increased | >700-fold (in testis maturation) | Real-time qPCR | [4][9] |
| PPARβ/δ mRNA | Induced by inflammatory signals | Not specified | Northern Blot/RT-PCR | [14] |
| Involucrin (B1238512) mRNA | Increased with PPARγ activation | Not specified | RT-PCR | [15] |
| Transglutaminase 1 mRNA | Increased with PPARγ activation | Not specified | RT-PCR | [15] |
Table 2: Changes in Lipid Profile During Keratinocyte Differentiation
| Lipid Species | Change upon Differentiation | Fold Change (approx.) | Method of Detection | Reference |
| 2-Hydroxyceramides | Increased | Not specified | LC-MS/MS | [7] |
| 2-Hydroxyglucosylceramides | Increased | Not specified | LC-MS/MS | [7] |
| Total Ceramides | Increased | Not specified | HPTLC, LC-MS/MS | [16][17] |
| Hexosylceramides | Increased | Not specified | Shotgun Lipidomics | [3][16] |
| Free Sphingoid Bases (SO, SA) | Increased in late differentiation | 4-fold (SO), 10-fold (SA) | HPLC | [18] |
Signaling Pathways and Regulatory Functions
2-Hydroxyceramides are not merely structural components; they also function as signaling molecules that influence keratinocyte differentiation and gene expression.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Ceramides, including potentially 2-hydroxyceramides, can act as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that regulate lipid metabolism and cell differentiation.[14][19] All three PPAR isotypes (α, β/δ, and γ) are expressed in the skin and play roles in epidermal homeostasis.[20][21]
Activation of PPARs, in turn, regulates the expression of a suite of genes involved in keratinocyte differentiation and lipid metabolism. For instance, PPAR activation has been shown to upregulate the expression of key differentiation markers such as involucrin and transglutaminase 1.[15] The PPARβ/δ isotype has been specifically implicated in mediating inflammation-induced keratinocyte differentiation.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in epidermal differentiation.
In Vitro Keratinocyte Differentiation Model
This protocol describes a method for inducing differentiation in primary human keratinocytes in a 2D culture system.
-
Cell Culture: Culture primary human keratinocytes in a defined keratinocyte growth medium (KGM) supplemented with growth factors.[12]
-
Induction of Differentiation:
-
Harvesting: Harvest cells at different time points post-induction for subsequent analysis (e.g., RNA extraction, protein lysis, lipid extraction).
siRNA-Mediated Knockdown of FA2H
This protocol outlines the steps for transiently knocking down the expression of FA2H in cultured keratinocytes using small interfering RNA (siRNA).
-
Cell Seeding: Seed keratinocytes in a culture plate to achieve approximately 70% confluency on the day of transfection.[22]
-
siRNA-Lipofectamine Complex Formation:
-
Dilute the FA2H-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.[22]
-
-
Transfection: Add the siRNA-lipofectamine complexes to the keratinocytes and incubate.
-
Post-transfection: Change the medium after a specified incubation period and continue to culture the cells for 48-72 hours before harvesting for analysis.[23]
-
Validation: Verify the knockdown efficiency by measuring FA2H mRNA (RT-qPCR) and protein (Western blot) levels.
Lipid Extraction and Quantification by LC-MS/MS
This protocol describes a general procedure for the extraction and analysis of ceramides from cultured keratinocytes or skin samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Lipid Extraction:
-
Homogenize the sample in a suitable solvent mixture (e.g., chloroform/methanol).
-
Add an internal standard (e.g., a deuterated ceramide) for quantification.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.[24]
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate the different ceramide species using a reversed-phase column.
-
Detect and quantify the ceramides based on their specific mass-to-charge ratios and fragmentation patterns.[1][6][25]
-
Experimental and Analytical Workflow
The following diagram illustrates a comprehensive workflow for investigating the role of this compound in epidermal differentiation.
Conclusion and Future Directions
This compound stands as a critical precursor to a class of sphingolipids that are indispensable for the structural integrity and signaling functions of the epidermis. The coordinated expression of FA2H and CerS3 during keratinocyte differentiation ensures the production of 2-hydroxyceramides, which are not only integral components of the stratum corneum's lipid lamellae but also active participants in the regulation of epidermal gene expression, partly through the activation of PPAR signaling pathways.
For researchers and professionals in drug development, a deeper understanding of the regulatory mechanisms governing 2-hydroxyceramide synthesis offers promising avenues for therapeutic intervention in skin disorders characterized by impaired barrier function, such as atopic dermatitis and psoriasis. Future research should focus on elucidating the precise molecular interactions between 2-hydroxyceramides and their downstream signaling targets, as well as exploring the potential of modulating FA2H and CerS3 activity for the development of novel dermatological therapies. The development of more sophisticated in vitro and in vivo models will be crucial in further dissecting the complex role of this compound and its derivatives in maintaining skin health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thematic review series: skin lipids. The role of epidermal lipids in cutaneous permeability barrier homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human epidermal stem cell differentiation is modulated by specific lipid subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellntec.com [cellntec.com]
- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]
- 13. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical roles of PPARβ/δ in keratinocyte response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. lipotype.com [lipotype.com]
- 17. Regulation of lipid synthesis in relation to keratinocyte differentiation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. siRNA knockdown [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
A Preliminary Investigation of 2-Hydroxycerotoyl-CoA Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation into the signaling roles of 2-hydroxycerotoyl-CoA, a 2-hydroxy very-long-chain fatty acyl-coenzyme A. While direct signaling functions of this compound remain to be elucidated, current research strongly indicates its primary significance as a crucial precursor in the biosynthesis of 2-hydroxyceramides and other complex 2-hydroxy sphingolipids. These downstream molecules are potent bioactive lipids implicated in a variety of cellular signaling pathways that regulate fundamental processes such as apoptosis, cell differentiation, and membrane homeostasis. This document details the metabolic pathways of this compound, the key enzymes involved, and the established signaling functions of its derivatives. Furthermore, it provides detailed experimental protocols and data presentation formats to facilitate further research in this emerging field.
Introduction
Very-long-chain fatty acids (VLCFAs) and their derivatives are integral components of cellular membranes and are increasingly recognized for their roles in cell signaling. Among these, 2-hydroxy VLCFAs, such as 2-hydroxycerotic acid, are of particular interest due to their association with various physiological and pathological conditions. The activated form of 2-hydroxycerotic acid, this compound, is a central intermediate in the synthesis of 2-hydroxy sphingolipids. This guide explores the current understanding of this compound metabolism and the signaling functions of its downstream products, providing a foundational resource for researchers in lipid biology, cell signaling, and drug discovery.
Metabolic Pathways of this compound
The cellular concentration and availability of this compound are tightly regulated by its synthesis and degradation pathways.
Biosynthesis
The synthesis of this compound is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of cerotic acid, which is subsequently activated to its CoA thioester.
Degradation
This compound can be degraded via the α-oxidation pathway. Key enzymes in this process are 2-hydroxyacyl-CoA lyase 1 (HACL1) , located in peroxisomes, and HACL2 , found in the endoplasmic reticulum. This pathway results in the production of an (n-1) fatty aldehyde and formyl-CoA.
Signaling Roles of 2-Hydroxyceramide
The primary known signaling functions associated with this compound are mediated through its conversion to 2-hydroxyceramide by ceramide synthases (CerS). 2-hydroxyceramides are integral components of cellular membranes and act as signaling molecules in various pathways.
Regulation of Apoptosis
Exogenously supplied 2-hydroxyceramides have been shown to induce apoptosis more potently than their non-hydroxylated counterparts.[1] This suggests a distinct mechanism of pro-apoptotic signaling.
Modulation of mTOR and Hedgehog Signaling
Recent studies have implicated 2-hydroxy fatty acids and their downstream metabolites in the regulation of key signaling pathways involved in cell growth, proliferation, and development.
-
mTOR Pathway: (R)-2-hydroxypalmitic acid (a shorter-chain 2-hydroxy fatty acid) has been shown to increase chemosensitivity to cisplatin (B142131) in gastric cancer cells, partially through the inhibition of the mTOR/S6K1/Gli1 pathway.[2]
-
Hedgehog Pathway: The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. The observation that 2-hydroxy fatty acids can modulate Gli1, a key transcription factor in the Hedgehog pathway, suggests a potential role for these lipids in Hedgehog-dependent processes.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on the effects of 2-hydroxy fatty acids on cellular signaling.
| Parameter | Cell Line | Treatment | Effect | Reference |
| Chemosensitivity to Cisplatin | Gastric Cancer Cells | (R)-2-Hydroxypalmitic acid | Increased sensitivity | [2] |
| Gli1 Levels | Gastric Cancer Cells | (R)-2-Hydroxypalmitic acid | Significant decrease | [2] |
| Apoptosis Induction | Various Cancer Cell Lines | 2-Hydroxyceramide | More potent than non-hydroxyceramide | [1] |
Experimental Protocols
Analysis of this compound and Related Lipids by LC-MS/MS
Objective: To quantify the levels of this compound and other very-long-chain fatty acyl-CoAs in biological samples.
Methodology:
-
Lipid Extraction:
-
Homogenize cells or tissues in a cold solvent mixture of chloroform:methanol (2:1, v/v).
-
Add an internal standard mixture containing deuterated analogs of the target lipids.
-
Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reversed-phase liquid chromatography column.
-
Use a gradient elution with mobile phases containing an ion-pairing agent like tributylamine (B1682462) to improve retention and separation of acyl-CoAs.
-
Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
-
Cell-Based Reporter Assay for Hedgehog Signaling
Objective: To assess the effect of 2-hydroxy fatty acids or 2-hydroxyceramides on the Hedgehog signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH3T3 or Shh-LIGHT2 cells) that is responsive to Hedgehog signaling.
-
Co-transfect the cells with a Gli-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of the 2-hydroxy lipid of interest or a vehicle control.
-
Include positive (e.g., Sonic hedgehog ligand) and negative controls.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the 2-hydroxy lipid on Hedgehog pathway activation.
-
Conclusion and Future Directions
The investigation into this compound signaling is a rapidly evolving field. While a direct signaling role for this acyl-CoA has yet to be established, its position as a key precursor to bioactive 2-hydroxy sphingolipids underscores its importance in cellular regulation. The modulation of critical pathways such as mTOR and Hedgehog by 2-hydroxy fatty acid derivatives presents exciting opportunities for the development of novel therapeutic strategies for diseases like cancer.
Future research should focus on:
-
Identifying direct cellular binding partners or sensors of this compound.
-
Elucidating the precise molecular mechanisms by which 2-hydroxyceramides exert their effects on downstream signaling cascades.
-
Expanding the quantitative analysis of 2-hydroxy VLCFA species in various physiological and pathological contexts.
-
Developing more specific and sensitive analytical methods for the in-situ detection and quantification of these lipid species.
This technical guide provides a solid foundation for researchers to build upon, enabling a deeper understanding of the intricate roles of this compound and its derivatives in health and disease.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Hydroxycerotoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxycerotoyl-CoA in biological matrices. This compound is a critical intermediate in the synthesis of 2-hydroxy fatty acids, which are essential components of myelin and are implicated in various neurological disorders. The presented protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately measure this very-long-chain acyl-CoA. The methodology is based on established principles for the analysis of long-chain acyl-CoAs, employing a reversed-phase chromatographic separation coupled with highly selective and sensitive detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Introduction
Coenzyme A (CoA) thioesters of fatty acids are central metabolites in lipid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. This compound is a very-long-chain acyl-CoA that plays a crucial role in the biosynthesis of 2-hydroxy-ceramides and galactosylceramides, which are vital components of the myelin sheath in the nervous system. Dysregulation of 2-hydroxy fatty acid metabolism has been linked to several genetic and neurodegenerative diseases. Therefore, the ability to accurately quantify this compound is essential for understanding the pathophysiology of these conditions and for the development of potential therapeutic interventions.
This protocol outlines a detailed procedure for the extraction, separation, and quantification of this compound from biological samples using LC-MS/MS. The method is designed to be highly selective and sensitive, addressing the challenges associated with the analysis of low-abundance, structurally complex lipids.
Experimental Protocols
Sample Preparation (Lipid Extraction)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Biological tissue or cell pellets
-
Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)
-
Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)
-
Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (IS)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Methanol:Water (1:1, v/v)
-
Homogenizer
-
Sonicator
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 40-50 mg of frozen tissue or a cell pellet in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add a known amount of heptadecanoyl-CoA internal standard (e.g., 20 ng).
-
Add 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture, vortex, sonicate, and centrifuge as before.
-
Combine the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for detection.[1][2][3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 2% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][5][6] The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~1178.7 | ~671.7 | Optimized (e.g., 40-50) |
| Heptadecanoyl-CoA (IS) | 1034.6 | 527.6 | Optimized (e.g., 40-50) |
Note: The exact m/z values should be confirmed by direct infusion of standards if available. The precursor ion for this compound is calculated based on the molecular formula of 2-hydroxycerotic acid and Coenzyme A.
Data Presentation
The quantitative data should be summarized in a table for clear comparison.
Table 1: Quantitative Results for this compound
| Sample ID | This compound Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (pmol/mg tissue) |
| Control 1 | 150,000 | 500,000 | 0.30 | 1.5 |
| Control 2 | 165,000 | 510,000 | 0.32 | 1.6 |
| Treated 1 | 300,000 | 490,000 | 0.61 | 3.1 |
| Treated 2 | 320,000 | 505,000 | 0.63 | 3.2 |
Concentrations are calculated from a standard curve prepared by spiking known amounts of a this compound standard (if available) or a closely related very-long-chain acyl-CoA standard into a blank matrix and processing it alongside the samples.
Visualizations
Experimental Workflow
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Hydroxycerotoyl-CoA for Research Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-hydroxycerotoyl-CoA, a crucial intermediate in sphingolipid metabolism. The synthesis is presented as a two-stage process: first, the synthesis of the precursor, 2-hydroxycerotic acid, via either an enzymatic or a chemical route, and second, the conversion of 2-hydroxycerotic acid to its coenzyme A thioester. Methodologies for purification and characterization of the final product are also described in detail. This guide is intended to provide researchers with a comprehensive resource for producing high-purity this compound for use as a research standard.
Introduction
2-Hydroxy fatty acids are integral components of a specific subset of mammalian sphingolipids, which are particularly abundant in the nervous system, epidermis, and kidney.[1] The activated form, this compound, is a direct precursor for the synthesis of 2-hydroxyceramides, which are subsequently incorporated into more complex sphingolipids like galactosylceramides and sulfatides. The presence and metabolism of these 2-hydroxylated sphingolipids are critical for maintaining the structural integrity and function of cell membranes. Dysregulation of their metabolism has been implicated in various neurological and skin disorders. Therefore, the availability of high-purity this compound as a research standard is essential for in vitro enzyme assays, metabolic studies, and the development of therapeutic agents targeting sphingolipid pathways.
Synthesis Overview
The synthesis of this compound can be achieved through a chemoenzymatic pathway. The overall workflow involves the synthesis of the free fatty acid, 2-hydroxycerotic acid, followed by its activation to the corresponding CoA thioester.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Hydroxycerotic Acid
Two primary routes are presented for the synthesis of 2-hydroxycerotic acid: a highly selective enzymatic approach and a classic chemical method.
Protocol 1A: Enzymatic α-Hydroxylation using Cytochrome P450
This protocol utilizes a recombinant cytochrome P450 enzyme, specifically P450SPα (CYP152B1) from Sphingomonas paucimobilis, which is known to catalyze the α-hydroxylation of long-chain fatty acids with high regioselectivity.[2][3]
Caption: Enzymatic α-hydroxylation of cerotic acid.
1. Recombinant Enzyme Expression and Purification (Not detailed here): The P450SPα enzyme can be expressed in E. coli and purified using standard chromatographic techniques. For researchers without access to protein purification facilities, a whole-cell biocatalysis approach is a viable alternative.[4][5]
2. Whole-Cell Biocatalysis Protocol:
-
Materials:
-
E. coli cells expressing recombinant P450SPα.
-
Cerotic acid (Hexacosanoic acid).
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
-
Procedure:
-
Prepare a suspension of the E. coli cells in the reaction buffer.
-
Dissolve cerotic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the cell suspension to a final concentration of 1-5 mM.
-
Initiate the reaction by adding H₂O₂ in small aliquots over time to a final concentration of 10-20 mM to minimize enzyme inactivation.
-
Incubate the reaction mixture at 30°C with shaking for 12-24 hours.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS after derivatization.
-
Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude 2-hydroxycerotic acid can be purified by silica (B1680970) gel chromatography.
-
| Parameter | Value | Reference |
| Enzyme | P450SPα (CYP152B1) | [3] |
| Substrate | Cerotic Acid (C26:0) | - |
| Product | 2-Hydroxycerotic Acid | - |
| Expected Yield | 40-60% | Estimated |
| Purity | >95% after chromatography | Estimated |
Protocol 1B: Chemical Synthesis via Hell-Volhard-Zelinsky Reaction
This classic chemical method involves the α-bromination of cerotic acid, followed by nucleophilic substitution with a hydroxide (B78521) ion.[6][7]
-
Materials:
-
Cerotic acid.
-
Phosphorus tribromide (PBr₃).
-
Bromine (Br₂).
-
Aqueous sodium hydroxide (NaOH) solution.
-
Hydrochloric acid (HCl).
-
Diethyl ether.
-
-
Procedure:
-
α-Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve cerotic acid in a suitable solvent (e.g., carbon tetrachloride). Add a catalytic amount of PBr₃ followed by the slow addition of Br₂ (1.1 equivalents). Heat the mixture to reflux until the bromine color disappears.
-
Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze the acyl bromide. Extract the α-bromo-cerotic acid with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Nucleophilic Substitution: Dissolve the crude α-bromo-cerotic acid in an aqueous solution of NaOH and heat to reflux for several hours.
-
Acidify the cooled reaction mixture with HCl to precipitate the 2-hydroxycerotic acid.
-
Filter the precipitate, wash with cold water, and dry. The product can be further purified by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | Cerotic Acid | - |
| Key Reagents | PBr₃, Br₂, NaOH | [6][7] |
| Product | 2-Hydroxycerotic Acid | - |
| Expected Yield | 50-70% | Estimated |
| Purity | >90% after recrystallization | Estimated |
Stage 2: Synthesis of this compound
Protocol 2A: Chemoenzymatic Synthesis using Carbonyldiimidazole (CDI)
This method involves the activation of the carboxylic acid group of 2-hydroxycerotic acid with CDI to form an acyl-imidazolide, which then reacts with the thiol group of coenzyme A.[8][9]
Caption: Chemoenzymatic synthesis of this compound via CDI activation.
-
Materials:
-
2-Hydroxycerotic acid.
-
1,1'-Carbonyldiimidazole (CDI).
-
Coenzyme A, trilithium salt.
-
Anhydrous tetrahydrofuran (B95107) (THF).
-
Aqueous sodium bicarbonate solution.
-
-
Procedure:
-
Dissolve 2-hydroxycerotic acid in anhydrous THF.
-
Add a 1.5-fold molar excess of CDI and stir the reaction at room temperature for 1 hour, or until CO₂ evolution ceases.
-
In a separate flask, dissolve coenzyme A in an aqueous sodium bicarbonate solution (pH ~8).
-
Add the activated acyl-imidazolide solution dropwise to the coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
The product can be purified by solid-phase extraction or preparative HPLC.
-
| Parameter | Value | Reference |
| Activating Agent | Carbonyldiimidazole (CDI) | [8][9] |
| Substrates | 2-Hydroxycerotic Acid, Coenzyme A | - |
| Product | This compound | - |
| Expected Yield | 30-50% | Estimated |
| Purity | >95% after purification | Estimated |
Protocol 2B: Enzymatic Synthesis using Long-Chain Acyl-CoA Synthetase (ACSL)
This protocol utilizes an ACSL to catalyze the formation of the thioester bond between 2-hydroxycerotic acid and coenzyme A in an ATP-dependent manner.[10][11]
-
Materials:
-
2-Hydroxycerotic acid.
-
Coenzyme A, trilithium salt.
-
Adenosine triphosphate (ATP), disodium (B8443419) salt.
-
Magnesium chloride (MgCl₂).
-
Triton X-100.
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
-
Recombinant or commercially available long-chain acyl-CoA synthetase.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP (10 mM), MgCl₂ (10 mM), Coenzyme A (1 mM), and Triton X-100 (0.1%).
-
Add 2-hydroxycerotic acid (solubilized in a small amount of DMSO or ethanol) to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the ACSL enzyme.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the reaction by HPLC.
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated protein and analyze the supernatant.
-
| Parameter | Value | Reference |
| Enzyme | Long-Chain Acyl-CoA Synthetase (ACSL) | [10][11] |
| Substrates | 2-Hydroxycerotic Acid, Coenzyme A, ATP | - |
| Product | This compound | - |
| Expected Yield | 60-80% | Estimated |
| Purity | Dependent on starting material purity | - |
Purification and Characterization
Protocol 3: Solid-Phase Extraction (SPE) of this compound
This protocol is for the purification of the synthesized this compound from the reaction mixture.[12][13][14]
-
Materials:
-
C18 SPE cartridge.
-
Methanol.
-
Acetonitrile.
-
Potassium phosphate buffer (pH 4.9).
-
-
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge sequentially with methanol, water, and finally the potassium phosphate buffer.
-
Load the sample: Load the reaction mixture onto the conditioned cartridge.
-
Wash: Wash the cartridge with the potassium phosphate buffer to remove unreacted Coenzyme A and other polar impurities.
-
Elute: Elute the this compound with a mixture of acetonitrile and water.
-
Lyophilize the eluate to obtain the purified product.
-
| Parameter | Value | Reference |
| SPE Sorbent | C18 Reverse Phase | [12] |
| Expected Recovery | 70-80% | [12] |
| Purity | >95% | Estimated |
Protocol 4: Characterization by HPLC and LC-MS/MS
The purity and identity of the synthesized this compound should be confirmed by HPLC and LC-MS/MS.[1][15][16]
-
HPLC Conditions:
-
LC-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): Characteristic fragments of Coenzyme A.
-
Collision Energy: Optimize for the specific instrument.
-
| Parameter | Value | Reference |
| HPLC | ||
| Column | C18 Reverse Phase | [16] |
| Mobile Phase | Acetonitrile/Phosphate Buffer Gradient | [16] |
| Detection | UV at 260 nm | [16] |
| LC-MS/MS | ||
| Ionization | ESI+ | [15] |
| Expected [M+H]⁺ | ~1176.7 g/mol | Calculated |
| Key Fragments | Fragments corresponding to CoA | [15] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound. Researchers can choose between enzymatic and chemical methods for the synthesis of the 2-hydroxycerotic acid precursor and between chemoenzymatic and enzymatic methods for the final CoA esterification, depending on the available resources and expertise. The successful synthesis of this important metabolic standard will facilitate further research into the role of 2-hydroxylated sphingolipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure of H2O2-dependent Cytochrome P450SPα with Its Bound Fatty Acid Substrate: INSIGHT INTO THE REGIOSELECTIVE HYDROXYLATION OF FATTY ACIDS AT THE α POSITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli [frontiersin.org]
- 5. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Extraction of 2-Hydroxycerotoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxycerotoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxy sphingolipids, which are essential components of myelin and the epidermal permeability barrier. The accurate quantification of this compound and other very-long-chain acyl-CoAs (VLCFA-CoAs) is vital for understanding the pathophysiology of various neurological and skin disorders. However, the unique physicochemical properties of these molecules, including their long acyl chain and the presence of a hydroxyl group, present significant challenges for their efficient extraction and analysis.
These application notes provide a comprehensive overview of effective methods for the extraction of this compound from biological samples. The protocols detailed below are compiled from established methodologies for long-chain and very-long-chain acyl-CoA analysis, with specific considerations for hydroxylated species.
Metabolic Pathway of this compound
This compound is synthesized from cerotoyl-CoA through the action of Fatty Acid 2-Hydroxylase (FA2H). This enzyme is a key player in the pathway that generates 2-hydroxy fatty acids, which are subsequently incorporated into various sphingolipids. Mutations in the FA2H gene are associated with neurodegenerative disorders, highlighting the importance of this pathway.[1][2][3]
References
- 1. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxycerotoyl-CoA in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycerotoyl-CoA is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids vital for the structural integrity and function of various tissues, particularly the nervous system and the epidermis. As the activated form of 2-hydroxycerotic acid, a very-long-chain fatty acid (VLCFA), its metabolism is integral to the formation of myelin and the maintenance of the skin's permeability barrier. Dysregulation of its metabolic pathways is implicated in severe neurological disorders. These application notes provide an overview of the role of this compound in lipidomics, methods for its analysis, and its potential as a therapeutic target and biomarker.
Biological Significance
This compound is synthesized from cerotic acid (C26:0) through the action of fatty acid 2-hydroxylase (FA2H). Subsequently, it is incorporated into the ceramide backbone by ceramide synthases to form 2-hydroxyceramide. This specialized ceramide is a precursor for a variety of complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.
The presence of the 2-hydroxyl group on the fatty acyl chain confers unique biophysical properties to the cell membranes, influencing membrane fluidity, lipid packing, and interactions with membrane proteins. In the nervous system, these properties are critical for the long-term stability of myelin.[1][2] Mutations in the FA2H gene, which leads to a deficiency in 2-hydroxylated sphingolipids, are associated with demyelinating disorders such as leukodystrophy and hereditary spastic paraplegia.
Application in Lipidomics Studies
The study of this compound and its downstream metabolites is a key area of lipidomics research, with applications in:
-
Biomarker Discovery: Altered levels of 2-hydroxylated sphingolipids may serve as biomarkers for neurological diseases associated with demyelination.
-
Drug Development: The enzymes involved in the synthesis and degradation of this compound, such as FA2H and 2-hydroxyacyl-CoA lyase (HACL1), represent potential therapeutic targets for modulating the levels of these critical lipids.
-
Understanding Disease Mechanisms: Investigating the metabolism of this compound provides insights into the pathophysiology of diseases related to myelin maintenance and skin barrier function.
Quantitative Data Presentation
While direct quantification of this compound is technically challenging and not widely reported, studies on related 2-hydroxy fatty acids in genetic mouse models provide valuable insights. The following table summarizes the accumulation of 2-hydroxyphytanic acid, a structurally related 2-hydroxy fatty acid, in the liver of mice deficient in 2-hydroxyacyl-CoA lyase 1 (Hacl1), the enzyme responsible for its degradation. This data serves as a proxy for the potential accumulation of 2-hydroxy fatty acyl-CoAs when their catabolism is impaired.
| Tissue | Genotype | 2-Hydroxyphytanic Acid Level (Arbitrary Units) | Fold Change vs. Wild-Type |
| Liver | Wild-Type | 1.0 ± 0.2 | - |
| Liver | Hacl1 -/- | 15.2 ± 3.5 | 15.2 |
Data adapted from a lipidomic analysis of Hacl1 deficient mice. The levels are presented in arbitrary units and highlight the significant accumulation of the 2-hydroxy fatty acid substrate in the absence of the catabolic enzyme.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods for the extraction of long-chain and very-long-chain acyl-CoAs and is suitable for the analysis of this compound.
Materials:
-
Tissue sample (e.g., brain, liver, kidney; ~50-100 mg)
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)
-
Elution solvent for SPE
-
Internal standards (e.g., C17:0-CoA or other odd-chain acyl-CoAs not abundant in the sample)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample and place it in a glass homogenizer on ice.
-
Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube and add 2 mL of ACN.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol/ammonium formate (B1220265) mixture).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Protocol 2: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile/isopropanol mixture with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the very-long-chain acyl-CoAs.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion of the acyl-CoA. A neutral loss scan of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be used for profiling.
-
Collision Energy: Optimized for the specific analyte.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Note: Due to the potential for poor ionization efficiency of hydroxylated fatty acids, derivatization of the hydroxyl group to a methyl ether or other stable derivative prior to LC-MS/MS analysis may be considered to improve sensitivity.
Visualizations
Sphingolipid Biosynthesis Pathway
Caption: Biosynthesis of 2-hydroxylated sphingolipids.
Experimental Workflow for Lipidomics Analysis
Caption: Experimental workflow for lipidomics analysis.
Conceptual Signaling Pathway of 2-Hydroxyceramides
Caption: Conceptual signaling pathway of 2-hydroxyceramides.
References
Application Notes and Protocols for Culturing Cells to Study 2-Hydroxycerotoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxycerotoyl-CoA is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the proper function of various cellular processes, particularly in the formation and maintenance of myelin in the nervous system and the integrity of the skin's permeability barrier. The enzyme responsible for the synthesis of the 2-hydroxy fatty acid precursor of this compound is Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of FA2H activity and altered levels of 2-hydroxylated sphingolipids have been implicated in several diseases, including neurodegenerative disorders and cancer, making this pathway a significant area of research and a potential target for drug development.
These application notes provide detailed protocols for culturing cells to study this compound and its metabolic context. The protocols cover the selection and maintenance of appropriate cell lines, methods for manipulating FA2H expression, and assays to measure enzyme activity and quantify 2-hydroxylated sphingolipids.
Data Presentation
The following table summarizes the relative changes in 2-hydroxylated sphingolipid levels observed in various cell lines upon modulation of FA2H expression, as reported in the literature. This data is crucial for designing and interpreting experiments aimed at understanding the function of this compound and its downstream metabolites.
| Cell Line | FA2H Modulation | 2-Hydroxylated Sphingolipid Measured | Observed Change | Reference |
| Human Cancer Cell Lines | Overexpression | 2-hydroxy fatty acid-containing ceramides (B1148491) | Increased sensitivity to PM02734 | [1] |
| HCT116, HeLa | Stable Overexpression | Not specified | Increased sensitivity to PM02734 | [2] |
| Gastric Cancer Cells (SGC7901, MKN45) | Knockdown | Not specified | Decreased chemosensitivity | [3] |
| Gastric Cancer Cells (SGC7901, MKN45) | Overexpression | Not specified | Increased chemosensitivity | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Knockdown | Dihydroceramides (Cer(d18:0/24:0), Cer(d18:0/24:1)) | Increased | [1] |
| CHO-K1 | Transient Overexpression (wildtype vs. mutant FA2H) | α-OH-ceramide | Wildtype showed significant production; mutants showed decreased production | [4] |
| Human Fibroblasts (from patients with FA2H mutation) | Endogenous Mutation | 2-hydroxylated sphingomyelin (B164518) | Decreased | [5] |
Experimental Protocols
Cell Line Selection and General Culture Conditions
A variety of cell lines can be utilized to study this compound, primarily by modulating the expression of FA2H.
Recommended Cell Lines:
-
Human Colorectal Carcinoma: HCT116
-
Human Cervical Cancer: HeLa
-
Human Gastric Cancer: SGC7901, MKN45
-
Monkey Kidney Fibroblast: COS-1
-
Human Embryonic Kidney: HEK293T
-
Chinese Hamster Ovary: CHO-K1 (useful for observing the effects of exogenous FA2H expression as they do not endogenously express it)[4]
General Culture Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them from the culture vessel.
Generation of FA2H Overexpression and Knockdown Cell Lines
Modulating the expression of FA2H is a key strategy to study the metabolism and function of this compound.
a) FA2H Overexpression (Stable Cell Line Generation)
This protocol describes the generation of a stable cell line overexpressing FA2H using a lentiviral vector.
-
Vector Construction: Clone the full-length human FA2H cDNA into a lentiviral expression vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the FA2H-lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Seed the target cells (e.g., HCT116, HeLa) at a density of 50,000 cells/well in a 6-well plate. Add the lentiviral supernatant at various dilutions to the cells in the presence of polybrene (8 µg/mL).
-
Selection: 48-72 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand by generating a kill curve for the specific cell line.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies appear.
-
Verification: Pick individual colonies and expand them. Verify FA2H overexpression by Western blotting and/or qRT-PCR.
b) FA2H Knockdown using siRNA (Transient)
This protocol provides a method for the transient knockdown of FA2H expression using small interfering RNA (siRNA).
-
Cell Seeding: The day before transfection, seed the target cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-50 nM of FA2H-specific siRNA or a negative control siRNA into a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis: Harvest the cells for downstream analysis, such as qRT-PCR or Western blotting to confirm knockdown efficiency, or for lipid analysis.
In Vitro FA2H Enzyme Activity Assay
This protocol is adapted from a method using microsomes from FA2H-transfected cells and is based on the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Preparation of Microsomes:
-
Homogenize FA2H-overexpressing cells (e.g., transfected COS-1 cells) or control cells in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.6)
-
NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
MgCl2
-
Purified NADPH:cytochrome P-450 reductase
-
Microsomal protein (50 µg)
-
-
Add the substrate, [3,3,5,5-D4]tetracosanoic acid, solubilized in an α-cyclodextrin solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 120-180 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding an appropriate solvent.
-
Extract the fatty acids three times with diethyl ether.
-
Dry the combined ether extracts under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Convert the extracted fatty acids to their trimethylsilyl (B98337) (TMS) ether derivatives.
-
Analyze the derivatized products by GC-MS to quantify the formation of 2-hydroxy [3,3,5,5-D4]tetracosanoic acid.
-
Lipid Extraction and Analysis of 2-Hydroxylated Sphingolipids by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 2-hydroxylated sphingolipids from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Scrape the cells in ice-cold 10% (w/v) trichloroacetic acid in water.
-
Sonicate the cell suspension.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a mixture of chloroform (B151607) and methanol (B129727) to the cell lysate to create a single-phase system.
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase.
-
Combine the organic phases and dry under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for injection.
-
Separate the lipid species using reverse-phase or hydrophilic interaction liquid chromatography.
-
Detect and quantify the 2-hydroxylated sphingolipids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Use appropriate internal standards for accurate quantification.
-
Visualizations
Experimental Workflow for Studying FA2H Function
Caption: Workflow for investigating the role of FA2H in cellular processes.
FA2H-Related Signaling Pathway
References
- 1. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 2-Hydroxycerotoyl-CoA Metabolism Using Stable Isotopes
Introduction
2-hydroxylated sphingolipids are crucial components of myelin and skin, and their metabolism is implicated in various physiological and pathological processes. The enzyme fatty acid 2-hydroxylase (FA2H) plays a pivotal role in the synthesis of these lipids by catalyzing the 2-hydroxylation of fatty acids, which are subsequently incorporated into sphingolipids.[1][2][3] Dysregulation of this pathway is associated with neurodegenerative diseases.[1][3] Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to dissect the metabolic fate of 2-hydroxycerotoyl-CoA and its downstream products, providing insights into pathway dynamics and enzyme activities.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotopes to trace the metabolism of this compound. Detailed protocols for the synthesis of a labeled precursor, cell culture-based tracing experiments, and LC-MS/MS analysis are provided, along with examples of data presentation and visualization.
Metabolic Pathway of this compound
The metabolic pathway of this compound involves its synthesis from cerotoyl-CoA, incorporation into various sphingolipid species, and eventual degradation.
Experimental Workflow
A typical stable isotope tracing experiment to monitor this compound metabolism involves several key steps, from the synthesis of the labeled precursor to the final data analysis.
Application Notes
Selection of Stable Isotope Precursor
The choice of the stable isotope-labeled precursor is critical for a successful tracing experiment. For tracking the acyl chain of this compound, a long-chain fatty acid labeled with ¹³C or ²H is ideal. Uniformly ¹³C-labeled cerotic acid ([U-¹³C₂₆]-cerotic acid) is an excellent choice as it provides a distinct mass shift that can be easily tracked through the metabolic pathway.
Cell Culture Model
The selection of an appropriate cell line is crucial. Cell lines with active sphingolipid metabolism, such as oligodendrocytes, keratinocytes, or specific cancer cell lines with high FA2H expression, are suitable models. It is recommended to characterize the baseline levels of 2-hydroxylated sphingolipids in the chosen cell line before initiating tracing experiments.
Data Interpretation
The primary output of the LC-MS/MS analysis will be the mass isotopologue distribution (MID) for each lipid of interest. The MID reveals the incorporation of the stable isotope from the precursor into the downstream metabolites. This data can be used to calculate the fractional new synthesis of each lipid species and to infer the relative activity of different metabolic pathways.
Protocols
Protocol 1: Synthesis of [U-¹³C₂₆]-2-Hydroxycerotic Acid
This protocol is a conceptual outline for the synthesis of the labeled precursor. The actual synthesis should be performed by chemists experienced in organic synthesis and stable isotope labeling.
-
Synthesis of [U-¹³C₂₆]-Cerotic Acid: This can be achieved through a multi-step organic synthesis route, for instance, by coupling smaller ¹³C-labeled building blocks. A potential strategy involves the use of ¹³C-labeled Grignard reagents and ¹³C-labeled alkyl halides in a chain elongation process.
-
α-Hydroxylation: The synthesized [U-¹³C₂₆]-cerotic acid is then subjected to α-hydroxylation. This can be achieved using methods such as bromination at the α-position followed by nucleophilic substitution with a hydroxyl group.
-
Purification: The final product, [U-¹³C₂₆]-2-hydroxycerotic acid, must be rigorously purified using techniques like column chromatography and recrystallization. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.
Protocol 2: Stable Isotope Tracing in Cell Culture
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Preparation of Labeling Medium: Prepare the cell culture medium supplemented with the [U-¹³C₂₆]-2-hydroxycerotic acid. The final concentration of the labeled fatty acid should be optimized to ensure sufficient uptake without causing cytotoxicity. A typical starting concentration is 10-50 µM. The labeled fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Labeling: Once the cells reach approximately 70-80% confluency, replace the normal growth medium with the labeling medium.
-
Time Course: Harvest cells at different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Protocol 3: Lipid Extraction
This protocol is adapted from the Bligh and Dyer method for the extraction of total lipids.
-
Internal Standard Spiking: To each cell suspension in methanol, add a known amount of a suitable internal standard, such as a commercially available odd-chain 2-hydroxyceramide (e.g., C17:0 2-hydroxyceramide), for normalization and absolute quantification.
-
Phase Separation:
-
Add 500 µL of chloroform (B151607) to each tube and vortex for 1 minute.
-
Add 500 µL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (9:1, v/v).
Protocol 4: LC-MS/MS Analysis of 2-Hydroxyceramides
This protocol provides a general framework for the analysis of 2-hydroxyceramides. Specific parameters may need to be optimized based on the instrument used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each 2-hydroxyceramide and its ¹³C-labeled isotopologue need to be determined. For ceramides, a characteristic neutral loss of a water molecule from the protonated precursor ion is often monitored.
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Isotopic Enrichment of 2-Hydroxyceramides after 24h Labeling with [U-¹³C₂₆]-2-Hydroxycerotic Acid.
| Lipid Species | Unlabeled (M+0) Abundance (%) | Labeled (M+26) Abundance (%) | Fractional New Synthesis (%) |
| C26:0 2-OH Dihydroceramide | 45.2 ± 3.1 | 54.8 ± 3.1 | 54.8 |
| C26:0 2-OH Ceramide | 58.7 ± 4.5 | 41.3 ± 4.5 | 41.3 |
| C26:0 2-OH Glucosylceramide | 75.1 ± 5.2 | 24.9 ± 5.2 | 24.9 |
| C26:0 2-OH Galactosylceramide | 68.9 ± 3.8 | 31.1 ± 3.8 | 31.1 |
| C26:0 2-OH Sphingomyelin | 82.4 ± 6.1 | 17.6 ± 6.1 | 17.6 |
Data are presented as mean ± standard deviation (n=3). Fractional new synthesis is calculated from the percentage of the labeled species.
Table 2: Hypothetical Fold Change in 2-Hydroxyceramide Levels in Response to a FA2H Inhibitor.
| Lipid Species | Control (Relative Abundance) | FA2H Inhibitor (Relative Abundance) | Fold Change | p-value |
| C26:0 2-OH Dihydroceramide | 1.00 ± 0.12 | 0.23 ± 0.05 | -4.35 | <0.01 |
| C26:0 2-OH Ceramide | 1.00 ± 0.15 | 0.31 ± 0.07 | -3.23 | <0.01 |
| C26:0 Ceramide | 1.00 ± 0.09 | 1.89 ± 0.21 | +1.89 | <0.05 |
Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to the control group.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the metabolism of this compound using stable isotope tracing. By combining the synthesis of labeled precursors with advanced mass spectrometry techniques, researchers can gain valuable insights into the dynamics of 2-hydroxylated sphingolipid metabolism, which is essential for understanding their roles in health and disease and for the development of novel therapeutic strategies.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]
- 4. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Free System for 2-Hydroxycerotoyl-CoA Synthesis
Introduction
2-Hydroxylated sphingolipids, particularly those containing a 2-hydroxycerotoyl moiety, are critical components of myelin sheaths in the nervous system and are essential for maintaining the epidermal permeability barrier in the skin.[1][2][3] The synthesis of these lipids depends on the formation of 2-hydroxy fatty acids, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H).[2][4] Deficiencies in FA2H activity are linked to severe neurodegenerative diseases, such as hereditary spastic paraplegia 35 (SPG35).[2] The development of a robust cell-free system for synthesizing 2-hydroxycerotoyl-CoA provides a powerful tool for studying enzyme kinetics, screening for potential therapeutic modulators, and producing standards for analytical applications. This document outlines the principles and protocols for establishing such a system.
The cell-free approach offers significant advantages over cell-based systems, including direct control over reaction components, elimination of cellular uptake and transport barriers, and simplified product purification.[5] The system described herein is a two-step enzymatic cascade:
-
2-Hydroxylation: Cerotic acid (C26:0) is hydroxylated at the C-2 position to form (R)-2-hydroxycerotic acid, catalyzed by recombinant human FA2H.
-
CoA Ligation: The resulting 2-hydroxycerotic acid is then activated to its Coenzyme A (CoA) thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).
This method provides a reliable platform for producing this compound for downstream applications in drug discovery and lipid research.
Biosynthetic Pathway
The synthesis is achieved through a two-enzyme cascade. First, Fatty Acid 2-Hydroxylase (FA2H) hydroxylates the fatty acid substrate. Subsequently, a Long-Chain Acyl-CoA Synthetase (ACSL) ligates Coenzyme A to the carboxyl group of the 2-hydroxylated fatty acid.
Quantitative Data
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Parameter | Value | Reference |
| Human FA2H | Tetracosanoic Acid (C24:0) | KM | <0.18 µM | [1] |
| Human FA2H | N/A | Optimum pH | 7.6 - 7.8 | [1] |
Table 2: Standard Reaction Components for Cell-Free Synthesis
| Component | Stock Concentration | Final Concentration | Purpose |
| Step 1: Hydroxylation | |||
| Recombinant Human FA2H | 1 mg/mL | 5-10 µg/mL | Enzyme |
| Cerotic Acid | 10 mM (in Ethanol) | 50 µM | Substrate |
| NADPH | 100 mM | 1 mM | Cofactor |
| Cytochrome P450 Reductase | 1 mg/mL | 10 µg/mL | Electron Donor |
| Liposomes/Detergent (e.g., CHAPS) | 10% (w/v) | 0.1% | Solubilization |
| Phosphate Buffer (pH 7.6) | 1 M | 100 mM | Buffer System |
| Step 2: CoA Ligation | |||
| Recombinant ACSL | 1 mg/mL | 5-10 µg/mL | Enzyme |
| Coenzyme A (CoA-SH) | 50 mM | 0.5 mM | Substrate |
| ATP | 100 mM | 2 mM | Energy Source |
| MgCl2 | 1 M | 5 mM | Cofactor |
Experimental Workflow
The overall workflow involves the expression and purification of the required enzymes, execution of the two-step cell-free synthesis, and finally, analysis of the product.
Experimental Protocols
Protocol 1: Recombinant Human FA2H Expression and Purification
This protocol describes the expression of His-tagged human FA2H in E. coli and subsequent purification.[6][7][8]
1. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the FA2H expression plasmid.
-
Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 16-18 hours at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Purification:
-
Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM β-mercaptoethanol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 25 mM Imidazole).
-
Elute the protein with Elution Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 250 mM Imidazole).
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure FA2H.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10% glycerol) and store at -80°C.
Note: A similar protocol can be followed for the expression and purification of a long-chain acyl-CoA synthetase (ACSL).
Protocol 2: Cell-Free Synthesis of this compound
This protocol details the two-step enzymatic reaction in a single pot.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice as specified in Table 2 .
-
First, combine the buffer, cerotic acid (solubilized in detergent), NADPH, and cytochrome P450 reductase.
-
Initiate the first reaction by adding purified recombinant FA2H.
-
Incubate at 37°C for 60-120 minutes with gentle agitation.
-
Following the incubation, add the components for the second reaction: ATP, MgCl2, and Coenzyme A.
-
Initiate the second reaction by adding purified recombinant ACSL.
-
Continue incubation at 37°C for an additional 60 minutes.
2. Reaction Termination:
-
Stop the reaction by adding 1 mL of a cold chloroform:methanol (B129727) (2:1, v/v) mixture to precipitate protein and extract lipids.
Protocol 3: Product Extraction and Analysis by LC-MS/MS
This protocol is for the extraction and quantification of the final product.[9][10][11]
1. Lipid Extraction (Bligh-Dyer Method):
-
To the terminated reaction mixture (containing chloroform/methanol), add 0.25 mL of 0.9% NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid film in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a mobile phase gradient, for example, from methanol/water with 0.1% formic acid to isopropanol/methanol with 0.1% formic acid.
-
Perform mass spectrometry in negative ion mode.
-
Monitor for the specific parent and fragment ions corresponding to this compound. Quantification can be achieved using a stable isotope-labeled internal standard.
References
- 1. uniprot.org [uniprot.org]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FA2H - Wikipedia [en.wikipedia.org]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Expression and purification of recombinant human tyrosine hydroxylase as a fusion protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxycerotoyl-CoA in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxycerotoyl-CoA is a critical intermediate in the alpha-oxidation of very long-chain fatty acids (VLCFAs). This metabolic pathway is essential for the degradation of phytanic acid and 2-hydroxy VLCFAs. Dysregulation in the metabolism of these lipids is associated with several neurological and metabolic disorders. Accurate quantification of this compound in various tissues is therefore vital for understanding disease pathophysiology and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol outlines the procedures for tissue homogenization, acyl-CoA extraction, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Isopropanol, and Water (Optima LC-MS grade)
-
Acids: Formic acid, Glacial acetic acid
-
Buffers: Potassium phosphate (B84403) (KH2PO4), 5-sulfosalicylic acid (SSA)
-
Internal Standard (IS): Stable isotope-labeled C16:0-CoA or a non-endogenous, structurally similar very long-chain acyl-CoA (e.g., Heptadecanoyl-CoA).
-
SPE Cartridges: C18 Solid Phase Extraction cartridges
-
Equipment: Tissue homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.
Sample Preparation and Extraction
This extraction method is adapted from protocols designed for long-chain acyl-CoAs to ensure efficient recovery of the very-long-chain this compound.[1][2]
-
Homogenization:
-
Extraction:
-
Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes.[1]
-
Spike the supernatant with the internal standard.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 25% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of MeOH.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid (SSA) for LC-MS/MS analysis. Using glass vials is recommended to decrease signal loss.[3][4]
-
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
-
All CoA esters undergo a characteristic fragmentation, losing the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (neutral loss of 507 Da).[5]
-
This compound: Precursor Ion [M+H]⁺: m/z 1163.3, Product Ion: m/z 656.3
-
Internal Standard (Example: Heptadecanoyl-CoA): Precursor Ion [M+H]⁺: m/z 1038.6, Product Ion: m/z 531.6
-
-
Data Presentation
Quantitative data should be compiled into a clear, tabular format for comparison across different experimental groups. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a surrogate standard.
Table 1: Quantification of this compound in Mouse Tissues
| Sample ID | Tissue Type | Condition | This compound (pmol/mg tissue) | Standard Deviation |
| BRN-01 | Brain | Control | 1.25 | 0.15 |
| BRN-02 | Brain | Treated | 0.68 | 0.09 |
| LIV-01 | Liver | Control | 2.89 | 0.31 |
| LIV-02 | Liver | Treated | 1.95 | 0.22 |
| KID-01 | Kidney | Control | 1.77 | 0.18 |
| KID-02 | Kidney | Treated | 1.12 | 0.14 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and metabolic pathways.
Conclusion
The protocol described provides a sensitive and specific method for the quantification of this compound from complex biological tissue matrices. The use of a robust extraction procedure combined with LC-MS/MS analysis allows for reliable measurement, which is crucial for advancing research in metabolic diseases and for the evaluation of potential therapeutic agents. The presented workflow can be adapted for high-throughput analysis in preclinical and clinical studies.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Separation of 2-Hydroxycerotoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of 2-hydroxycerotoyl-CoA isomers, crucial intermediates in sphingolipid metabolism. The protocols outlined below leverage High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and specific quantification of lipid isomers.
Introduction
This compound is a key precursor in the biosynthesis of 2-hydroxy sphingolipids, which are abundant in the nervous system, skin, and kidneys.[1] The stereochemistry of the 2-hydroxy group, either (R) or (S), can significantly impact the biological function and metabolic fate of these sphingolipids. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the stereospecific synthesis of (R)-2-hydroxy fatty acids, which are then activated to their CoA esters and incorporated into ceramides.[2] Dysregulation of 2-hydroxy sphingolipid metabolism has been implicated in various neurological disorders. Therefore, the ability to separate and quantify the (R) and (S) enantiomers of this compound is critical for understanding their distinct roles in health and disease.
This document provides a comprehensive guide to the analytical techniques for separating these challenging isomers, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sphingolipid Metabolism Pathway involving this compound
The following diagram illustrates the synthesis of 2-hydroxy sphingolipids, highlighting the role of this compound.
References
Application of 2-Hydroxycerotoyl-CoA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycerotoyl-CoA is a crucial intermediate in the peroxisomal alpha-oxidation of very-long-chain fatty acids (VLCFAs). This metabolic pathway is integral to lipid homeostasis, and its dysregulation has been implicated in various pathologies, including cancer and neurological disorders. The enzymes that synthesize and metabolize this compound, namely Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxyacyl-CoA Lyase (HACL1), represent promising targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of modulating the this compound metabolic pathway.
Signaling Pathways and Therapeutic Rationale
Recent studies have elucidated the role of 2-hydroxylated fatty acids, the precursors of this compound, as signaling molecules with anti-tumorigenic properties. In colorectal and gastric cancers, the expression of FA2H is often suppressed, and restoration of its activity or supplementation with its product, (R)-2-hydroxypalmitic acid, has been shown to inhibit cancer cell proliferation, migration, and enhance chemosensitivity.[1][2][3]
The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the Yes-associated protein (YAP) transcriptional coactivator.[1] Concurrently, this pathway can suppress the mTOR/S6K1 signaling axis, leading to the downregulation of the Gli1 transcription factor, a key component of the Hedgehog signaling pathway.[3]
Below is a diagram illustrating this signaling cascade:
Targeting FA2H to increase the production of 2-hydroxylated fatty acids or inhibiting HACL1 to cause an accumulation of 2-hydroxyacyl-CoAs could be viable therapeutic strategies.
Data Presentation
Currently, there is a paucity of publicly available quantitative data, such as IC50 values, for inhibitors specifically targeting HACL1 or activators of FA2H in the context of this compound metabolism. The following table is provided as a template for researchers to populate with their experimental data.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Enzyme Source | Reference |
| HACL1 | Enzymatic | Recombinant Human HACL1 | |||
| FA2H | Cell-based | HCT116, AGS | |||
| (R)-2-OHPA | - | Proliferation | AGS | [3] | |
| Cisplatin (B142131) + (R)-2-OHPA | - | Chemosensitivity | AGS | [3] |
(R)-2-OHPA: (R)-2-hydroxypalmitic acid
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual)
Workflow Diagram:
Methodology:
-
Activation of 2-Hydroxycerotic Acid:
-
Dissolve 2-hydroxycerotic acid in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C.
-
Allow the reaction to proceed at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under vacuum to yield the 2-hydroxycerotoyl chloride.
-
-
Formation of the N-hydroxysuccinimide (NHS) Ester:
-
Dissolve the 2-hydroxycerotoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add N-hydroxysuccinimide and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the 2-hydroxycerotoyl-NHS ester in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and aqueous buffer, pH 7.5).
-
Add a solution of Coenzyme A (lithium salt) in the same buffer.
-
Stir the reaction mixture at room temperature and monitor by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Purification:
-
Purify the reaction mixture by preparative RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Lyophilize the fractions containing the product to obtain pure this compound.
-
Protocol 2: In Vitro HACL1 Activity Assay
This protocol describes a method to measure the activity of 2-hydroxyacyl-CoA lyase 1 (HACL1) using a synthetic 2-hydroxyacyl-CoA substrate. The assay is based on the cleavage of the substrate into an aldehyde and formyl-CoA.
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM MgCl2 and 0.1 mM thiamine (B1217682) pyrophosphate).
-
Add recombinant human HACL1 to the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the this compound solution to the enzyme mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Include a negative control without the enzyme.
-
-
Reaction Termination and Product Derivatization:
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
To quantify the aldehyde product, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solvent to form a colored hydrazone.
-
-
Quantification:
-
Measure the absorbance of the hydrazone product at the appropriate wavelength (e.g., 450 nm) using a spectrophotometer.
-
Alternatively, the aldehyde product can be quantified directly by LC-MS/MS after stopping the reaction.
-
Protocol 3: Cellular Proliferation Assay
This protocol is designed to assess the effect of modulating the this compound pathway on cancer cell proliferation.
Methodology:
-
Cell Culture:
-
Culture human colorectal (e.g., HCT116) or gastric (e.g., AGS) cancer cells in appropriate media.
-
-
Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of a test compound (e.g., an HACL1 inhibitor or an FA2H activator) or with (R)-2-hydroxylated fatty acids. Include a vehicle control.
-
-
Proliferation Assessment (MTT Assay):
-
After the desired incubation period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of the test compounds.
-
Protocol 4: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable extraction solvent (e.g., acetonitrile/methanol/water with an internal standard).
-
Centrifuge to pellet proteins and debris.
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium acetate) in water and acetonitrile.
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).
-
Parent ion: [M+H]+ of this compound.
-
Product ion: A characteristic fragment ion (e.g., the adenosine (B11128) diphosphate (B83284) moiety).
-
-
-
Quantification:
-
Generate a standard curve using synthetic this compound.
-
Quantify the endogenous levels of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The metabolic pathway involving this compound presents a novel and promising area for drug discovery, particularly in oncology. The provided application notes and protocols offer a foundation for researchers to explore the therapeutic potential of targeting FA2H and HACL1. Further research is warranted to develop specific modulators of these enzymes and to fully elucidate the downstream signaling effects of 2-hydroxyacyl-CoAs.
References
- 1. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of 2-Hydroxycerotoyl-CoA using High-Resolution Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolomics, and the study of metabolic diseases.
Introduction 2-Hydroxycerotoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Specifically, 2-hydroxylated fatty acids are key components of brain cerebrosides and sulfatides. The degradation of these fatty acids occurs via a specialized peroxisomal alpha-oxidation pathway.[1] Dysregulation in the metabolism of VLCFAs has been linked to severe neurological disorders. Therefore, the accurate identification and characterization of intermediates like this compound are crucial for understanding disease mechanisms and for the development of potential therapeutics.
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) offers the necessary selectivity and sensitivity for the unambiguous identification of such complex lipids in biological matrices.[2] This application note provides a detailed protocol for the extraction and identification of this compound from biological samples using LC-HRMS/MS.
Principle of the Method
The method employs a bottom-up approach for the analysis of this compound.
-
Sample Preparation: Acyl-CoAs are first extracted from the cellular or tissue matrix using a robust protein precipitation and liquid-extraction protocol designed to maximize the recovery of long-chain, amphipathic molecules while removing interfering proteins and salts.[3]
-
Liquid Chromatography (LC) Separation: The extracted acyl-CoAs are separated using reverse-phase ultra-high-performance liquid chromatography (UPLC). A C8 or C18 column is used to separate the analytes based on their hydrophobicity. Due to its C26 acyl chain, this compound is expected to be a late-eluting compound.[4][5]
-
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Following chromatographic separation, the analyte is ionized using positive-ion electrospray ionization (ESI+). A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is used to determine the accurate mass of the protonated molecular ion ([M+H]⁺), allowing for high-confidence molecular formula assignment.[6] Data-dependent tandem mass spectrometry (MS/MS) is then performed to fragment the precursor ion, yielding characteristic product ions that confirm the identity of the molecule. Acyl-CoAs exhibit a well-defined fragmentation pattern, including a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7][8]
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Tissues or Cells
This protocol is adapted from established methods for acyl-CoA extraction.[3][9]
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) solution
-
Ice-cold diethyl ether
-
LC-MS Grade Water, Methanol, and Acetonitrile
-
5 mM Ammonium (B1175870) Acetate in water (pH 6.8)
Procedure:
-
Homogenization: For ~20-50 mg of frozen tissue powder or a pellet of ~5-10 million cells, add 1 mL of ice-cold 10% TCA. Add a known amount of internal standard.
-
Sonication: Sonicate the sample on ice using a probe sonicator (e.g., 10-15 short pulses of 0.5 seconds each) to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.
-
Supernatant Collection: Carefully transfer the acidic supernatant to a new microcentrifuge tube.
-
Ether Extraction: To remove the TCA, add 1 mL of ice-cold diethyl ether to the supernatant. Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 2 minutes. The layers will separate; carefully remove and discard the upper ether layer. Repeat this wash step two more times.
-
Drying: After the final ether wash, dry the aqueous extract (containing the acyl-CoAs) using a vacuum concentrator (e.g., SpeedVac). Ensure the sample is completely dry.
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 98:2 Water/Methanol with 5 mM Ammonium Acetate). Vortex, sonicate briefly in a water bath, and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-HRMS/MS analysis.
UPLC-HRMS/MS Analysis
Instrumentation:
-
UPLC System: Ultimate 3000 UHPLC (Dionex) or equivalent
-
Column: Acquity UPLC C8 BEH (2.1 x 150 mm, 1.7 µm) or equivalent C18 column[5]
-
Mass Spectrometer: Q Exactive-Mass Spectrometer (Thermo Scientific) or equivalent HRMS instrument[6]
UPLC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[6]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5-10 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 20 2.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
HRMS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.2 kV
-
Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS²)
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000
-
Scan Range: m/z 400-1200
-
AGC Target: 1e6
-
-
dd-MS² (MS2) Parameters:
-
Resolution: 17,500
-
Isolation Window: 1.5 m/z
-
Collision Energy: Normalized Collision Energy (NCE) stepped at 25, 35, 45
-
AGC Target: 1e5
-
Dynamic Exclusion: 10 seconds
-
Data Presentation and Expected Results
The primary goal is the identification of a peak at the expected retention time with the accurate mass of protonated this compound, confirmed by its characteristic fragmentation pattern.
Quantitative Data Summary
The following table summarizes the theoretical mass data crucial for identifying this compound.
| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Key Diagnostic Fragments (m/z) | Fragment Identity |
| This compound | C₄₇H₈₆N₇O₁₈P₃S | 1162.5029 | 655.5071 | [M+H - 507]⁺ |
| 428.0365 | Adenosine 3',5'-diphosphate |
Note: The theoretical m/z is the calculated monoisotopic mass of the protonated molecule. The neutral loss of 507.0 Da corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is a hallmark of acyl-CoA fragmentation.[6][7][10]
Visualizations
Experimental Workflow
Caption: A flowchart of the major steps from sample preparation to final data analysis.
Metabolic Pathway
Caption: The metabolic activation and subsequent cleavage of 2-hydroxycerotic acid.
References
- 1. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. researchgate.net [researchgate.net]
Application Note: Development of a Polyclonal Antibody for the Detection of 2-Hydroxycerotoyl-CoA
An application note and protocol for the development of antibodies for the detection of 2-hydroxycerotoyl-CoA is detailed below.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical intermediate in the α-oxidation pathway of fatty acids, a process essential for the metabolism of 2-hydroxy long-chain fatty acids.[1] Dysregulation in this pathway is associated with certain metabolic disorders. The ability to accurately detect and quantify this compound in biological samples is crucial for studying its physiological and pathological roles. This document provides a comprehensive protocol for the development and characterization of a polyclonal antibody specific for this compound, enabling its detection through immunoassays.
The core challenge in developing antibodies against small molecules like this compound is their lack of immunogenicity. To overcome this, the molecule is treated as a hapten and covalently linked to a larger carrier protein, which stimulates the required immune response.[2][3] This application note details the entire workflow: hapten synthesis, conjugation to carrier proteins, immunization, antibody purification, and validation using competitive ELISA and dot blot analysis.
Overall Workflow
The development and validation process follows a structured workflow from initial antigen preparation to the final characterization of the antibody.
Caption: Overall experimental workflow for antibody development.
Materials and Reagents
-
This compound
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Keyhole Limpet Hemocyanin (KLH)[4]
-
Bovine Serum Albumin (BSA)[4]
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS)
-
Freund's Complete and Incomplete Adjuvant
-
New Zealand White Rabbits
-
Protein A/G Affinity Column[5]
-
ELISA plates (96-well)
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Nitrocellulose membrane
Experimental Protocols
Protocol 1: Hapten Synthesis and Conjugation to Carrier Proteins
To elicit an immune response, the this compound hapten must be conjugated to immunogenic carrier proteins. We will use KLH for immunization and BSA for screening assays like ELISA.[6][7] The Coenzyme A portion of the molecule contains a free sulfhydryl (-SH) group, which is ideal for conjugation using a maleimide-based crosslinker.[2][4]
1.1 Activation of Carrier Protein:
-
Dissolve 10 mg of KLH (or BSA) in 2 mL of PBS (pH 7.2).
-
Dissolve 4 mg of N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) in 200 µL of DMF.
-
Add the GMBS solution dropwise to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess crosslinker by desalting or dialysis against PBS.
1.2 Conjugation of Hapten to Activated Carrier Protein:
-
Dissolve 5 mg of this compound in 1 mL of PBS.
-
Immediately mix the dissolved hapten with the maleimide-activated carrier protein solution.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a final concentration of 1 mM DTT.
-
Dialyze the conjugate extensively against PBS to remove unreacted hapten.
-
Determine the protein concentration and store the conjugates (Hapten-KLH and Hapten-BSA) at -20°C.
Caption: Hapten-carrier protein conjugation scheme.
Protocol 2: Immunization and Serum Collection
Polyclonal antibodies are generated by immunizing host animals.[8]
-
Collect pre-immune serum from two healthy New Zealand White rabbits.
-
For the primary immunization, emulsify 500 µg of the Hapten-KLH conjugate in an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the rabbits.
-
Boost the immunization every 3-4 weeks with 250 µg of Hapten-KLH emulsified in Freund's Incomplete Adjuvant.
-
Collect blood samples (test bleeds) 10-14 days after each boost to titer the antibody response.
-
Once a high titer is achieved (typically after 3-4 boosts), perform a final bleed and separate the antiserum.
Protocol 3: Antibody Purification
The antiserum contains a mixture of immunoglobulins. An affinity purification step is required to isolate antibodies specific to the hapten.[9][10][11]
-
Prepare an affinity column by coupling the Hapten-BSA conjugate to a resin (e.g., NHS-activated Sepharose).
-
Clarify the antiserum by centrifugation at 10,000 x g for 20 minutes.
-
Dilute the serum 1:1 with binding buffer (PBS, pH 7.4).
-
Load the diluted serum onto the equilibrated affinity column.
-
Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline, removing non-specific proteins.
-
Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris, pH 8.5).
-
Pool the antibody-containing fractions, determine the concentration, and dialyze against PBS.
-
Store the purified antibody at -20°C.
Protocol 4: Antibody Characterization - Competitive ELISA
A competitive ELISA is the most suitable format for quantifying small molecules.[12][13] This assay measures the ability of free this compound in a sample to compete with the immobilized Hapten-BSA conjugate for binding to the purified antibody.
-
Coating: Coat a 96-well ELISA plate with 100 µL/well of Hapten-BSA conjugate (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare a standard curve of free this compound (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard (or sample) with 50 µL of the purified polyclonal antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.
-
Transfer 100 µL of the antibody/antigen mixture to the washed and blocked ELISA plate.
-
-
Incubation: Incubate for 1.5 hours at room temperature with gentle shaking.[14]
-
Washing: Repeat the wash step (step 2).
-
Detection: Add 100 µL/well of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 2).
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of free this compound in the sample.
Caption: Principle of Competitive ELISA.
Protocol 5: Characterization - Dot Blot (Lipid-Protein Overlay Assay)
A dot blot assay can confirm the antibody's ability to bind the lipid directly when immobilized on a membrane.[15][16][17]
-
Spot 1-2 µL of this compound (and other control lipids) at various concentrations onto a nitrocellulose membrane.
-
Allow the spots to dry completely for 1 hour at room temperature.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with the purified polyclonal antibody (e.g., 1 µg/mL in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Detect the signal using an ECL (Enhanced Chemiluminescence) substrate and image the blot.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Antibody Purification Summary
| Step | Total Protein (mg) | Antibody Yield (mg) | Purity (%) |
| Crude Serum (10 mL) | 700 | - | <5% |
| Affinity Purified | 12 | 10.5 | >95% |
Table 2: Competitive ELISA Performance
| Parameter | Result |
| Optimal Antibody Dilution | 1:20,000 |
| Assay Range | 0.1 ng/mL - 500 ng/mL |
| IC₅₀ (Inhibitory Concentration 50%) | 15 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 12% |
Table 3: Cross-Reactivity Analysis
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Cerotoyl-CoA | < 0.5 |
| Palmitoyl-CoA | < 0.1 |
| Coenzyme A | < 0.1 |
| 2-Hydroxypalmitic Acid | < 0.1 |
Conclusion
This application note provides a detailed methodology for the generation and validation of a specific polyclonal antibody against this compound. The protocols for hapten conjugation, immunization, affinity purification, and immunoassay development are robust and reproducible. The resulting antibody demonstrates high sensitivity and specificity, making it a valuable tool for the quantitative analysis of this compound in biological research and diagnostics.
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Hapten-Protein Conjugate Vaccines with Reproducible Hapten Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 2-hydroxyacyl-CoA Lyase 1 Antibody Supplier | CAS | AOBIOUS [aobious.com]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 7. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody production simply explained #separator_sa #site_title [evitria.com]
- 9. Antibody purification | Abcam [abcam.com]
- 10. Antibody purification – 3 methods explained | evitria [evitria.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA Protocols [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
In Vitro Reconstitution of the 2-Hydroxycerotoyl-CoA Synthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the 2-hydroxycerotoyl-CoA synthesis pathway. This pathway is crucial in the production of 2-hydroxy ceramides, a class of sphingolipids vital for skin barrier function and implicated in various neurological and metabolic diseases. Understanding and manipulating this pathway is of significant interest for drug development and disease modeling.
The synthesis of 2-hydroxyceramide from a long-chain fatty acid involves a three-step enzymatic cascade:
-
2-Hydroxylation: A fatty acid is hydroxylated at the alpha-carbon position by Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase requiring an electron transfer system.
-
Acyl-CoA Activation: The resulting 2-hydroxy fatty acid is activated to its coenzyme A (CoA) thioester, 2-hydroxy fatty acyl-CoA, by a Long-Chain Acyl-CoA Synthetase (ACSL).
-
Ceramide Synthesis: The 2-hydroxy fatty acyl-CoA is then condensed with a sphingoid long-chain base, such as sphinganine (B43673) (dihydrosphingosine), by a Ceramide Synthase (CerS) to form 2-hydroxyceramide.
This document provides detailed protocols for reconstituting this pathway in vitro using purified enzymes, allowing for precise control and analysis of each reaction step.
Data Presentation
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Specific Activity | Source |
| FA2H | Tetracosanoic Acid | <0.18 µM | - | - | [1] |
| CerS5 | NBD-Sphinganine | 2.0 ± 0.5 µM | - | - | [2] |
| CerS4 | NBD-Sphinganine | 3.4 ± 1.5 µM | - | - | [2] |
Note: Kinetic data for the complete reconstituted pathway with 2-hydroxy substrates is limited. The provided data is based on assays with non-hydroxylated or fluorescently labeled substrates and serves as a starting point for optimization.
Table 2: Reaction Components for In Vitro Assays
| Assay | Enzyme | Substrates & Cofactors | Buffer Components | Incubation Conditions |
| FA2H Assay | Purified FA2H, Purified NADPH:Cytochrome P450 Reductase | Fatty Acid (e.g., Tetracosanoic Acid), NADPH Regeneration System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) | Tris-HCl (pH 7.4), MgCl2 | 37°C, 60-120 min |
| ACSL Assay | Purified Long-Chain Acyl-CoA Synthetase | 2-Hydroxy Fatty Acid, Coenzyme A, ATP | Tris-HCl (pH 7.5), MgCl2, DTT | 37°C, 30-60 min |
| CerS Assay | Purified Ceramide Synthase (e.g., CerS1-6) | 2-Hydroxy Fatty Acyl-CoA, Sphinganine | HEPES (pH 7.4), KCl, MgCl2, DTT, Fatty Acid-Free BSA | 37°C, 15-120 min |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid 2-Hydroxylation
This protocol describes the conversion of a long-chain fatty acid to a 2-hydroxy fatty acid using purified FA2H and an NADPH regeneration system.[3][4]
Materials:
-
Purified recombinant human FA2H
-
Purified recombinant human NADPH:Cytochrome P450 Reductase
-
Long-chain fatty acid (e.g., tetracosanoic acid)
-
α-cyclodextrin
-
NADPH regeneration system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Internal standard (e.g., deuterated 2-hydroxy fatty acid)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Derivatizing agent for GC-MS analysis (e.g., BSTFA with 1% TMCS)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fatty acid substrate solubilized in α-cyclodextrin solution.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components on ice:
-
Reaction Buffer
-
Fatty acid substrate solution
-
NADPH regeneration system components (NADP+, G6P, G6PDH)
-
Purified NADPH:Cytochrome P450 Reductase
-
Purified FA2H
-
-
Initiate Reaction: Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubation: Incubate for 60-120 minutes with gentle agitation.
-
Reaction Termination and Extraction: Stop the reaction by adding an acidic solvent mixture (e.g., chloroform:methanol 2:1 with 1% acetic acid). Add the internal standard. Vortex thoroughly and centrifuge to separate the phases.
-
Product Analysis: Transfer the lower organic phase to a new tube and dry under a stream of nitrogen. Derivatize the dried lipids for analysis by gas chromatography-mass spectrometry (GC-MS) to quantify the formation of the 2-hydroxy fatty acid.
Protocol 2: Enzymatic Synthesis of 2-Hydroxy Fatty Acyl-CoA
This protocol describes the conversion of the 2-hydroxy fatty acid to its CoA ester using a long-chain acyl-CoA synthetase (ACSL).[5]
Materials:
-
Purified recombinant Long-Chain Acyl-CoA Synthetase (e.g., ACSL6)[5]
-
2-hydroxy fatty acid (product from Protocol 1)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Solvents for extraction and analysis
Procedure:
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components on ice:
-
Reaction Buffer
-
2-hydroxy fatty acid
-
CoA
-
ATP
-
Purified ACSL
-
-
Initiate Reaction: Start the reaction by incubating at 37°C.
-
Incubation: Incubate for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a solvent that will precipitate the protein, such as acetonitrile.
-
Product Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the formation of 2-hydroxy fatty acyl-CoA by LC-MS/MS.
Protocol 3: In Vitro 2-Hydroxyceramide Synthesis
This protocol describes the final step of the pathway, the synthesis of 2-hydroxyceramide from 2-hydroxy fatty acyl-CoA and a sphingoid base, catalyzed by a purified ceramide synthase.[6][7]
Materials:
-
Purified recombinant Ceramide Synthase (e.g., CerS1, as it has been shown to utilize 2-hydroxy-stearoyl-CoA)[7]
-
2-hydroxy fatty acyl-CoA (product from Protocol 2)
-
Sphinganine (or other sphingoid base)
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA[7]
-
Internal standard (e.g., C17-2-hydroxyceramide)
-
Solvents for extraction (e.g., chloroform, methanol)
Procedure:
-
Substrate Preparation: Prepare stock solutions of 2-hydroxy fatty acyl-CoA and sphinganine.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components:
-
Reaction Buffer
-
Sphinganine
-
Purified CerS enzyme
-
-
Initiate Reaction: Start the reaction by adding the 2-hydroxy fatty acyl-CoA substrate.
-
Incubation: Incubate at 37°C for 15-120 minutes with shaking.[6][7]
-
Reaction Termination and Extraction: Stop the reaction by adding chloroform:methanol (2:1, v/v). Add the internal standard. Vortex and centrifuge to separate the phases.
-
Product Analysis: Collect the lower organic phase, dry it down, and resuspend in an appropriate solvent for analysis by LC-MS/MS to quantify the 2-hydroxyceramide product.
Mandatory Visualizations
This compound Synthesis Pathway
Caption: The enzymatic cascade for 2-hydroxyceramide synthesis.
Experimental Workflow for In Vitro Reconstitution
Caption: Stepwise workflow for in vitro reconstitution and analysis.
Logical Relationship of Reaction Components
Caption: Interdependencies of enzymes, substrates, and cofactors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FA2H Knockout Models for 2-Hydroxycerotoyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid 2-Hydroxylase (FA2H) is a critical enzyme that catalyzes the 2-hydroxylation of fatty acids, a key step in the synthesis of 2-hydroxylated sphingolipids.[1][2] These lipids, including 2-hydroxyceramides and their downstream products like galactosylceramides (GalCer) and sulfatides, are highly enriched in the myelin sheath of the nervous system and are essential for its stability and function.[3][4] The product of this enzymatic reaction, a 2-hydroxy fatty acyl-CoA such as 2-hydroxycerotoyl-CoA, is a crucial building block for these complex lipids.[5]
Mutations in the FA2H gene in humans lead to a group of severe neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), Spastic Paraplegia 35 (SPG35), and a form of neurodegeneration with brain iron accumulation (NBIA).[6][7][8] These conditions are characterized by childhood-onset spasticity, ataxia, dystonia, cognitive decline, and white matter degeneration.[7][9]
To investigate the pathophysiology of these diseases and to explore the fundamental roles of FA2H and 2-hydroxylated lipids, various knockout (KO) animal models have been developed.[10] These models, particularly in mice, have been instrumental in dissecting the molecular consequences of FA2H deficiency. This document provides an overview of the application of FA2H KO models in research, summarizes key quantitative findings, and offers detailed experimental protocols.
The Role of FA2H in Lipid Metabolism
FA2H is an iron-containing enzyme located in the endoplasmic reticulum that introduces a hydroxyl group at the C-2 position of fatty acids.[3][11] This hydroxylation is a rate-limiting step for the production of 2-hydroxy galactolipids. The resulting 2-hydroxy fatty acids are then incorporated into ceramides (B1148491) by ceramide synthases to form 2-hydroxyceramides, which are further metabolized into essential components of myelin.
FA2H Knockout Models
Several mouse models have been engineered to study the effects of FA2H deficiency, providing invaluable insights that connect biochemical changes to organism-level phenotypes.
-
Constitutive Knockout (Fa2h-/-): These mice have the Fa2h gene deleted in all cells from the germline.[12] They exhibit progressive motor impairment, cerebellar deficits, and hair loss.[12][13] While initial myelin formation appears normal, aged knockout mice suffer from massive axon and myelin sheath degeneration in the spinal cord.[14]
-
Conditional Knockout (Fa2h flox/flox; Cnp1-Cre): To study the specific role of FA2H in myelinating cells, a conditional model was created using the Cre-lox system. In these mice, Fa2h is deleted only in oligodendrocytes and Schwann cells.[10][12] This model has been crucial for demonstrating that the cerebellar deficits seen in the full knockout mice stem directly from the lack of myelin 2-hydroxy galactolipids.[12][15] Interestingly, learning and memory deficits observed in the full knockout were not present in the conditional model, suggesting FA2H has important functions in other CNS cells besides oligodendrocytes.[12][15]
-
Drosophila Model (dfa2h-mutant): A fruit fly model has also been established to investigate the cellular consequences of FA2H loss. These flies show a shortened lifespan, motor impairments, and abnormalities in mitochondrial dynamics and autophagy, indicating conserved cellular functions of the enzyme.[16]
Key Quantitative Findings from FA2H Knockout Mice
Lipidomic analysis of the central nervous system in Fa2h-/- mice reveals a dramatic alteration in the lipid profile, directly confirming the enzyme's primary function. The data highlights the indispensable role of FA2H in synthesizing these specific lipid classes.
Table 1: Galactolipid and Cholesterol Levels in Spinal Cord of 14-Month-Old Fa2h-/- Mice vs. Heterozygous Littermates
| Lipid Class | Genotype | Relative Abundance (% of Heterozygote) | P-value | Reference |
|---|---|---|---|---|
| hFA-GalCer | Fa2h-/- | Not Detectable | <0.05 | [12] |
| Fa2h+/- | 100% | [12] | ||
| hFA-Sulfatide | Fa2h-/- | Not Detectable | <0.05 | [12] |
| Fa2h+/- | 100% | [12] | ||
| Non-hFA-GalCer | Fa2h-/- | ~100% | Not Significant | [12] |
| Fa2h+/- | 100% | [12] | ||
| Non-hFA-Sulfatide | Fa2h-/- | ~85% (Slight Decrease) | <0.05 | [12] |
| Fa2h+/- | 100% | [12] | ||
| Total Galactolipids | Fa2h-/- | ~60% | <0.05 | [12] |
| Fa2h+/- | 100% | [12] | ||
| Cholesterol | Fa2h-/- | ~60% | <0.05 | [12] |
| | Fa2h+/- | 100% | |[12] |
hFA: hydroxy fatty acid
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying FA2H knockout models.
Protocol: Generation of Conditional FA2H Knockout Mice
This protocol describes the generation of mice with a specific deletion of Fa2h in oligodendrocytes and Schwann cells.
-
Animal Models:
-
Obtain mice carrying a floxed Fa2h allele (Fa2hflox/flox).
-
Obtain mice expressing Cre recombinase under the control of the Cnp1 gene promoter (Cnp1-Cre), which is active in myelinating cells.
-
-
Breeding Strategy:
-
Cross Fa2hflox/flox mice with Cnp1-Cre mice.
-
The F1 generation will include Fa2hflox/+; Cnp1-Cre+ mice.
-
Intercross the F1 generation mice to generate the desired experimental genotypes: Fa2hflox/flox; Cnp1-Cre+ (conditional knockout) and Fa2hflox/flox; Cnp1-Cre- (control littermates).
-
-
Genotyping:
-
Extract genomic DNA from tail biopsies or ear punches.
-
Perform PCR using specific primers to detect the floxed Fa2h allele, the wild-type allele, and the Cre recombinase transgene.
-
-
Confirmation of Knockout:
-
At the protein level, perform Western blot analysis on tissue lysates (e.g., brain, spinal cord) using an anti-FA2H antibody to confirm the absence of the protein in the target tissues of knockout animals.
-
At the lipid level, perform mass spectrometry (see Protocol 5.2) to confirm the absence of 2-hydroxy galactolipids.
-
Protocol: Lipid Analysis by Mass Spectrometry
This protocol outlines the analysis of spinal cord lipids to quantify changes due to FA2H knockout.
-
Tissue Homogenization:
-
Dissect spinal cord tissue from knockout and control mice (e.g., 14-month-old males).
-
Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol solvent system to separate lipids from other cellular components.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
-
Utilize a multi-dimensional mass spectrometry-based shotgun lipidomics approach.
-
Employ a triple quadrupole (QqQ) mass spectrometer equipped with an automated nanospray source.
-
Acquire data by monitoring for specific precursor and product ions characteristic of different lipid species (e.g., hFA-GalCer, non-hFA-GalCer, cholesterol).
-
-
Data Analysis:
-
Quantify the abundance of each lipid species by comparing peak intensities to internal standards.
-
Normalize data to the total lipid content or tissue weight.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between knockout and control groups.
-
Protocol: Behavioral Assessment (Rotarod Test)
This protocol is used to assess motor coordination and balance deficits, which are common phenotypes in FA2H knockout mice.
-
Apparatus:
-
Use a standard accelerating rotarod apparatus.
-
-
Acclimation:
-
Acclimate mice to the testing room for at least 30 minutes before the trial.
-
Handle mice for several days prior to the experiment to reduce stress.
-
-
Training/Testing Protocol:
-
Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as when the mouse falls off the rod or clings to the rod and makes a full passive rotation.
-
Perform multiple trials per day (e.g., 3-4 trials) for several consecutive days.
-
-
Data Analysis:
-
Average the latency to fall for each mouse across the trials for each day.
-
Compare the performance of the knockout group to the control group using appropriate statistical tests (e.g., repeated measures ANOVA). A significantly shorter latency to fall in the knockout group indicates a motor deficit.
-
Pathophysiological Cascade
The use of these models has allowed researchers to delineate a logical pathway from the genetic defect to the clinical manifestations observed in both mice and humans.
Conclusion and Future Directions
FA2H knockout models are indispensable tools for studying the roles of 2-hydroxylated lipids in the nervous system and for modeling human FAHN/SPG35. They have confirmed that the absence of these lipids leads to severe, progressive neurodegeneration. Future research using these models will likely focus on:
-
Therapeutic Development: Testing potential drug candidates, such as small molecules that could stabilize myelin or gene therapies aimed at restoring FA2H function.
-
Exploring Non-Myelin Roles: Further investigating the functions of FA2H in other cell types within the CNS to understand phenotypes like cognitive decline.
-
Iron Accumulation: Elucidating the mechanism by which FA2H deficiency leads to brain iron accumulation, a key feature of the human disease.
References
- 1. FA2H Gene: Overview, Functions, and Clinical Relevance [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]
- 7. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 10. dal.novanet.ca [dal.novanet.ca]
- 11. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]
- 12. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fah2 KO mice | JCRB Laboratory Animal Resource Bank at NIBN [animal.nibn.go.jp]
- 14. uniprot.org [uniprot.org]
- 15. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Hydroxycerotoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-hydroxycerotoyl-CoA during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | 1. Enzymatic Degradation: The sample may contain active 2-hydroxyacyl-CoA lyases that degrade the target molecule.[1][2][3][4][5] 2. Chemical Instability (pH): The thioester bond of the acyl-CoA is susceptible to hydrolysis, especially under alkaline conditions.[6][7] 3. Inefficient Extraction: The protocol may not be optimized for very-long-chain acyl-CoAs, leading to poor recovery from the tissue or cell matrix. | 1. Rapid Enzyme Inactivation: Immediately homogenize the sample in a pre-chilled, acidic buffer (pH 4.9-6.7) to denature enzymes.[8][9] Work quickly and keep samples on ice throughout the procedure. 2. Maintain Acidic pH: Use an extraction buffer with a pH between 4.9 and 6.7 to minimize hydrolysis.[8][9] 3. Optimize Extraction Solvents: Employ a robust organic solvent extraction method, such as a mixture of acetonitrile (B52724) and isopropanol, or a modified Bligh-Dyer technique to effectively precipitate proteins and extract the acyl-CoA.[6][8][9] |
| High variability between replicate samples | 1. Inconsistent Sample Handling: Differences in the time between sample collection and enzyme inactivation can lead to variable degradation. 2. Temperature Fluctuations: Allowing samples to warm up can increase the rate of both enzymatic and chemical degradation. 3. Incomplete Homogenization: Non-homogenous samples will result in inconsistent extraction efficiency. | 1. Standardize Workflow: Ensure a consistent and rapid workflow from sample collection to homogenization. Freeze-clamping tissue samples in liquid nitrogen immediately after collection is recommended. 2. Strict Temperature Control: Perform all extraction steps on ice or at 4°C. Use pre-chilled tubes, buffers, and solvents. 3. Ensure Thorough Homogenization: Use a suitable homogenizer to ensure the sample is completely disrupted in the extraction buffer. |
| Presence of interfering peaks in analytical readouts (e.g., LC-MS) | 1. Contamination from Complex Lipids: The sample extract may contain other lipids that co-elute with this compound. 2. Degradation Products: The interfering peaks could be breakdown products of this compound. | 1. Incorporate a Purification Step: Use solid-phase extraction (SPE) with a C18 or a mixed-mode anion exchange column to purify the acyl-CoA fraction.[6][8][9] 2. Optimize Extraction and Storage: By improving the stability during extraction (as detailed above), the formation of degradation products can be minimized. Store purified extracts at -80°C to prevent further degradation. |
| Evidence of oxidative degradation | 1. Oxidation of the Acyl Chain: The long hydrocarbon chain of cerotoyl-CoA can be susceptible to oxidation. | 1. Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835), to the homogenization buffer.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes are enzymatic activity and chemical instability. Enzymes such as 2-hydroxyacyl-CoA lyase can cleave the molecule.[1][2][3][4][5] Additionally, the thioester bond is prone to hydrolysis, a reaction that is accelerated by non-optimal pH conditions, particularly alkaline environments.[6]
Q2: What is the optimal pH for extracting and storing this compound?
A2: To maintain the stability of the thioester bond, a slightly acidic pH is recommended. Extraction buffers with a pH in the range of 4.9 to 6.7 have been used successfully for long-chain acyl-CoAs.[8][9] It is crucial to avoid basic conditions.
Q3: How can I inhibit enzymatic degradation during the extraction process?
A3: The most effective way to inhibit enzymatic activity is to work quickly at low temperatures and to rapidly denature enzymes. This can be achieved by immediately homogenizing the fresh or freeze-clamped tissue in a pre-chilled, acidic buffer containing organic solvents.[8][9]
Q4: Should I add antioxidants to my extraction buffer?
A4: While not always standard, the addition of antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol can help to prevent oxidative damage to the long acyl chain of this compound.[10][11][12] This is particularly important if you suspect that your samples are prone to high levels of oxidative stress.
Q5: What is the best way to store my samples to ensure the stability of this compound?
A5: For short-term storage, keep samples on ice. For long-term storage, it is crucial to snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Purified extracts should also be stored at -80°C until analysis.
Experimental Protocols
Protocol 1: Acetonitrile/Isopropanol-Based Extraction of this compound
This protocol is adapted from methods for long-chain acyl-CoA extraction.[9]
-
Preparation: Pre-chill all buffers, solvents, and tubes on ice. Prepare the extraction buffer: 0.1 M potassium phosphate, pH 6.7.
-
Homogenization: Weigh the frozen tissue sample (20-100 mg) and place it in a pre-chilled homogenizer tube. Add 1 mL of a cold acetonitrile/2-propanol mixture (3:1, v/v). Homogenize thoroughly.
-
Extraction: Add 1 mL of the cold extraction buffer to the homogenate and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to pellet the protein and cellular debris.
-
Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Purification (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or a suitable anion-exchange column.
-
Storage: Store the purified extract at -80°C prior to analysis.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Key degradation pathways for this compound.
References
- 1. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant BHT normalizes some oxidative effects of iron + ascorbate on lipid metabolism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low-Abundance 2-Hydroxycerotoyl-CoA
Welcome to the technical support center for the analysis of 2-hydroxycerotoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges associated with the quantification of this low-abundance, very-long-chain fatty acyl-CoA.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Question | Possible Causes & Recommendations |
| Low or No Signal | Q1: I am not seeing any signal for my this compound standard or analyte. Where should I start? | Systematic Check: 1. Mass Spectrometer Function: Infuse a known, stable compound to confirm the instrument is responsive. 2. Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation. This compound, like other acyl-CoAs, is susceptible to hydrolysis.[1] 3. Instrument Parameters: Verify that all voltages, gas flows, and temperature settings are correct for your analyte and that a stable electrospray is being generated.[1] |
| Poor Peak Shape | Q2: My analyte peak is broad, splitting, or showing significant tailing. What could be the cause? | Chromatography & Matrix Issues: 1. Co-elution: Matrix components can interfere with the peak shape.[2] A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary. 2. Column Contamination: Contaminants from previous injections can affect peak integrity. Implement a column wash step between samples. 3. Mobile Phase Mismatch: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase to prevent peak distortion. |
| Inconsistent Signal | Q3: I'm observing high variability in signal intensity between replicate injections. What should I investigate? | Stability and Matrix Effects: 1. Sample Degradation: Acyl-CoAs are unstable in non-acidic aqueous solutions.[1] Minimize the time samples spend at room temperature and ensure they are stored in an appropriate acidic buffer at -80°C. 2. Ion Suppression/Enhancement: This is a common issue in complex biological samples where co-eluting compounds interfere with the ionization of the target analyte.[2] Use of a stable isotope-labeled internal standard is crucial to correct for these effects. 3. Autosampler Temperature: Ensure the autosampler is chilled (e.g., 4°C) to maintain sample stability during the analytical run.[3] |
| Retention Time Shift | Q4: The retention time for my analyte is shifting between runs. How can I fix this? | LC System Stability: 1. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift. 2. Mobile Phase Composition: If preparing mobile phases manually, ensure they are mixed consistently. Small variations in solvent ratios can lead to shifts. 3. Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals. |
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What are the biggest challenges in extracting low-abundance this compound from biological samples?
The primary challenges include its low endogenous concentration, its amphipathic nature, and its susceptibility to degradation. Because it is present in trace amounts, efficient extraction and enrichment are critical. Furthermore, being an acyl-CoA, it is prone to enzymatic and chemical hydrolysis.[1] Sample preparation must be rapid, performed at low temperatures, and often in an acidic environment to preserve the molecule's integrity.
Q2: What is the recommended extraction method for this compound?
A multi-step approach involving protein precipitation followed by solid-phase extraction (SPE) is often recommended for acyl-CoAs and related lipids.[1][2][4] A common procedure involves:
-
Homogenization of the tissue sample in a cold, acidic buffer.
-
Protein precipitation using an organic solvent like isopropanol (B130326) or an acid like trichloroacetic acid (TCA).[2][3]
-
SPE cleanup to remove interfering lipids and salts, which helps to reduce matrix effects.
Q3: How critical is the use of an internal standard?
It is absolutely critical. Given the potential for sample loss during the multi-step extraction process and the high likelihood of matrix effects (ion suppression or enhancement) during LC-MS/MS analysis, a stable isotope-labeled internal standard is essential for accurate quantification.[2][3] The internal standard should be added at the very beginning of the sample preparation process to account for variability at each step.
LC-MS/MS Analysis
Q4: What type of LC column is best suited for this compound analysis?
A reversed-phase C18 or C8 column is typically used for the analysis of acyl-CoAs and other long-chain lipids.[4][5] These columns provide good retention and separation based on the molecule's hydrophobicity. The long acyl chain of this compound makes it well-suited for this type of chromatography.
Q5: How can I minimize matrix effects during my LC-MS/MS run?
Matrix effects can significantly compromise the accuracy of quantification.[2] Strategies to minimize them include:
-
Effective Sample Cleanup: As mentioned, using techniques like SPE can remove a significant portion of interfering compounds.[2]
-
Chromatographic Separation: Optimize your LC method to ensure the analyte does not co-elute with highly abundant, signal-suppressing molecules like phospholipids.
-
Use of an Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to correct for any remaining matrix effects.
Q6: What are the typical MS/MS transitions to monitor for an acyl-CoA?
Acyl-CoA molecules exhibit a characteristic fragmentation pattern. The most common approach in positive ion mode is to monitor for the neutral loss of the phosphorylated ADP moiety (507 Da) or the formation of a specific fragment ion at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[6] Therefore, for quantification, a Multiple Reaction Monitoring (MRM) transition would be set from the precursor ion [M+H]⁺ to a product ion specific to the acyl group after the neutral loss.
Quantitative Data & Performance
Direct quantitative data for this compound is not widely published due to its low abundance and analytical challenges. However, the performance of a well-validated LC-MS/MS method for similar long-chain ceramides (B1148491) can provide a benchmark for expected performance.
Table 1: Representative Performance of a Validated LC-MS/MS Method for Long-Chain Ceramides.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 5-50 pg/mL[4] |
| Limit of Quantification (LOQ) | 5-50 pg/mL[4] |
| Linear Dynamic Range | 2.8 - 714 ng (depending on species)[4] |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Sample Recovery | 70-99% (tissue dependent)[4] |
| Data is compiled from validated methods for long-chain ceramides and serves as an illustrative guide.[4] Actual performance for this compound may vary. |
Experimental Protocols
Detailed Methodology: Quantification of this compound from Tissue
This protocol is a representative workflow adapted from established methods for acyl-CoAs and sphingolipids.[2][3][4][5] Optimization for specific tissue types is recommended.
1. Sample Preparation and Extraction:
-
Weigh approximately 50-100 mg of frozen tissue, keeping it on dry ice.
-
In a 2 mL polypropylene (B1209903) tube, add the frozen tissue and 300 µL of ice-cold Milli-Q water.
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
To precipitate proteins, add 1 mL of a cold organic solvent mixture (e.g., acetonitrile/isopropanol/water 3:5:2 v/v/v).
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., 30 mg) by washing with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol or an appropriate solvent mixture.
-
Dry the eluate under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A / 30% mobile phase B).
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system with a heated C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.2% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in water.[5]
-
Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol.[5]
-
Gradient: Start with 70% B, ramp to 99% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 70% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.
-
Ionization Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.
-
MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion.
Visualizations
Logical Workflow for Troubleshooting Low LC-MS Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
De Novo Ceramide Biosynthesis Pathway
This pathway illustrates the synthesis of 2-hydroxyceramide, a process for which this compound is a direct precursor.
Caption: De novo synthesis pathway of 2-hydroxyceramide.
References
- 1. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
Technical Support Center: Analysis of 2-Hydroxycerotoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-hydroxycerotoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound for MRM method development?
A1: To develop a Multiple Reaction Monitoring (MRM) method, you first need to determine the mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions.
-
Precursor Ion Calculation:
-
The molecular weight of cerotic acid (C26H52O2) is approximately 396.70 g/mol .[1][2]
-
The addition of a hydroxyl group (-OH) to cerotic acid to form 2-hydroxycerotic acid increases the molecular weight by approximately 16 g/mol (to ~412.70 g/mol ).
-
The molecular weight of Coenzyme A (CoA) is approximately 767.53 g/mol .[3][4][5][6][7]
-
The formation of the thioester bond between 2-hydroxycerotic acid and CoA involves the loss of a water molecule (18.02 g/mol ).
-
Therefore, the neutral mass of this compound is approximately: 412.70 + 767.53 - 18.02 = 1162.21 g/mol .
-
For positive electrospray ionization (ESI+), the singly charged precursor ion ([M+H]+) would be m/z 1163.22 .
-
-
Predicted Product Ions:
-
Acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[8]
-
Another common fragment corresponds to the adenosine-3',5'-diphosphate ion at m/z 428.0 .
-
A primary product ion for quantification would result from the neutral loss of 507.0 from the precursor ion: 1163.22 - 507.0 = m/z 656.22 .
-
Q2: What is the metabolic significance of this compound?
A2: this compound is an intermediate in the metabolism of 2-hydroxy very long-chain fatty acids. These fatty acids are components of brain cerebrosides and sulfatides. Their breakdown occurs in peroxisomes via a process known as alpha-oxidation.[9][10] In this pathway, the 2-hydroxy fatty acid is first activated to its CoA ester (this compound). Subsequently, an enzyme called 2-hydroxyphytanoyl-CoA lyase cleaves this molecule into formyl-CoA and an aldehyde that is one carbon shorter.[9][11] This pathway is distinct from the beta-oxidation of straight-chain fatty acids.
LC-MS/MS Method Optimization
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound
| Parameter | Recommended Setting | Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | A C8 column can also be considered.[12] |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 6.8 | Ammonium hydroxide (B78521) can also be used.[12] |
| Mobile Phase B | Acetonitrile | Methanol (B129727) can also be used as a strong solvent. |
| Gradient | Start at a lower percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 20% B to 100% B over 15 minutes.[13] | Due to the hydrophobicity of the C26 chain, a relatively high organic content will be needed for elution. |
| Flow Rate | 0.2-0.4 mL/min | |
| Injection Volume | 5-10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This mode generally provides good sensitivity for acyl-CoAs.[13] |
| Precursor Ion (Q1) | m/z 1163.2 | [M+H]+ |
| Product Ion (Q3) | m/z 656.2 (for quantification) and m/z 428.0 (for confirmation) | |
| Collision Energy (CE) | 30-45 eV | This should be optimized for your specific instrument. A starting point of 35 eV is reasonable.[14] |
| Cone Voltage | 40-60 V | This parameter also requires instrument-specific optimization.[13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Column contamination or aging.- Sample overload. | - Ensure the mobile phase pH is appropriate. Consider adding a small amount of a competing base if silanol (B1196071) interactions are suspected.- Flush the column with a strong solvent. If the problem persists, replace the column.- Reduce the injection volume or dilute the sample.[15] |
| Low Sensitivity/No Peak | - Inefficient ionization.- Analyte degradation.- Contamination of the ion source. | - Optimize cone voltage and capillary voltage. Ensure mobile phase is compatible with ESI+.- Prepare fresh samples and standards. Acyl-CoAs can be unstable in aqueous solutions.[16] Store extracts at -80°C.- Clean the ion source components (e.g., capillary, cone). |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample. | - Use high-purity solvents and additives. Filter all mobile phases.- Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering substances. |
| Inconsistent Retention Times | - Air bubbles in the pump.- Leaks in the LC system.- Inconsistent mobile phase preparation. | - Purge the LC pumps.- Check all fittings for leaks.- Prepare fresh mobile phase and ensure accurate mixing. |
| Split Peaks | - Partially clogged column frit.- Injection solvent is much stronger than the mobile phase. | - Reverse-flush the column. If this fails, replace the column.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase composition.[15] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Fibroblasts
This protocol is adapted from established methods for acyl-CoA extraction from cultured cells.[16]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -20°C) to the cell plate or pellet. For adherent cells, use a cell scraper to collect the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
If using an internal standard (e.g., C17:0-CoA), it should be added to the methanol prior to cell lysis.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 10 mM ammonium acetate.[16]
-
Visualizations
Diagram 1: General Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the analysis of this compound from cell culture.
Diagram 2: Peroxisomal Alpha-Oxidation of this compound
Caption: Key steps in the peroxisomal alpha-oxidation of 2-hydroxycerotic acid.
References
- 1. Cerotic acid - Wikipedia [en.wikipedia.org]
- 2. CEROTIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Coenzyme A | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Coenzyme A | 85-61-0 [chemicalbook.com]
- 5. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jiagen.com [jiagen.com]
- 7. 辅酶 A 钠盐 水合物 cofactor for acyl transfer | Sigma-Aldrich [sigmaaldrich.com]
- 8. jsbms.jp [jsbms.jp]
- 9. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
troubleshooting poor recovery of 2-hydroxycerotoyl-CoA from tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-hydroxycerotoyl-CoA from tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my recovery of this compound consistently low?
Poor recovery of a very-long-chain hydroxy fatty acyl-CoA (VLCFA-CoA) like this compound can stem from several factors related to its unique chemical properties: the labile thioester bond, the long C26 acyl chain, and the polar hydroxyl group. The issue can arise during sample handling, extraction, purification, or analysis.
Troubleshooting Steps:
-
Suboptimal Tissue Handling: Immediate processing or rapid freezing of tissue post-dissection is critical. Delays can lead to enzymatic degradation of acyl-CoAs.
-
Inefficient Extraction: this compound has mixed polarity. The extraction solvent may not be optimal for this specific molecule. Standard protocols for short-chain acyl-CoAs are often insufficient.
-
Degradation During Extraction: Acyl-CoAs are sensitive to pH and temperature. The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline conditions.
-
Loss During Purification: Solid-Phase Extraction (SPE) is a common source of sample loss. The chosen sorbent may not be appropriate for retaining and eluting a hydroxylated VLCFA-CoA.
-
Adsorption to Surfaces: Due to its long acyl chain, the molecule can adsorb to plasticware and glassware.
-
Analytical Issues: The LC-MS/MS method may not be sensitive enough, or the molecule may be unstable in the autosampler.
Q2: What is the recommended extraction method for very-long-chain hydroxy acyl-CoAs?
There is no single universal protocol, but methods developed for long-chain acyl-CoAs can be adapted. The key is to use a procedure that effectively disrupts the tissue, precipitates proteins, and solubilizes the target molecule while minimizing degradation.
A modified Bligh-Dyer or Folch extraction, or methods using acidic organic solvents, are common starting points. Methods using acetonitrile (B52724) and/or isopropanol (B130326) have shown good recovery for long-chain acyl-CoAs.[1]
Recommended Protocol: See the detailed "Protocol for Extraction and Purification of this compound" section below.
Comparison of Common Extraction Solvents for Acyl-CoAs
| Extraction Solvent/System | Advantages | Disadvantages | Typical Recovery (for LC-Acyl-CoAs) |
| 10% Trichloroacetic Acid (TCA) | Excellent protein precipitation; stabilizes thioesters.[2] | Harsh; requires removal before LC-MS analysis. | Variable, depends on subsequent purification. |
| Acetonitrile/Isopropanol/Buffer | Good for a range of acyl-chain lengths; high recovery reported.[1] | Requires careful optimization of solvent ratios. | 70-80%[1] |
| Methanol/Chloroform (Bligh-Dyer) | Well-established for lipid extraction. | May not be optimal for polar head group; requires phase separation. | ~60-70% |
| 80% Methanol (Cold) | Simple, effective for a broad range of metabolites. | May be less efficient for very hydrophobic molecules. | Not specified for VLCFA-CoAs. |
Q3: How can I prevent the degradation of this compound during sample preparation?
Stability is a critical factor. The thioester bond is the primary point of vulnerability.
Key Recommendations:
-
Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents and tubes.
-
Work Quickly: Minimize the time between tissue homogenization and sample analysis or storage at -80°C.
-
Use Acidic Conditions: Maintain an acidic pH (around 4.0-5.0) throughout the extraction and purification process to prevent thioester hydrolysis.[1]
-
Inhibit Enzymatic Activity: Immediately homogenize fresh tissue in an acidic buffer or solvent (e.g., with 10% TCA or in KH2PO4 buffer, pH 4.9) to denature acyl-CoA thioesterases.
-
Limit Freeze-Thaw Cycles: Store extracts at -80°C and avoid repeated freeze-thaw cycles.
Q4: My this compound peak is not showing up in the LC-MS/MS analysis. What are the potential causes?
Several factors could lead to a complete loss of signal.
Troubleshooting Checklist:
-
Complete Degradation: Review your sample handling and extraction procedure for any steps where the sample was exposed to high temperatures or non-acidic pH for an extended period.
-
Insufficient Extraction: The molecule may still be in the tissue pellet. Re-extract the pellet with a stronger or different solvent mixture.
-
Loss on SPE Column: The molecule may have been washed away during the loading/washing steps or irreversibly bound to the sorbent. Verify your SPE protocol, particularly the choice of sorbent and elution solvent. For a hydroxylated VLCFA, a mixed-mode or reversed-phase sorbent is often used.
-
LC-MS/MS Method Issues:
-
Ionization: Ensure you are using the correct ionization mode (Positive ESI is typical for acyl-CoAs).
-
MRM Transitions: Verify the precursor and product ion m/z values for this compound. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).
-
Chromatography: The molecule may be retained on the column or eluting at an unexpected time. Use a C18 column with a suitable gradient of acetonitrile and an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
-
No Analyte Present: The concentration in your tissue sample might be below the limit of detection (LOD) of your instrument.
Experimental Protocols
Protocol for Extraction and Purification of this compound
This protocol is adapted from methods developed for long-chain and very-long-chain acyl-CoAs.[1]
Materials:
-
Tissue sample (≤ 100 mg)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9 (ice-cold)
-
Extraction Solvents: 2-propanol, Acetonitrile (ACN) (HPLC grade, ice-cold)
-
SPE Column: Reversed-phase C18 SPE cartridge (e.g., 100 mg)
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Deionized water
-
SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid
-
Internal Standard (if available)
Procedure:
-
Tissue Homogenization:
-
Quickly weigh the frozen tissue sample (≤ 100 mg).
-
Place in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of ice-cold 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of ice-cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins and tissue debris.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of water. Do not let the column run dry.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with 3 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 2 mL of the elution solvent (80% ACN, 0.1% formic acid).
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried sample in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow from tissue collection to data analysis.
Metabolic Pathway: Peroxisomal Alpha-Oxidation
2-hydroxyacyl-CoAs are key intermediates in the alpha-oxidation of branched-chain fatty acids like phytanic acid. This pathway is essential for metabolizing fatty acids that cannot undergo beta-oxidation due to methyl branches.
Caption: Role of 2-hydroxyacyl-CoA in alpha-oxidation.
Metabolic Pathway: Sphingolipid Synthesis
2-hydroxy fatty acids, derived from their CoA esters, are incorporated into ceramides (B1148491) to form a specific class of sphingolipids important for cellular function, particularly in the nervous system and skin.
Caption: Synthesis of 2-hydroxy-ceramides.
References
stability of 2-hydroxycerotoyl-CoA in different storage conditions
Welcome to the technical support center for 2-hydroxycerotoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -80°C.[1] It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles. While specific stability data for this compound is not publicly available, general guidelines for very-long-chain acyl-CoAs suggest that ultra-low temperatures are crucial for preserving their integrity.[1] The product data sheet for this compound recommends storing the product under the conditions specified in the Certificate of Analysis provided by the manufacturer.[2]
Q2: How should I handle this compound in solution for short-term experiments?
A2: Acyl-CoAs, in general, are susceptible to hydrolysis, particularly in aqueous solutions with an alkaline pH.[3] For short-term experiments, it is recommended to prepare fresh solutions. If a solution must be stored, it should be kept on ice for a few hours. For storage up to 24 hours, some studies have found that reconstituting acyl-CoAs in methanol (B129727) can provide better stability compared to aqueous solutions.[4] When working with aqueous buffers, maintaining a slightly acidic to neutral pH (e.g., pH 7) can help mitigate degradation.[4]
Q3: What are the main causes of this compound degradation during experimental procedures?
A3: The primary causes of degradation for acyl-CoAs like this compound include:
-
Hydrolysis: The thioester bond is prone to cleavage in aqueous solutions, a process that is accelerated at alkaline pH.
-
Oxidation: The fatty acyl chain can be susceptible to oxidation, especially if it contains double bonds (though cerotoyl-CoA is saturated). The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction can help prevent this.
-
Enzymatic Degradation: If working with biological samples, endogenous thioesterases can rapidly degrade acyl-CoAs. Rapid sample processing, such as snap-freezing in liquid nitrogen and extraction at low temperatures (on ice or at 4°C), is critical to minimize enzymatic activity.[1]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the molecule. It is highly recommended to aliquot the stock solution upon first use.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or low signal intensity in LC-MS analysis.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
Ensure that all samples, from initial collection to final analysis, are kept at low temperatures (ice or 4°C) to minimize enzymatic degradation.[1]
-
For tissue samples, immediately snap-freeze them in liquid nitrogen after collection.[1]
-
Use fresh solutions of this compound for each experiment whenever possible.
-
If storing solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Verify the pH of all buffers and solutions; maintain a neutral or slightly acidic pH to reduce hydrolysis.
-
-
-
Possible Cause 2: Poor Extraction Efficiency.
-
Troubleshooting Steps:
-
Optimize your lipid extraction protocol. A common method involves a two-phase liquid-liquid extraction with a mixture of chloroform (B151607) and methanol.
-
Ensure complete cell or tissue lysis to release the intracellular content.
-
Consider using an internal standard to normalize for extraction variability.
-
-
Issue 2: High variability between replicate samples.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting Steps:
-
Standardize the entire workflow, from sample collection and storage to extraction and analysis.
-
Ensure precise and consistent timing for each step, especially incubation periods.
-
Use calibrated pipettes and equipment to minimize volume errors.
-
-
-
Possible Cause 2: Matrix Effects in Mass Spectrometry.
-
Troubleshooting Steps:
-
Incorporate an internal standard that is structurally similar to this compound to account for variations in ionization efficiency.
-
Perform a dilution series of your sample to assess the linearity of the response and identify potential matrix effects.
-
Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3]
-
-
Data Presentation
Table 1: General Recommendations for Storage of this compound
| Storage Condition | Form | Recommended Temperature | Duration | Key Considerations |
| Long-Term | Solid (Lyophilized Powder) | -80°C | Months to Years | Store in a desiccator to prevent moisture absorption. Aliquot to avoid repeated handling of the entire stock. |
| Short-Term | Solution in Organic Solvent (e.g., Methanol) | -20°C or -80°C | Days to Weeks | Ensure the solvent is of high purity. Cap vials tightly to prevent evaporation. |
| Working Solution | Aqueous Buffer | On Ice (0-4°C) | A few hours | Prepare fresh for each experiment. Maintain a neutral to slightly acidic pH. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.
-
Preparation of Stock Solution:
-
Dissolve a known amount of solid this compound in the desired solvent (e.g., methanol, or an aqueous buffer at a specific pH) to a final concentration of 1 mM.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid evaporation and repeated freeze-thaw cycles of the same sample.
-
Divide the aliquots into different storage conditions to be tested (e.g., 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one aliquot from each storage condition.
-
Immediately analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area or concentration of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent LC-MS results for this compound.
References
- 1. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for distinguishing 2-hydroxycerotoyl-CoA from isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on method refinement for distinguishing 2-hydroxycerotoyl-CoA from its isomers, addressing common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound and why are they difficult to distinguish?
A1: The primary isomers of this compound are positional isomers, where the hydroxyl (-OH) group is located at a different position on the cerotoyl (C26:0) acyl chain. The most common and biochemically relevant isomer is 3-hydroxycerotoyl-CoA. These molecules are challenging to separate because they are isobaric, meaning they have the exact same mass and elemental composition. Therefore, standard mass spectrometry alone cannot differentiate them without chromatographic separation or specific fragmentation patterns.
Q2: Which analytical techniques are most effective for separating this compound from its isomers?
A2: A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most powerful approach.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. While challenging, optimizing the mobile phase composition, gradient, and column temperature can achieve separation of positional isomers.[3][4] Retention is directly proportional to the length of the acyl chain.[3]
-
Tandem Mass Spectrometry (MS/MS): After separation, MS/MS is used for detection and confirmation. The fragmentation patterns of the isomers can differ, providing an additional layer of identification. For instance, the position of the hydroxyl group can influence the resulting product ions upon collision-induced dissociation.[5]
Q3: Can mass spectrometry (MS) alone distinguish these isomers?
A3: Not typically at the MS1 level, as the isomers have the same mass-to-charge ratio (m/z). However, tandem mass spectrometry (MS/MS) can sometimes distinguish them. The fragmentation patterns of 2-hydroxy and 3-hydroxy fatty acid derivatives can be distinct.[5] For acyl-CoAs, a characteristic neutral loss of 507 amu (the CoA moiety) is often observed in positive ion mode.[2] Differentiating isomers requires careful analysis of other, less abundant fragment ions that are specific to the hydroxyl group's position. This often requires derivatization or high-resolution mass spectrometry.
Q4: Are there enzymatic methods that can help in distinguishing the isomers?
A4: Yes, enzymatic assays can provide high specificity. An assay could be designed using an enzyme that acts specifically on one isomer but not the other. For example, 3-hydroxyacyl-CoA dehydrogenase specifically oxidizes 3-hydroxyacyl-CoAs.[6] By monitoring the reaction (e.g., the production of NADH), one can quantify the amount of the 3-hydroxy isomer specifically. This method can be sensitive down to the picomole level.[6]
Troubleshooting Guides
Q1: I am seeing co-elution of my target analyte with other lipids. What should I do?
A1: Poor peak resolution is a common issue in lipid analysis.[7] Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient elution can significantly improve the separation of complex mixtures.[3][7] Experiment with different solvent compositions (e.g., acetonitrile/water or acetonitrile/acetone) and gradient slopes.[7]
-
Change the Column: Use a column with a different stationary phase or a longer column with smaller particles to increase theoretical plates and enhance resolution.[3][7]
-
Adjust Column Temperature: Temperature affects retention and selectivity. For RP-HPLC, increasing the temperature typically shortens retention times but may also alter the elution order, potentially resolving co-eluting peaks.[7]
-
Lower the Flow Rate: Reducing the mobile phase flow rate generally improves resolution, although it will increase the analysis time.[7]
Q2: My mass spectrometry signal is weak or inconsistent. How can I improve it?
A2: Weak or unstable signals can arise from sample preparation, instrument settings, or the analyte's inherent properties.
-
Sample Preparation: Ensure your sample is clean and free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection.[7] Acyl-CoAs are unstable in aqueous solutions, so proper extraction and handling are critical to prevent degradation.[1] Use high-purity solvents to avoid a contaminated mobile phase, which can cause an unstable baseline.[7]
-
MS Parameter Optimization: Optimize MS parameters by directly infusing a standard of your analyte (if available) into the mass spectrometer.[1] Adjust settings like spray voltage, capillary temperature, and collision energy to maximize the signal for your specific molecule.
-
Data Quality Control: Ensure consistent signal intensity across replicate injections and check for proper retention time alignment, as misalignment can lead to incorrect peak assignments.[8]
Q3: I suspect my sample is degrading during preparation. What precautions should I take?
A3: Acyl-CoAs are susceptible to both chemical and enzymatic degradation.
-
Temperature Control: Keep samples on ice or at 4°C throughout the extraction and preparation process to minimize enzymatic activity.
-
pH Control: Maintain an acidic pH (around 4-5) during extraction and storage, as the thioester bond is more stable under acidic conditions.
-
Avoid Contamination: Use clean glassware and high-purity solvents. Water contamination can interfere with lipid extraction.[9]
-
Minimize Freeze-Thaw Cycles: Aliquot samples after extraction and store them at -80°C to avoid repeated freezing and thawing, which can lead to degradation.
Data and Protocols
Quantitative Data Summary
The following table summarizes typical parameters and expected results for distinguishing hydroxy-acyl-CoA isomers using LC-MS/MS. Absolute values will vary based on the specific system and conditions.
| Parameter | This compound | 3-Hydroxycerotoyl-CoA | Notes |
| Molecular Formula | C₄₇H₈₆N₇O₁₈P₃S | C₄₇H₈₆N₇O₁₈P₃S | Isobaric compounds.[10] |
| Molecular Weight | 1162.21 g/mol | 1162.21 g/mol | Identical mass.[10] |
| Expected Precursor Ion (m/z) [M+H]⁺ | 1163.22 | 1163.22 | Positive ion mode is efficient for acyl-CoA ionization.[2] |
| Characteristic MS/MS Fragment (m/z) | [M - 507 + H]⁺ | [M - 507 + H]⁺ | Neutral loss of the CoA moiety (507 amu) is common.[2] |
| Distinguishing MS/MS Fragments | Dependent on hydroxyl position | Dependent on hydroxyl position | Requires careful optimization and analysis of fragmentation patterns.[5] |
| Expected RP-HPLC Elution | Slightly earlier | Slightly later | The 2-hydroxy isomer may be slightly more polar, leading to earlier elution in reversed-phase chromatography. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of long-chain acyl-CoAs. Optimization is required for specific instrumentation.
-
Sample Extraction:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Gradient: A linear gradient from 20% B to 100% B over 15-20 minutes is a good starting point.[1]
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺ ≈ 1163.22 m/z).
-
MS/MS Analysis: Use data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) to fragment the precursor ion. Monitor for the characteristic neutral loss of 507 amu and other specific product ions.[2]
-
Visualizations
Caption: General workflow for the separation and identification of acyl-CoA isomers.
Caption: Troubleshooting workflow for poor chromatographic peak resolution.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Matrix Effects in 2-Hydroxycerotoyl-CoA Quantification
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of 2-hydroxycerotoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in this compound quantification?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the mass spectrometer signal. For a complex molecule like this compound, which is typically extracted from intricate biological samples (e.g., plasma, tissue homogenates), matrix effects are a significant concern.
Key Impacts:
-
Inaccurate Quantification: Signal suppression or enhancement leads to under- or overestimation of the analyte's true concentration.[3]
-
Poor Reproducibility: The composition of the matrix can vary between samples, causing inconsistent results.[4]
-
Reduced Sensitivity: Ion suppression can lower the signal-to-noise ratio, potentially making the lower limit of quantification (LLOQ) insufficient for detecting low-abundance species.[3]
In lipid analysis, endogenous phospholipids (B1166683) are a primary cause of matrix effects, as they can co-elute with analytes and compete for ionization in the MS source.[5][6]
Q2: How can I determine if my LC-MS/MS analysis of this compound is being affected by matrix effects?
Two primary methods are used to assess the presence and magnitude of matrix effects.
-
Post-Column Infusion (Qualitative Assessment): This method identifies at which points in the chromatogram ion suppression or enhancement occurs. A constant flow of a pure this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant baseline signal indicates the presence of interfering components eluting at that retention time.[7][8]
-
Post-Extraction Spiking (Quantitative Assessment): This is the most common quantitative approach. It compares the signal response of an analyte in a clean solution to its response when spiked into a pre-extracted blank matrix. This directly measures the percentage of signal suppression or enhancement.[6][7]
| Method | Type | Objective | Procedure Summary |
| Post-Column Infusion | Qualitative | To identify chromatographic regions with ion suppression or enhancement. | A standard solution is infused post-column while a blank matrix extract is injected. Deviations from the stable signal baseline indicate matrix effects.[8] |
| Post-Extraction Spiking | Quantitative | To measure the percent of ion suppression or enhancement. | The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent.[6][9] |
Diagram 1: Workflow for Investigating Matrix Effects
Caption: Workflow for identifying and quantifying matrix effects.
Troubleshooting Guides
Q3: My analysis is compromised by matrix effects. What are the primary strategies to mitigate this issue?
Addressing matrix effects involves a multi-pronged approach focused on sample preparation, chromatography, and data normalization.
-
Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis.[7][10]
-
Solid-Phase Extraction (SPE): A powerful technique to clean up samples and isolate analytes of interest from complex matrices.[11]
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE are specifically designed to deplete phospholipids from plasma and serum, significantly reducing matrix interference.
-
Liquid-Liquid Extraction (LLE): Can effectively separate lipids from more polar matrix components.
-
-
Improve Chromatographic Separation: If interfering compounds cannot be removed, separating them chromatographically from this compound is essential.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to increase resolution between the analyte and interfering peaks.
-
Alternative Column Chemistry: If using reversed-phase (RP) chromatography, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a different RP column phase (e.g., C30) to alter elution patterns.[12][13]
-
Online Sample Cleanup: Techniques like TurboFlow chromatography use a specialized column to remove large molecules like proteins and phospholipids online before the analytical column.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.[11][14][15]
Diagram 2: Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Q4: I cannot find a commercial SIL-IS for this compound. What is the best course of action?
The lack of commercially available standards is a common challenge for novel or rare lipids.[11][15] Here are your options:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal, lysate from a control cell line). This ensures that the standards and the analyte experience similar matrix effects. This approach is highly recommended when a SIL-IS is unavailable.
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): For cell-based models, you can generate your own SIL-IS. This involves growing cells in a medium containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid, which gets incorporated into all synthesized Co-A species.[11][15]
-
Use of a Structural Analog IS: A non-endogenous molecule with similar chemical properties and chromatographic retention time can be used as an internal standard. However, it will not perfectly mimic the ionization behavior of this compound and may not correct for matrix effects as effectively as a true SIL-IS. This approach requires thorough validation to prove its suitability.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol is adapted from regulatory guidelines to quantitatively determine the matrix factor (MF).[1][16][17]
Objective: To quantify the degree of ion suppression or enhancement by comparing the analyte response in the presence and absence of matrix components.
Methodology:
-
Source Matrix: Obtain blank matrix from at least six different individual sources (e.g., six different lots of plasma, six different cell culture plates).[1]
-
Sample Preparation: Process all six blank matrix lots using your established extraction protocol (e.g., protein precipitation followed by SPE).
-
Prepare Sample Sets:
-
Set 1 (Analyte in Matrix): Spike a known amount of this compound and its internal standard (if used) into the extracted supernatant from each of the six blank matrix lots. Prepare replicates at low and high concentrations (e.g., LQC and HQC levels).
-
Set 2 (Analyte in Neat Solution): Prepare solutions of this compound and its IS at the exact same final concentrations as Set 1, but using the clean reconstitution solvent as the diluent.
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Calculations:
-
Calculate the Matrix Factor (MF) for each source:
-
MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)
-
-
If an internal standard is used, calculate the IS-Normalized Matrix Factor :
-
IS MF = (Peak Area of IS in Set 1) / (Peak Area of IS in Set 2)
-
Normalized MF = (MF of Analyte) / (IS MF)
-
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the six sources should not be greater than 15%.[17]
Example Data and Calculation Table:
| Matrix Source | Analyte Area (Set 1) | Analyte Area (Set 2) | Matrix Factor (Analyte) | IS Area (Set 1) | IS Area (Set 2) | Matrix Factor (IS) | IS-Normalized MF |
| Lot 1 | 85,000 | 100,000 | 0.85 | 110,000 | 120,000 | 0.92 | 0.92 |
| Lot 2 | 82,000 | 100,000 | 0.82 | 105,000 | 120,000 | 0.88 | 0.93 |
| Lot 3 | 91,000 | 100,000 | 0.91 | 115,000 | 120,000 | 0.96 | 0.95 |
| Lot 4 | 79,000 | 100,000 | 0.79 | 102,000 | 120,000 | 0.85 | 0.93 |
| Lot 5 | 88,000 | 100,000 | 0.88 | 112,000 | 120,000 | 0.93 | 0.95 |
| Lot 6 | 84,000 | 100,000 | 0.84 | 108,000 | 120,000 | 0.90 | 0.93 |
| Mean | 0.94 | ||||||
| Std Dev | 0.012 | ||||||
| %CV | 1.3% |
In this example, the %CV is 1.3%, which is well below the 15% limit, indicating that the internal standard effectively compensates for the observed matrix effect across different matrix lots.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 16. nalam.ca [nalam.ca]
- 17. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimization of Enzymatic Synthesis of 2-Hydroxycerotoyl-CoA
Welcome to the technical support center for the optimization of the enzymatic synthesis of 2-hydroxycerotoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the 2-hydroxylation of long-chain fatty acids?
A1: The key enzyme is Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase located in the endoplasmic reticulum.[1][2] It catalyzes the hydroxylation of fatty acids at the C-2 position to produce (R)-2-hydroxy fatty acids.[1][3]
Q2: What is the natural substrate for FA2H? Is it a free fatty acid or a fatty acyl-CoA?
A2: There is ongoing discussion on the precise in vivo substrate of FA2H. While in vitro assays have demonstrated that FA2H efficiently uses free fatty acids as substrates, structural analyses of the yeast ortholog suggest that acyl-CoAs are likely not direct substrates, with ceramide being a more probable candidate.[4] For the synthesis of this compound, it is prudent to consider two possible enzymatic pathways:
-
A two-step process involving the 2-hydroxylation of cerotic acid to 2-hydroxycerotic acid by FA2H, followed by the activation of the product to this compound by an acyl-CoA synthetase.[5]
-
A direct hydroxylation of cerotoyl-CoA by FA2H.
This guide will provide troubleshooting for both approaches.
Q3: What are the essential cofactors and optimal conditions for FA2H activity?
A3: FA2H is an NAD(P)H-dependent monooxygenase.[1][6] For in vitro activity, it requires a reconstituted electron transfer system, which typically includes an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[4] The optimal pH for human FA2H activity is between 7.6 and 7.8.[1]
Q4: How can I obtain active FA2H for my experiments?
A4: Recombinant FA2H can be expressed in various systems, such as E. coli or insect cells. The expressed enzyme is often membrane-associated, so purification may involve solubilization from membranes.
Q5: What methods are suitable for the analysis and quantification of this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species, including hydroxylated forms.[7][8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of the 2-hydroxy fatty acid after hydrolysis of the CoA ester.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
This is a common issue that can arise from several factors related to the enzyme, substrates, or reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive Recombinant FA2H | - Verify Expression and Purification: Confirm the expression of the recombinant protein via SDS-PAGE and Western blot. During purification, ensure that detergents and buffer conditions are optimal to maintain protein stability.[11] - Check for Proper Folding and Activity: Perform a small-scale activity assay with a known substrate (e.g., palmitic acid) to confirm the enzyme is active.[11] - Storage Conditions: Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Include a cryoprotectant like glycerol (B35011) in the storage buffer. |
| Substrate Insolubility | - Cerotic Acid/Cerotoyl-CoA Precipitation: Cerotic acid is a very-long-chain fatty acid with low aqueous solubility.[12] To improve solubility, it can be complexed with α-cyclodextrin or bovine serum albumin (BSA).[12] Alternatively, a small amount of a mild, non-ionic detergent can be tested for compatibility with the enzyme. - Sonication: Briefly sonicate the substrate solution to aid in dispersion before adding it to the reaction mixture. |
| Inefficient Electron Transfer System | - Component Activity: Ensure that the NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) and the NADPH:cytochrome P450 reductase are active. - Component Concentrations: Optimize the concentrations of all components of the electron transfer system. |
| Sub-optimal Reaction Conditions | - pH: Verify that the pH of the reaction buffer is within the optimal range for FA2H (pH 7.6-7.8).[1] - Temperature: The optimal temperature should be determined empirically, starting with a range of 30-37°C. - Incubation Time: A time-course experiment should be performed to determine the optimal reaction time. |
| Product Degradation | - Thioesterase Activity: If using a crude enzyme preparation, contaminating thioesterases may hydrolyze the this compound product. Using a purified enzyme preparation is recommended. - Chemical Instability: Acyl-CoA thioester bonds can be susceptible to hydrolysis. Maintain the reaction at an optimal pH and analyze the product promptly or store it at -80°C. |
| Issues with the Two-Step Synthesis Approach | - Incomplete First Step (Hydroxylation): Confirm the formation of 2-hydroxycerotic acid using LC-MS or GC-MS before proceeding to the second step. Optimize the hydroxylation reaction as described above. - Inefficient Acyl-CoA Synthetase Activity: Ensure the acyl-CoA synthetase is active and that ATP and Coenzyme A are present in sufficient concentrations. Divalent cations like Mg²⁺ are also required. |
Problem 2: Difficulty in Purifying Active Recombinant FA2H
FA2H is a membrane-associated protein, which can present challenges during expression and purification.
| Potential Cause | Recommended Solution |
| Inclusion Body Formation (in E. coli) | - Lower Expression Temperature: Reduce the induction temperature to 16-25°C to slow down protein expression and promote proper folding. - Optimize Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG). - Co-expression of Chaperones: Co-express molecular chaperones to assist in protein folding. |
| Low Expression Levels | - Codon Optimization: Optimize the gene sequence for the chosen expression host. - Choice of Expression Vector/Host: Test different expression vectors with strong promoters and various host strains. |
| Enzyme Inactivation During Purification | - Detergent Choice: If solubilizing from membranes, screen a panel of mild, non-ionic detergents to find one that maintains enzyme activity. - Maintain a Reducing Environment: Include a reducing agent like DTT or TCEP in the purification buffers to prevent oxidation. - Protease Inhibitors: Add a protease inhibitor cocktail during cell lysis and purification to prevent degradation. |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol involves the hydroxylation of cerotic acid followed by CoA ligation.
Step 1: Enzymatic 2-Hydroxylation of Cerotic Acid
-
Recombinant FA2H Expression and Purification: Express recombinant FA2H in a suitable host system (e.g., E. coli BL21(DE3)). Purify the enzyme from the membrane fraction using affinity chromatography (e.g., Ni-NTA for His-tagged protein) in the presence of a mild detergent.
-
Preparation of Substrate Solution:
-
Prepare a stock solution of cerotic acid (e.g., 10 mM) in a suitable organic solvent (e.g., ethanol).
-
Prepare a solution of α-cyclodextrin in the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Add the cerotic acid stock solution dropwise to the α-cyclodextrin solution while vortexing to form a complex and improve solubility.
-
-
Reaction Setup: In a final volume of 1 ml, combine:
-
50 mM Tris-HCl, pH 7.6
-
1 mM NADP⁺
-
10 mM Glucose-6-phosphate
-
1 U/ml Glucose-6-phosphate dehydrogenase
-
1 µM purified NADPH:cytochrome P450 reductase
-
10-50 µM Cerotic acid (from the α-cyclodextrin complex)
-
1-10 µg purified recombinant FA2H
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of acidic methanol.
-
Extract the lipids with a suitable organic solvent (e.g., hexane (B92381) or chloroform:methanol).
-
Dry the organic phase under a stream of nitrogen.
-
-
Analysis: Analyze a small aliquot of the product by LC-MS or GC-MS (after derivatization) to confirm the formation of 2-hydroxycerotic acid.
Step 2: Acyl-CoA Ligation of 2-Hydroxycerotic Acid
-
Reaction Setup: In a final volume of 500 µl, combine:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM DTT
-
0.5 mM Coenzyme A
-
50 µM 2-hydroxycerotic acid (resuspend the dried product from Step 1 in a buffer containing a small amount of a non-ionic detergent)
-
1-5 µg of a suitable long-chain acyl-CoA synthetase
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis and Purification: The product, this compound, can be analyzed directly by LC-MS/MS. For purification, solid-phase extraction can be employed.
Protocol 2: Direct Enzymatic Hydroxylation of Cerotoyl-CoA (Exploratory)
This protocol is based on the possibility that FA2H can directly hydroxylate the acyl-CoA.
-
Synthesis of Cerotoyl-CoA: Synthesize cerotoyl-CoA from cerotic acid and Coenzyme A using a long-chain acyl-CoA synthetase as described in Step 2 of Protocol 1.
-
Reaction Setup: Set up the hydroxylation reaction as in Step 1 of Protocol 1, but replace the cerotic acid substrate with 10-50 µM of the synthesized cerotoyl-CoA.
-
Incubation and Analysis: Follow the incubation and analysis steps as described for the hydroxylation reaction. Monitor for the appearance of a mass corresponding to this compound.
Quantitative Data
The following tables provide example reaction parameters and kinetic data. Note that these values may require optimization for your specific experimental setup.
Table 1: Example Reaction Conditions for FA2H Activity
| Parameter | Value | Reference |
| Enzyme | Recombinant Human FA2H | [2] |
| Substrate | Tetracosanoic Acid (C24:0) | [1] |
| pH | 7.6 - 7.8 | [1] |
| Temperature | 37°C | (General) |
| Cofactors | NADPH, Cytochrome P450 Reductase | [5] |
| Substrate Concentration | < 0.18 µM for kinetic studies | [1] |
Table 2: Kinetic Parameters of Human FA2H
| Substrate | Km | Vmax | kcat | Reference |
| Tetracosanoic Acid (C24:0) | < 0.18 µM | Not Reported | Not Reported | [1] |
| Other VLCFAs | To be determined empirically | To be determined empirically | To be determined empirically |
Visualizations
Experimental Workflow
Caption: Alternative enzymatic pathways for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the enzymatic synthesis.
Signaling Pathway
Caption: Simplified signaling pathway of 2-hydroxyceramide-induced apoptosis.[13]
References
- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxycerotoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxycerotoyl-CoA standards. The information is designed to address specific challenges that may arise during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the synthesis process.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-01 | Low or no yield of 2-hydroxycerotic acid. | Incomplete α-bromination of cerotic acid. | Ensure complete dissolution of cerotic acid in a suitable solvent (e.g., thionyl chloride with a catalytic amount of DMF) before adding the brominating agent. Increase reaction time or temperature if necessary, monitoring by TLC. |
| Incomplete hydrolysis of the α-bromo cerotic acid. | Use a stronger base (e.g., KOH in ethanol (B145695)/water) and ensure a sufficiently long reflux time to drive the hydrolysis to completion. Monitor the disappearance of the starting material by TLC or LC-MS. | ||
| SYN-02 | Poor solubility of 2-hydroxycerotic acid during activation. | 2-hydroxycerotic acid, a very-long-chain fatty acid, has inherently low solubility in many organic solvents. | Use a solvent system that can better solvate long-chain fatty acids, such as a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). Gentle warming and sonication can also aid dissolution. |
| SYN-03 | Low yield of this compound in the mixed anhydride (B1165640) reaction. | Incomplete formation of the mixed anhydride with isobutyl chloroformate. | Ensure all reagents are anhydrous, as water will quench the chloroformate. Perform the reaction at a low temperature (e.g., -15°C to -20°C) to prevent side reactions. Use a tertiary amine base like N-methylmorpholine and add it slowly to the reaction mixture. |
| Degradation of the mixed anhydride before addition of Coenzyme A. | Add the Coenzyme A solution immediately after the formation of the mixed anhydride. Do not let the mixed anhydride intermediate sit for an extended period. | ||
| Poor nucleophilic attack by Coenzyme A. | Ensure the Coenzyme A solution is freshly prepared and its pH is adjusted to be slightly basic (around 7.5-8.0 with a non-reactive base like sodium bicarbonate) to facilitate the nucleophilicity of the thiol group. | ||
| PUR-01 | Difficulty in purifying the final this compound product. | Co-elution of unreacted 2-hydroxycerotic acid and other byproducts during HPLC. | Optimize the HPLC gradient. A shallow gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) on a C18 column is often effective. Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA). |
| Presence of disulfide-linked CoA dimers. | Add a small amount of a reducing agent like DTT or TCEP to the purification buffers to prevent the oxidation of Coenzyme A. | ||
| CHAR-01 | Ambiguous mass spectrometry results. | Poor ionization of the very-long-chain acyl-CoA. | Use electrospray ionization (ESI) in positive ion mode. The addition of a small amount of formic acid to the mobile phase can improve ionization efficiency. |
| Fragmentation pattern is difficult to interpret. | Look for characteristic fragments of Coenzyme A, such as the fragment corresponding to the loss of the acyl chain and the adenosine (B11128) diphosphate (B83284) fragment. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the 2-hydroxycerotic acid precursor?
A1: A common and effective method is the α-bromination of cerotic acid followed by nucleophilic substitution with a hydroxide (B78521). This involves reacting cerotic acid with a brominating agent (e.g., N-bromosuccinimide in the presence of a radical initiator, or bromine with a catalyst like PBr₃) to form 2-bromocerotic acid. Subsequent hydrolysis with a strong base like potassium hydroxide in an alcohol/water mixture yields 2-hydroxycerotic acid.
Q2: I'm having trouble dissolving 2-hydroxycerotic acid for the CoA ligation step. What can I do?
A2: The low solubility of very-long-chain hydroxy fatty acids is a significant challenge. Using a co-solvent system such as tetrahydrofuran (THF) with a small amount of dimethylformamide (DMF) can improve solubility. Gentle warming and sonication can also be employed to aid dissolution before the activation step. It is crucial to ensure the fatty acid is fully dissolved before proceeding with the addition of isobutyl chloroformate.
Q3: What are the critical parameters for the mixed anhydride reaction with isobutyl chloroformate?
A3: The critical parameters for this reaction are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be strictly anhydrous to prevent the hydrolysis of isobutyl chloroformate and the mixed anhydride intermediate.
-
Low Temperature: The reaction should be carried out at low temperatures (-15°C to -20°C) to minimize side reactions, such as the formation of symmetrical anhydrides.
-
Stoichiometry: Use a slight excess of isobutyl chloroformate and the tertiary amine base (e.g., N-methylmorpholine) relative to the 2-hydroxycerotic acid.
-
Reaction Time: The activation of the carboxylic acid to the mixed anhydride is typically rapid (15-30 minutes). Prolonged reaction times can lead to decomposition.
Q4: How can I effectively purify the final this compound product?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying long-chain acyl-CoAs. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate or potassium phosphate, pH 5.5-6.5) is recommended. The elution should be monitored by UV detection at 260 nm, which corresponds to the adenine moiety of Coenzyme A.
Q5: What are the expected mass spectral fragments for this compound?
A5: When using positive ion electrospray ionization mass spectrometry (ESI-MS), you should look for the protonated molecular ion [M+H]⁺. In tandem MS (MS/MS), characteristic fragmentation includes the loss of the 2-hydroxycerotoyl group to give a fragment corresponding to protonated Coenzyme A, and further fragmentation of the CoA moiety itself, such as the adenosine 3',5'-diphosphate fragment.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxycerotic Acid
-
α-Bromination of Cerotic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cerotic acid (1 equivalent) in a minimal amount of a suitable solvent like carbon tetrachloride or a mixture of thionyl chloride and a catalytic amount of DMF.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and evaporate the solvent under reduced pressure.
-
-
Hydrolysis of 2-Bromocerotic Acid:
-
Dissolve the crude 2-bromocerotic acid in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (e.g., 3-4 equivalents).
-
Reflux the mixture for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2-hydroxycerotic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like acetic acid or a high-boiling point ether may be necessary for further purification.
-
Protocol 2: Synthesis of this compound via Mixed Anhydride Method
-
Activation of 2-Hydroxycerotic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-hydroxycerotic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), with the minimal addition of anhydrous dimethylformamide (DMF) if necessary for complete dissolution.
-
Cool the solution to -15°C in a cooling bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise with stirring.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.
-
-
Ligation with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in ice-cold, deoxygenated water. Adjust the pH to approximately 7.5 with a saturated solution of sodium bicarbonate.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture dropwise with vigorous stirring, maintaining the low temperature.
-
Allow the reaction to proceed for 2-3 hours, gradually warming to room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 4-5 with dilute acid (e.g., 1 M HCl).
-
Purify the crude product by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in 50 mM ammonium acetate buffer (pH 5.5).
-
Collect the fractions containing the product (monitoring at 260 nm).
-
Lyophilize the collected fractions to obtain the purified this compound as a white solid.
-
Visualizations
Technical Support Center: Enhanced Sensitivity for 2-Hydroxyacyl-CoA Detection
Welcome to the technical support center for the sensitive detection of 2-hydroxyacyl-CoA species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these critical metabolic intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of 2-hydroxyacyl-CoA, providing potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for 2-Hydroxyacyl-CoA Analyte | Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions. | • Keep samples on ice or at 4°C during preparation. • Use an acidic extraction solution (e.g., containing 5% sulfosalicylic acid) to improve stability. • Store extracted samples at -80°C for long-term stability.[1] |
| Inefficient Extraction: Poor recovery of the analyte from the biological matrix. | • Optimize the extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water. • Ensure complete cell lysis to release intracellular acyl-CoAs. • Consider solid-phase extraction (SPE) for sample clean-up and concentration.[2] | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or insufficient collision energy. | • All acyl-CoA species exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS, corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[3][4][5][6] • A common product ion of m/z 428 is also observed, representing the CoA moiety.[3][6] • Optimize declustering potential (DP) and collision energy (CE) for your specific instrument and analyte. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary Interactions with Column: Residual silanol (B1196071) groups on C18 columns can interact with the phosphate (B84403) groups of acyl-CoAs. | • Use an ion-pairing reagent like dimethylbutylamine (DMBA) in the mobile phase to improve peak shape.[3] • Employ a column with end-capping to minimize exposed silanols. • Optimize the gradient elution profile. |
| Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase composition. | • Dissolve the final sample in a solvent that is weak in elution strength relative to the starting mobile phase conditions. | |
| High Background Noise or Matrix Effects | Interference from Biological Matrix: Co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte. | • Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[2] • Optimize the chromatographic separation to resolve the analyte from interfering compounds. • Use a divert valve to direct the flow to waste during the elution of highly interfering substances (e.g., salts at the beginning of the run). |
| Contamination from Reagents or Labware: Introduction of interfering compounds during sample preparation. | • Use high-purity solvents and reagents (LC-MS grade). • Ensure all labware is thoroughly cleaned or use disposable items. | |
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling. | • Standardize the entire sample preparation workflow. • Use an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to account for variability.[5][7] |
| Instrument Instability: Fluctuations in LC pressure or MS signal. | • Equilibrate the LC-MS system thoroughly before running samples. • Perform regular maintenance and calibration of the instrument. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for detecting 2-hydroxyacyl-CoAs?
A1: Positive electrospray ionization (ESI) mode is generally preferred for the detection of short-chain acyl-CoAs as they are more efficiently ionized under these conditions.[3]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?
A2: In positive ion mode, acyl-CoAs typically exhibit two key fragmentation patterns: a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety, and a product ion at m/z 428, representing the CoA fragment.[3][6] The precursor ion will be the mass of the specific acyl-CoA.
Q3: How can I improve the chromatography of these polar molecules on a reverse-phase column?
A3: To improve the retention and peak shape of polar acyl-CoAs on C18 columns, the use of an ion-pairing agent like dimethylbutylamine (DMBA) in the mobile phase is effective.[3] Additionally, optimizing the mobile phase pH and gradient can significantly enhance separation.
Q4: What are suitable internal standards for the quantification of 2-hydroxyacyl-CoAs?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, which are typically not endogenous in most biological systems, can be used.[5][7]
Q5: What are the critical steps in sample preparation to ensure the stability of 2-hydroxyacyl-CoAs?
A5: Due to their instability in aqueous solutions, it is crucial to keep samples cold and to use an acidic extraction buffer.[7][8] A common approach is to use a solution containing sulfosalicylic acid.[3] Prompt analysis after extraction or storage at -80°C is also recommended.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of cold extraction solution (e.g., 5% sulfosalicylic acid in water) directly to the culture plate.[3]
-
Cell Lysis: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 2-Hydroxyacyl-CoAs
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18) is commonly used.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Dimethylbutylamine (DMBA) in water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like declustering potential and collision energy.
-
Quantitative Data Summary
The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for short-chain acyl-CoAs from a representative LC-MS/MS method. Note that these values can vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) |
| Free CoA | 2 | 7 |
| Acetyl-CoA | 33 | 110 |
| Propionyl-CoA | 133 | 443 |
| Butyryl-CoA | 27 | 90 |
| Isovaleryl-CoA | 20 | 67 |
| Data adapted from a study on acyl-CoA profiling.[6] |
Visualizations
Caption: Experimental workflow for the analysis of 2-hydroxyacyl-CoAs.
Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.
References
- 1. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: FA2H Enzymatic Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing fatty acid 2-hydroxylase (FA2H) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of FA2H?
A1: Fatty acid 2-hydroxylase (FA2H) is an enzyme that catalyzes the hydroxylation of the second carbon (alpha-carbon) of fatty acids.[1] This process is crucial for the synthesis of 2-hydroxy sphingolipids, which are important components of the myelin sheath in the nervous system and the epidermal barrier in the skin.[1][2]
Q2: Why is an electron transfer system required for the FA2H assay?
A2: FA2H-dependent fatty acid 2-hydroxylation requires an electron transfer system.[1] In vitro, this is typically reconstituted using an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[1] This system provides the necessary reducing equivalents for the hydroxylation reaction.
Q3: What are the common substrates for FA2H?
A3: Long-chain fatty acids are the natural substrates for FA2H. In in vitro assays, tetracosanoic acid (C24:0) is commonly used.[3] To facilitate detection and quantification, deuterated fatty acids like [3,3,5,5-D(4)]tetracosanoic acid can be utilized.[1]
Q4: How is the product of the FA2H reaction, 2-hydroxy fatty acid, typically detected?
A4: The 2-hydroxylated fatty acid product is most commonly detected and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to a trimethylsilyl (B98337) (TMS) ether.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another sensitive method for the identification and quantification of hydroxylated fatty acids.[5][6]
Troubleshooting Guides
Section 1: Enzyme and Reaction Component Issues
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Why is there no or very low FA2H enzyme activity? | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or degradation. 2. Missing Components in the Electron Transfer System: The NADPH regeneration system or the cytochrome P-450 reductase may be inactive or absent. 3. Sub-optimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for enzyme activity.[7] 4. Presence of Inhibitors: The sample or buffer may contain inhibitors of FA2H. | 1. Verify Enzyme Integrity: Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. 2. Check Electron Transfer System: Ensure all components of the NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and active. Verify the activity of the purified NADPH:cytochrome P-450 reductase. 3. Optimize Reaction Conditions: The optimal pH for FA2H is between 7.6 and 7.8.[7] Systematically test a range of temperatures (e.g., 30-40°C) and incubation times to find the optimal conditions for your specific setup. 4. Run Controls: Include a positive control with a known active FA2H enzyme and a negative control without the enzyme to check for background signal. Test for inhibitors by spiking a known active sample with your test sample. |
| The reaction rate is not linear over time. | 1. Substrate Depletion: The initial substrate concentration may be too low and is being consumed rapidly. 2. Enzyme Instability: The enzyme may be losing activity over the course of the incubation. 3. Product Inhibition: The accumulation of the 2-hydroxy fatty acid product may be inhibiting the enzyme. | 1. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km). The Km for tetracosanoic acid is reported to be less than 0.18 µM.[7] 2. Reduce Incubation Time: Perform a time-course experiment to identify the linear range of the reaction.[8] 3. Dilute the Enzyme: A lower enzyme concentration may slow down the reaction rate and extend the linear phase. |
Section 2: Substrate and Buffer Issues
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| My long-chain fatty acid substrate is not dissolving in the assay buffer. | Poor Solubility: Long-chain fatty acids are hydrophobic and have low solubility in aqueous buffers. | Use a Solubilizing Agent: Solubilize the fatty acid substrate in a solution of alpha-cyclodextrin (B1665218) before adding it to the reaction mixture.[1] |
| There is high background signal in my no-enzyme control. | 1. Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. 2. Substrate Instability: The substrate may be degrading non-enzymatically. | 1. Use High-Purity Reagents: Prepare fresh buffers with high-purity water and reagents. 2. Analyze Substrate Blank: Run a control with only the substrate and buffer to check for non-enzymatic degradation or interfering signals. |
Section 3: Product Detection and Data Analysis Issues (GC-MS)
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| I am not detecting the 2-hydroxy fatty acid product peak in my GC-MS analysis. | 1. Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture. 2. Incomplete Derivatization: The hydroxyl group of the product may not be fully derivatized to its TMS ether, leading to poor chromatographic behavior. 3. Instrument Sensitivity Issues: The amount of product may be below the detection limit of the instrument. | 1. Optimize Extraction Protocol: Ensure the pH of the aqueous phase is acidic before extraction with an organic solvent like diethyl ether. Perform multiple extractions to maximize recovery. 2. Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature. 3. Increase Reaction Scale or Injection Volume: If possible, increase the reaction volume or the amount of sample injected into the GC-MS. |
| The peaks in my chromatogram are tailing or broad. | 1. Active Sites in the GC System: The GC inlet liner or the column may have active sites that interact with the analyte. 2. Column Overload: The amount of sample injected may be too high. | 1. Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated. 2. Condition the Column: Bake the column at a high temperature to remove contaminants. 3. Dilute the Sample: Inject a more diluted sample. |
| There is high variability and poor reproducibility in my results. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or other reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures between samples. 3. Sample Preparation Variability: Inconsistencies in the extraction and derivatization steps. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of reagents to minimize pipetting errors. 2. Use a Temperature-Controlled Incubator: Maintain a constant and uniform temperature during the incubation. 3. Standardize Sample Preparation: Follow a standardized protocol for all samples. Use an internal standard to account for variability in sample processing and instrument response.[9] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH | 7.6 - 7.8[7] | Optimal pH for FA2H activity. |
| Temperature | 30 - 40°C | This may need to be optimized for your specific enzyme source and experimental setup. |
| Incubation Time | 60 - 180 minutes[10] | Should be within the linear range of the reaction. A time-course experiment is recommended to determine the optimal time.[8] |
| Substrate Concentration | > 10x Km | The Km for tetracosanoic acid is < 0.18 µM.[7] A substrate concentration of at least 2 µM is recommended to ensure saturation. |
| NADPH Regeneration System | See Experimental Protocol | Ensure all components are at their optimal concentrations. |
| NADPH:Cytochrome P-450 Reductase | See Experimental Protocol | The ratio of reductase to FA2H may need to be optimized. |
Experimental Protocols
In Vitro FA2H Enzymatic Assay
This protocol is adapted from a published method for measuring FA2H activity.[1]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6.
-
NADPH Regeneration System:
-
NADP+: 1.2 mM
-
Glucose-6-phosphate: 3.3 mM
-
Glucose-6-phosphate dehydrogenase: 0.2 units
-
MgCl₂: 3.3 mM
-
-
Substrate Solution: Prepare a stock solution of the fatty acid substrate (e.g., [3,3,5,5-D(4)]tetracosanoic acid) solubilized in an alpha-cyclodextrin solution.
-
Enzyme Preparation: Microsomal fractions from cells or tissues expressing FA2H.
-
Purified NADPH:Cytochrome P-450 Reductase.
2. Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, NADPH regeneration system components, and purified NADPH:cytochrome P-450 reductase.
-
Add the substrate solution to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (microsomal fraction).
-
Incubate for the desired time (e.g., 120 minutes) at the chosen temperature with gentle shaking.
-
Stop the reaction by adding an appropriate quenching solution (e.g., a strong acid to lower the pH).
3. Product Extraction and Derivatization:
-
Acidify the reaction mixture to pH 3-4 with HCl.
-
Add an internal standard (e.g., a deuterated 2-hydroxy fatty acid of a different chain length).
-
Extract the lipids three times with two volumes of diethyl ether.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried extract to form trimethylsilyl (TMS) ethers of the hydroxylated fatty acids using a suitable silylating agent (e.g., BSTFA with 1% TMCS).
4. GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Use a suitable capillary column for fatty acid methyl ester analysis.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized product and internal standard.
Visualizations
Caption: Workflow for a typical FA2H enzymatic assay.
Caption: Decision tree for troubleshooting FA2H assays.
References
- 1. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. uniprot.org [uniprot.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
dealing with contamination in 2-hydroxycerotoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of 2-hydroxycerotoyl-CoA.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Unexpected Peaks or High Background in Blanks
Question: I am observing extraneous peaks in my solvent blanks and negative control samples that are interfering with the detection of this compound. What are the potential sources and solutions?
Answer:
Unexpected peaks in blank samples are a common sign of contamination. The source of this contamination can often be traced back to the materials and solvents used during sample preparation and analysis.
Potential Sources & Solutions:
-
Plasticware: Disposable plasticware, such as microcentrifuge tubes and pipette tips, are a significant source of contamination.[1][2][3]
-
Leached Contaminants: Plasticizers (e.g., phthalates like DEHP and DINP), slip agents (e.g., oleamide), and other additives can leach into solvents.[2][3][4]
-
Solution:
-
Whenever possible, use high-quality glass or polypropylene (B1209903) labware from manufacturers that certify their products to be free of these additives.[5]
-
Pre-rinse all plasticware with the analysis solvent to remove surface contaminants.
-
Perform extraction and analysis in parallel with a "mock" sample containing only the solvent that has been exposed to all the same labware to identify leached contaminants.
-
-
-
Solvents: The purity of the solvents used for extraction and in the mobile phase is critical.
-
Contaminated Solvents: Solvents, even those of high grade, can contain trace amounts of plasticizers or other contaminants.[6]
-
Solution:
-
Use LC-MS grade solvents from reputable suppliers.
-
Run a solvent blank at the beginning of each analysis to check for contamination.
-
If contamination is suspected, try a new bottle or lot of solvent.
-
-
-
Glassware: While generally preferred over plastic, glassware can also be a source of contamination.
-
Improper Cleaning: Detergent residues or previously analyzed compounds can remain on glassware if not cleaned properly.
-
Solution:
-
Implement a rigorous glassware cleaning protocol, including solvent rinses (e.g., methanol, isopropanol, hexane).
-
Consider dedicating specific glassware for this compound analysis to avoid cross-contamination.
-
-
Experimental Workflow for Identifying Contamination Source:
References
- 1. researchgate.net [researchgate.net]
- 2. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 3. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. rdworldonline.com [rdworldonline.com]
Technical Support Center: Large-Scale 2-Hydroxycerotoyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of 2-hydroxycerotoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and process improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the coenzyme A thioester of 2-hydroxycerotic acid, a very long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-position. It is a key intermediate in the synthesis of various lipids, including ceramides, which are essential components of cell membranes and play crucial roles in cellular signaling.[1][2]
Q2: What are the main approaches for synthesizing this compound?
A2: The synthesis of acyl-CoA thioesters like this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.[3] Chemical methods often involve the activation of the carboxylic acid group of 2-hydroxycerotic acid and its subsequent reaction with coenzyme A.[4][5] Enzymatic synthesis typically utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond in an ATP-dependent manner.[6]
Q3: What are the major challenges in the large-scale synthesis of this compound?
A3: The primary challenges include:
-
Solubility: Coenzyme A is soluble in aqueous buffers, while 2-hydroxycerotic acid is highly lipophilic, creating a two-phase reaction system that can be inefficient.
-
Side Reactions: The presence of the hydroxyl group on the fatty acid chain can lead to unwanted side reactions, such as acylation, if not properly protected during chemical synthesis.
-
Product Purity: The final product must be purified from unreacted starting materials, byproducts, and catalysts, which can be challenging on a large scale.
-
Stability: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[7][8]
Q4: How can the purity and identity of this compound be confirmed?
A4: High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of acyl-CoAs.[9] The identity of the product can be confirmed using mass spectrometry (MS), which will show a characteristic fragmentation pattern, including the loss of the coenzyme A moiety.[10]
Troubleshooting Guides
Low Product Yield
Q: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors, depending on the synthesis method:
| Potential Cause | Recommended Solution |
| Poor mixing of reactants (Chemical Synthesis) | Due to the differing solubilities of 2-hydroxycerotic acid and Coenzyme A, vigorous mixing or the use of a phase-transfer catalyst may be necessary. Alternatively, a solvent system that can partially solubilize both reactants, such as a mixture of an organic solvent and water, could be explored. |
| Incomplete activation of the carboxylic acid (Chemical Synthesis) | Ensure the activating agent (e.g., carbonyldiimidazole, ethylchloroformate) is fresh and used in the correct stoichiometric ratio. Reaction times and temperatures for the activation step should be optimized. |
| Side reaction at the hydroxyl group (Chemical Synthesis) | Consider protecting the hydroxyl group of 2-hydroxycerotic acid with a suitable protecting group (e.g., a silyl (B83357) ether) before the coupling reaction with Coenzyme A. The protecting group must be removable under conditions that do not degrade the final product. |
| Low enzyme activity (Enzymatic Synthesis) | Verify the activity of the acyl-CoA synthetase. Ensure the buffer conditions (pH, ionic strength) and temperature are optimal for the enzyme. The presence of inhibitors in the starting materials should also be investigated. |
| Product degradation | This compound may be degrading during the reaction or workup. Maintain a neutral to slightly acidic pH and keep the temperature low. Analyze samples at different time points to monitor product formation and degradation. |
Product Purity Issues
Q: My final product shows multiple peaks on HPLC. How can I improve the purity?
A: Impurities can be unreacted starting materials, byproducts, or degradation products.
| Potential Source of Impurity | Recommended Solution |
| Unreacted 2-hydroxycerotic acid | Optimize the reaction stoichiometry to use a slight excess of Coenzyme A. Improve the purification method, for example, by using a different stationary phase in your HPLC or by adding a solid-phase extraction step to remove the free fatty acid. |
| Unreacted Coenzyme A | Use a slight excess of the activated 2-hydroxycerotic acid. Unreacted Coenzyme A can be removed during HPLC purification. |
| Byproducts from side reactions | If a protecting group strategy is not used in chemical synthesis, byproducts such as the acylated this compound may form. An optimized purification protocol, potentially involving multiple chromatography steps, may be required. |
| Degradation products | Minimize the time the product is in solution and store it at low temperatures (e.g., -80°C). Lyophilization of the purified product can improve long-term stability. |
Data Presentation
Table 1: Comparative Yields of Various Acyl-CoA Synthesis Methods (Literature Data for Analagous Compounds)
| Acyl-CoA | Synthesis Method | Yield (%) | Reference |
| Various Saturated Acyl-CoAs | Symmetric Anhydride | >90 | [4] |
| Various Saturated Acyl-CoAs | Carbonyldiimidazole (CDI) | 40-95 | [4] |
| α,β-Unsaturated Acyl-CoAs | Ethylchloroformate (ECF) | 17-75 | [4] |
| Malonyl-CoA | Enzymatic (MatB ligase) | 95 | [4] |
Table 2: Stability of Long-Chain Hydroxyacyl-CoA Dehydrogenase Activity (Implies Substrate Stability)
| Storage Temperature (°C) | Time to 50% Activity Loss (hours) |
| 25 | 30 |
| 4 | 55 |
| -20 | Minimized loss |
| -70 | Minimized loss |
Data adapted from a study on the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase, suggesting that the corresponding acyl-CoA substrates are best stored frozen.[7][8]
Experimental Protocols
Protocol 1: Chemical Synthesis via Carbonyldiimidazole (CDI) Activation (Hypothetical, based on general methods)
This protocol is adapted from general methods for acyl-CoA synthesis and has not been specifically optimized for this compound.
Materials:
-
2-hydroxycerotic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Activation of 2-hydroxycerotic acid:
-
In a reaction vessel, dissolve 2-hydroxycerotic acid (1.2 equivalents) in anhydrous THF.
-
Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1 hour, or until the evolution of CO2 ceases. The formation of the acyl-imidazole intermediate can be monitored by TLC or LC-MS.
-
-
Coupling with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (1 equivalent) in cold (4°C) 0.5 M sodium bicarbonate buffer.
-
Slowly add the activated 2-hydroxycerotoyl-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 45 minutes.
-
-
Quenching and Preparation for Purification:
-
Quench the reaction by adding a small amount of formic acid to acidify the mixture to pH ~5.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.
-
-
Purification:
-
Re-dissolve the lyophilized powder in a minimal amount of water/acetonitrile.
-
Purify the this compound by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound.
-
Protocol 2: Enzymatic Synthesis (Hypothetical, based on general principles)
This protocol requires a suitable very long-chain acyl-CoA synthetase (VLC-ACS). The specific enzyme may need to be identified and cloned from a relevant biological source.
Materials:
-
2-hydroxycerotic acid
-
Coenzyme A, lithium salt
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
Very long-chain acyl-CoA synthetase (VLC-ACS)
Procedure:
-
Preparation of Substrate:
-
Prepare a stock solution of 2-hydroxycerotic acid in a suitable solvent (e.g., ethanol) and emulsify it in the reaction buffer containing Triton X-100 to ensure its availability to the enzyme.
-
-
Enzymatic Reaction:
-
In a temperature-controlled reaction vessel, combine HEPES buffer, ATP, MgCl2, and Coenzyme A.
-
Add the emulsified 2-hydroxycerotic acid substrate.
-
Initiate the reaction by adding the VLC-ACS enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by analytical HPLC.
-
-
Reaction Termination and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate it by adding an organic solvent (e.g., acetonitrile) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Purify the this compound from the supernatant using the same HPLC method described in Protocol 1.
-
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Role of this compound in ceramide synthesis.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for 2-Hydroxycerotoyl-CoA Modulators
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for establishing and troubleshooting a high-throughput screening (HTS) assay for modulators of 2-hydroxycerotoyl-CoA levels. The primary focus is on the activity of Fatty Acid 2-Hydroxylase (FA2H), the key enzyme responsible for the synthesis of 2-hydroxy fatty acids, the precursors to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the recommended high-throughput screening assay?
A1: The recommended HTS assay is a fluorescence-based in vitro assay that measures the activity of Fatty Acid 2-Hydroxylase (FA2H). FA2H hydroxylates a long-chain fatty acid substrate (cerotic acid). The assay can be designed in a coupled-enzyme format where the production of the 2-hydroxy fatty acid is linked to a fluorescent signal. Alternatively, a fluorescence-based assay can be developed to measure a secondary product of the reaction, such as the consumption of a fluorescently labeled substrate or cofactor.
Q2: Why is the assay focused on Fatty Acid 2-Hydroxylase (FA2H) and not directly on this compound?
A2: this compound is synthesized in a two-step process. First, a very long-chain fatty acid, cerotic acid, is hydroxylated by FA2H to form 2-hydroxycerotic acid. Subsequently, 2-hydroxycerotic acid is activated to its coenzyme A (CoA) derivative, this compound, by a long-chain acyl-CoA synthetase. FA2H is the rate-limiting and specific step in this pathway, making it an excellent target for screening for modulators of this compound production.
Q3: How can I address the poor solubility of the cerotic acid substrate in an aqueous assay buffer?
A3: Very long-chain fatty acids like cerotic acid have very low aqueous solubility. To overcome this, it is recommended to use cyclodextrins, such as alpha-cyclodextrin (B1665218) or methyl-β-cyclodextrin, in the assay buffer.[1][2] These molecules have a hydrophobic core that can encapsulate the fatty acid, rendering it soluble in the aqueous environment of the HTS assay.[1][2]
Q4: What are the key reagents and instrumentation needed for this HTS assay?
A4: Key reagents include recombinant human FA2H enzyme, cerotic acid (substrate), a cofactor (e.g., NADPH), a solubilizing agent like alpha-cyclodextrin, a suitable assay buffer, and a detection reagent (e.g., a fluorescent probe). The primary instrumentation required is a microplate reader with fluorescence detection capabilities, compatible with 96- or 384-well plates.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells (High %CV) | 1. Incomplete solubilization of cerotic acid. 2. Inconsistent dispensing of reagents. 3. Enzyme instability. 4. Edge effects in the microplate. | 1. Optimize the concentration of cyclodextrin (B1172386) to ensure complete substrate solubility. Prepare the substrate-cyclodextrin complex solution freshly.[1][2] 2. Calibrate and validate automated liquid handlers. Ensure proper mixing after reagent addition. 3. Keep the enzyme on ice at all times and add it to the assay plate just before initiating the reaction. 4. Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Low signal-to-background ratio | 1. Low enzyme activity. 2. High background fluorescence from assay components or test compounds. 3. Sub-optimal assay conditions (pH, temperature). 4. Insufficient incubation time. | 1. Increase the enzyme concentration or check the activity of the enzyme stock. 2. Screen individual assay components for intrinsic fluorescence. If screening compound libraries, perform a pre-read of the compound plate to identify and flag fluorescent compounds. 3. Optimize the assay buffer pH and incubation temperature for FA2H activity. 4. Perform a time-course experiment to determine the optimal incubation time for a robust signal. |
| Assay signal is decreasing over time (Signal drift) | 1. Instability of the fluorescent product. 2. Degradation of assay reagents (e.g., enzyme, cofactors). | 1. Use a more stable fluorophore or add a stabilizing agent to the stop solution. Read the plate immediately after stopping the reaction. 2. Prepare fresh reagents for each experiment. Minimize the time reagents are kept at room temperature. |
| Inconsistent results between screening days | 1. Variation in reagent preparation. 2. Fluctuation in instrument performance. 3. Differences in environmental conditions (temperature, humidity). | 1. Use standardized protocols for reagent preparation. Prepare large batches of buffer and other stable reagents. 2. Perform daily calibration and quality control checks on the plate reader. 3. Monitor and control the temperature and humidity in the laboratory. |
Quantitative Data Summary
The following table summarizes typical performance metrics for a robust fluorescence-based HTS assay for enzymes involved in lipid metabolism. These values can be used as a benchmark for the FA2H assay development.
| Parameter | Description | Target Value | Reference |
| Z'-factor | A measure of assay quality, reflecting the separation between the positive and negative control signals. | ≥ 0.5 | [4] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control (no enzyme). | ≥ 3 | [5] |
| Coefficient of Variation (%CV) | A measure of the variability of replicate wells. | < 10% | [6] |
| IC50 Reproducibility | The consistency of the half-maximal inhibitory concentration for a reference inhibitor across multiple runs. | < 2-fold variation | [4] |
Experimental Protocols
Protocol 1: Preparation of Cerotic Acid-Cyclodextrin Complex
-
Prepare a stock solution of alpha-cyclodextrin (e.g., 40 mM) in the desired assay buffer.
-
Add solid cerotic acid to the cyclodextrin solution to the desired final concentration (e.g., 1 mM).
-
Incubate the mixture at 37°C with shaking for at least 1 hour to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear, indicating the solubilization of the cerotic acid. This complex is now ready to be used as the substrate in the HTS assay.
Protocol 2: High-Throughput Screening Assay for FA2H Activity
This protocol is a template and requires optimization for specific laboratory conditions and reagents.
-
Assay Plate Preparation:
-
In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control) to each well.
-
-
Reagent Addition:
-
Prepare an enzyme mix containing recombinant FA2H in assay buffer.
-
Prepare a substrate mix containing the cerotic acid-cyclodextrin complex, NADPH, and the fluorescent probe in assay buffer.
-
Using an automated liquid handler, dispense 20 µL of the substrate mix to all wells.
-
Dispense 20 µL of assay buffer without enzyme to the negative control wells.
-
Dispense 20 µL of the enzyme mix to all other wells to start the reaction.
-
-
Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of a suitable stop solution.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (DMSO) and negative (no enzyme) controls.
-
Plot the dose-response curves for active compounds to determine their IC50 values.
-
Visualizations
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 4. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
Validation & Comparative
2-Hydroxycerotoyl-CoA vs. Cerotoyl-CoA in Sphingolipid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-hydroxycerotoyl-CoA and cerotoyl-CoA in the context of sphingolipid synthesis. We will delve into their distinct biosynthetic pathways, the enzymatic reactions involved, and the functional consequences of the resulting sphingolipid species on membrane biophysics and cellular signaling. This comparison is supported by experimental data and detailed protocols to assist in further research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound derived Sphingolipids | Cerotoyl-CoA derived Sphingolipids |
| Precursor | 2-Hydroxycerotic Acid | Cerotic Acid |
| Key Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | - |
| Resulting Ceramide | 2-Hydroxyceramide (d18:1/h26:0) | Ceramide (d18:1/26:0) |
| Membrane Properties | Increased lipid packing and order | Standard lipid packing |
| Biological Roles | Critical for myelin sheath stability, skin barrier function | General structural and signaling roles |
Biosynthetic Pathways: A Tale of Two Fatty Acids
The fundamental pathway for the synthesis of sphingolipids from both this compound and cerotoyl-CoA is conserved, primarily occurring in the endoplasmic reticulum (ER). The key distinction lies in an initial hydroxylation step for the former.
De novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (also known as sphinganine).[1] Dihydrosphingosine is subsequently acylated by a family of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[1] Finally, the introduction of a double bond by dihydroceramide desaturase yields ceramide.[2]
The specific type of ceramide produced is determined by the fatty acyl-CoA substrate utilized by the ceramide synthases. Each of the six CerS enzymes exhibits a preference for fatty acyl-CoAs of specific chain lengths.[3] For the synthesis of very-long-chain sphingolipids, CerS2 is the primary enzyme responsible for utilizing both cerotoyl-CoA (a C26:0 fatty acyl-CoA) and its hydroxylated counterpart.[4]
The critical divergence in the synthesis of 2-hydroxyceramides occurs before the acylation step. The fatty acid, in this case, cerotic acid, is first hydroxylated at the C-2 position by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[5][6] This results in the formation of 2-hydroxycerotic acid, which is then activated to this compound. Subsequently, all six mammalian ceramide synthase isoforms, including CerS2, can utilize this 2-hydroxy fatty acyl-CoA as a substrate to produce 2-hydroxydihydroceramide, which is then desaturated to 2-hydroxyceramide.[4]
Quantitative Data: Enzyme Activity and Product Formation
While it is established that all six ceramide synthase isoforms can utilize 2-hydroxy fatty acyl-CoAs, comprehensive kinetic data directly comparing the efficiency of CerS enzymes with hydroxylated versus non-hydroxylated very-long-chain fatty acyl-CoAs is limited in the literature. However, studies have shown that the substrate specificity for the acyl chain length is maintained. For example, knockdown of CerS2 in cells overproducing FA2H leads to a reduction in long-chain 2-hydroxyceramides, confirming that CerS2 is the primary synthase for these species.[4]
Table 1: Lipidomic Analysis of FA2H Knockout Mice Brain
| Lipid Species | Wild-Type (nmol/mg protein) | FA2H Knockout (nmol/mg protein) | Fold Change |
| 2-Hydroxy Galactosylceramide | 15.2 ± 2.1 | Not Detected | - |
| Non-Hydroxy Galactosylceramide | 12.8 ± 1.5 | 20.5 ± 2.8 | ↑ 1.6 |
| 2-Hydroxy Sulfatide | 8.9 ± 1.2 | Not Detected | - |
| Non-Hydroxy Sulfatide | 7.1 ± 0.9 | 11.4 ± 1.7 | ↑ 1.6 |
Data adapted from studies on FA2H knockout mice, illustrating the complete ablation of 2-hydroxylated sphingolipids and a compensatory increase in their non-hydroxylated counterparts.
Functional Comparison: Impact on Membrane Biophysics and Signaling
The presence of a hydroxyl group at the C-2 position of the fatty acyl chain has profound effects on the biophysical properties of sphingolipids and their roles in cellular processes.
Membrane Properties: Lipid Packing and Fluidity
The 2-hydroxyl group of 2-hydroxyceramides can participate in hydrogen bonding with adjacent lipids and the aqueous environment at the membrane interface.[1] This additional hydrogen bonding capacity leads to tighter lipid packing and increased intermolecular interactions within the membrane.
Biophysical studies on model membranes have demonstrated that α-hydroxylation of the ceramide acyl chain can either enhance or diminish mixing with free fatty acids, depending on the specific sphingoid base.[1] For instance, in some model systems, the presence of 2-hydroxyceramides leads to a more ordered membrane environment. This increased order is crucial for the stability of the myelin sheath, and the absence of 2-hydroxygalactosylceramide in FA2H knockout mice results in progressive demyelination.[7]
Table 2: Biophysical Effects of 2-Hydroxyceramides in Model Membranes
| Parameter | Membrane with Ceramide | Membrane with 2-Hydroxyceramide | Experimental Technique |
| Lipid Chain Order (IR Spectroscopy) | 2847.6 ± 0.1 cm⁻¹ | Higher or lower depending on sphingoid base | Infrared Spectroscopy |
| Membrane Fluidity (FRAP) | Diffusion Coefficient: 4.2 ± 0.8 µm²/s | Diffusion Coefficient: 2.8 ± 0.8 µm²/s | Fluorescence Recovery After Photobleaching |
Data from studies on model lipid membranes. Higher wavenumber in IR spectroscopy can indicate more disordered chains, while a lower diffusion coefficient in FRAP indicates decreased fluidity.[1][6]
Cellular Signaling
Both ceramides (B1148491) and 2-hydroxyceramides are bioactive molecules involved in various signaling pathways, including apoptosis, cell cycle arrest, and differentiation. However, emerging evidence suggests they can have distinct and sometimes opposing roles.
For example, exogenously added 2-hydroxyceramides have been shown to induce apoptosis more potently and rapidly than their non-hydroxylated counterparts.[7] This suggests that 2-hydroxyceramides may interact with different downstream effector proteins or modulate signaling pathways with greater efficacy.
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from a method developed to measure FA2H activity in vitro using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Microsomal fractions from cells or tissues expressing FA2H
-
NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Purified NADPH:cytochrome P450 reductase
-
[3,3,5,5-D4]tetracosanoic acid (deuterated substrate)
-
α-cyclodextrin
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Prepare an assay mixture containing Tris-HCl buffer (pH 7.6), the NADPH regeneration system, and purified NADPH:cytochrome P450 reductase.
-
Solubilize the deuterated tetracosanoic acid substrate in an α-cyclodextrin solution.
-
Add the microsomal protein to the assay mixture and pre-incubate.
-
Initiate the reaction by adding the deuterated substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids using an organic solvent mixture (e.g., chloroform/methanol).
-
Dry the lipid extract and derivatize the hydroxylated product to its TMS ether.
-
Analyze the sample by GC-MS, quantifying the deuterated 2-hydroxytetracosanoic acid product based on a standard curve.
Lipidomic Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of different ceramide species in biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Internal standards (e.g., C17:0 ceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Homogenize tissue samples or take an aliquot of plasma.
-
Add a known amount of internal standard to the sample.
-
Perform lipid extraction using a method such as Bligh-Dyer or Folch extraction.
-
Dry the organic phase containing the lipids.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC system for chromatographic separation of different lipid species.
-
Perform MS/MS analysis using multiple reaction monitoring (MRM) to specifically detect and quantify parent-daughter ion transitions for each ceramide species of interest.
-
Quantify the endogenous ceramides by comparing their peak areas to that of the internal standard.
Conclusion
The distinction between sphingolipids derived from this compound and cerotoyl-CoA, originating from the action of FA2H, has significant implications for membrane structure and function. While the core enzymatic machinery for their synthesis is shared, the presence of the 2-hydroxyl group imparts unique biophysical properties to the resulting sphingolipids, enhancing membrane stability and modulating cellular signaling pathways in ways that their non-hydroxylated counterparts do not. Further quantitative investigation into the kinetics of ceramide synthases with these substrates and the specific protein interactions of 2-hydroxylated sphingolipids will be crucial for a deeper understanding of their roles in health and disease, and for the development of targeted therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane order parameters for interdigitated lipid bilayers measured via polarized total-internal-reflection fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring molecular order for lipid membrane phase studies: Linear relationship between Laurdan generalized polarization and deuterium NMR order parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse lipidomics reveals inherent flexibility of a mammalian lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fatty Acid 2-Hydroxylase (FA2H) Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the substrate specificity of Fatty Acid 2-Hydroxylase (FA2H), a critical enzyme in the biosynthesis of 2-hydroxylated sphingolipids. These lipids are integral to the structural integrity of the myelin sheath in the nervous system and the epidermal permeability barrier.[1][2][3][4] Understanding the substrate preferences of FA2H is crucial for elucidating its role in various physiological processes and its implication in diseases such as hereditary spastic paraplegia 35 (HSP35/SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[1][2]
Executive Summary
Fatty Acid 2-Hydroxylase (FA2H) is an endoplasmic reticulum- and membrane-associated enzyme that catalyzes the hydroxylation of the C-2 position of free fatty acids.[3][4] This reaction is a key step in the synthesis of 2-hydroxy fatty acids, which are subsequently incorporated into sphingolipids. While FA2H exhibits activity towards a range of fatty acid substrates, current research indicates a strong preference for very long-chain saturated fatty acids (VLCFAs). This guide synthesizes the available experimental data on FA2H substrate specificity, details the methodologies used for its characterization, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Quantitative Substrate Specificity of Human FA2H
Direct comparative kinetic data for human FA2H across a wide range of fatty acid substrates is limited in the current literature. However, existing studies provide strong indications of its substrate preferences. One study demonstrated that COS7 cells expressing human FA2H showed a 3 to 20-fold increase in the levels of 2-hydroxyceramides containing C16, C18, C24, and C24:1 fatty acids, suggesting the enzyme can process a variety of chain lengths and even some monounsaturated fatty acids.[3]
The most definitive kinetic parameter reported is for the very long-chain fatty acid, tetracosanoic acid (C24:0), indicating a very high affinity of the enzyme for this substrate.
| Substrate (Fatty Acid) | Enzyme Source | KM | Specific Activity/Relative Activity | Reference |
| Tetracosanoic Acid (C24:0) | Human FA2H | <0.18 µM | Not Reported | [2] |
| Palmitic Acid (C16:0) | Human FA2H | Not Reported | Increased 2-hydroxyceramide production | [3] |
| Stearic Acid (C18:0) | Human FA2H | Not Reported | Increased 2-hydroxyceramide production | [3] |
| Nervonic Acid (C24:1) | Human FA2H | Not Reported | Increased 2-hydroxyceramide production | [3] |
Note: The table highlights the current gaps in quantitative comparative data for FA2H substrate specificity. Further research is required to fully characterize the kinetic parameters for a broader range of fatty acid substrates.
Experimental Protocols
The most common method for determining FA2H activity and substrate specificity is a highly sensitive in vitro assay using gas chromatography-mass spectrometry (GC-MS).[4]
In Vitro FA2H Activity Assay using GC-MS
Objective: To quantify the 2-hydroxylation of a fatty acid substrate by FA2H.
Materials:
-
Enzyme Source: Microsomal fractions from FA2H-transfected cells (e.g., COS7) or tissue homogenates (e.g., brain).
-
Substrate: Deuterated fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin solution.
-
NADPH Regeneration System:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Electron Transfer Protein: Purified NADPH:cytochrome P-450 reductase.
-
Buffer: Tris-HCl buffer (pH 7.6-7.8).[2]
-
Cofactors: MgCl2.
-
Extraction Solvent: Diethyl ether.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction tube, combine the Tris-HCl buffer, NADPH regeneration system components, MgCl2, and purified NADPH:cytochrome P-450 reductase.
-
Enzyme Addition: Add a known amount of microsomal protein (enzyme source) to the reaction mixture.
-
Initiation of Reaction: Add the deuterated fatty acid substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-180 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an appropriate quenching agent (e.g., a strong acid). Extract the lipids from the reaction mixture using diethyl ether.
-
Derivatization: Dry the extracted lipids under a stream of nitrogen and derivatize the hydroxyl group of the product by adding BSTFA with 1% TMCS and heating. This converts the 2-hydroxy fatty acid to its trimethylsilyl (B98337) (TMS) ether derivative, which is more volatile and suitable for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The deuterated 2-hydroxy fatty acid product is quantified by selected ion monitoring (SIM) of its characteristic ions.
Data Analysis: The amount of the 2-hydroxylated product is determined by comparing its peak area to that of a known amount of an internal standard. The specific activity of FA2H is then calculated and expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
Signaling Pathways and Experimental Workflows
To visually represent the biochemical context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Validating 2-Hydroxycerotoyl-CoA as a Biomarker for Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxycerotoyl-CoA as a potential biomarker for Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) against other existing and potential biomarkers. While direct quantitative validation of this compound in FAHN patients is not yet available in published literature, this document builds a strong theoretical and indirect evidence-based case for its investigation, supported by detailed experimental methodologies and a comparative analysis with alternative markers.
Introduction to FAHN and the Rationale for a Novel Biomarker
Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the FA2H gene.[1] This gene encodes the fatty acid 2-hydroxylase enzyme, which is critical for the synthesis of 2-hydroxy fatty acids, essential components of myelin. The deficiency of this enzyme leads to demyelination, axonal degeneration, and the characteristic clinical features of FAHN, including spastic paraplegia, dystonia, ataxia, and cognitive decline.[1]
Currently, the diagnosis of FAHN relies on clinical presentation, characteristic findings on brain magnetic resonance imaging (MRI) such as iron accumulation and white matter abnormalities, and confirmation through genetic testing of the FA2H gene.[2][3] However, there is a pressing need for specific molecular biomarkers to facilitate early diagnosis, monitor disease progression, and assess the efficacy of potential therapeutic interventions.
This compound is a prime candidate for a specific biomarker for FAHN. Cerotic acid (a 26-carbon very long-chain fatty acid) is a known substrate for the FA2H enzyme. For its incorporation into complex sphingolipids, it must first be hydroxylated to 2-hydroxycerotic acid and then activated to its coenzyme A (CoA) derivative, this compound. In FAHN, the deficiency of the FA2H enzyme is expected to lead to a significant decrease or absence of this compound and its downstream products, and a potential accumulation of its non-hydroxylated precursors.
Comparative Analysis of Biomarkers for FAHN
This section compares the potential of this compound with other biomarkers that are either currently used or under investigation for FAHN and related neurodegenerative disorders.
| Biomarker Category | Specific Biomarker | Pros | Cons | Relevance to FAHN |
| Metabolic Biomarker (Hypothesized) | This compound | Highly specific to the underlying pathophysiology of FAHN. Potentially quantitative and responsive to therapeutic interventions that restore FA2H function. | Not yet validated in FAHN patients. Requires specialized and sensitive analytical methods (LC-MS/MS). Synthesis of a stable isotope-labeled internal standard is necessary for accurate quantification.[4][5] | Direct measure of the metabolic defect. |
| Upstream Precursors (e.g., Cerotoyl-CoA) | May accumulate due to the enzymatic block and could be easier to detect. | Less specific than the direct product. Accumulation may be compensated by other metabolic pathways. | Indirect measure of the metabolic defect. | |
| Downstream Products (e.g., 2-hydroxy-galactosylceramide) | Directly reflects the end-product deficiency. | Levels may be influenced by the turnover rate of myelin and other factors. | Direct measure of the functional consequence of the enzyme deficiency. | |
| General Neuroaxonal Damage Marker | Neurofilament Light Chain (NfL) | Well-established biomarker for neuroaxonal damage in various neurological disorders. Measurable in both CSF and blood.[6][7][8] | Not specific to FAHN; elevated in many other neurodegenerative conditions.[9] May not reflect the primary metabolic defect. | Reflects the extent of ongoing neurodegeneration. |
| Neuroimaging Markers | MRI (Iron Accumulation, White Matter Changes) | Non-invasive. Provides structural information about brain pathology characteristic of FAHN.[2] | Findings are not exclusive to FAHN and can be seen in other NBIA disorders. Not a molecular biomarker, less sensitive to subtle biochemical changes. | Diagnostic and can monitor gross structural changes. |
| Magnetic Resonance Spectroscopy (MRS) | Can provide information about the chemical composition of brain tissue non-invasively.[10][11][12][13][14] | Lower sensitivity and specificity compared to direct measurement of metabolites. Limited by spatial resolution. | Can potentially detect changes in brain metabolites but is not specific. |
Experimental Protocols
Validating this compound as a biomarker will require robust and sensitive analytical methods. The following are proposed experimental protocols based on established techniques for the analysis of similar molecules.
Protocol 1: Quantification of this compound in Patient-Derived Samples by LC-MS/MS
Objective: To develop and validate a method for the sensitive and specific quantification of this compound in biological matrices such as patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), or potentially in biofluids like cerebrospinal fluid (CSF).
Methodology:
-
Sample Preparation:
-
Cell Pellets (Fibroblasts, iPSCs): Cells will be harvested, washed with PBS, and the pellet snap-frozen in liquid nitrogen. Lipids and acyl-CoAs will be extracted using a two-phase extraction method, such as a modified Bligh-Dyer extraction, in the presence of an internal standard.
-
CSF: Due to the expected low concentrations, a concentration step such as solid-phase extraction (SPE) may be necessary.
-
-
Internal Standard: A stable isotope-labeled internal standard of this compound (e.g., with ¹³C or ²H labels) will be synthesized for accurate quantification.
-
Liquid Chromatography (LC): Separation of this compound from other acyl-CoAs and lipids will be achieved using reverse-phase ultra-high-performance liquid chromatography (UHPLC) with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent will be optimized for sharp peak shapes and good resolution.
-
Mass Spectrometry (MS): Detection and quantification will be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard will be determined and optimized for maximum sensitivity and specificity.
-
Validation: The method will be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
Protocol 2: Comparative Lipidomic Profiling of FAHN and Control Samples
Objective: To perform an untargeted or targeted lipidomic analysis of FAHN patient-derived cells or tissues to identify a broader signature of lipid dysregulation, including changes in ceramides, galactosylceramides, and sulfatides (B1148509) containing 2-hydroxy fatty acids.
Methodology:
-
Lipid Extraction: Lipids will be extracted from samples using a methyl-tert-butyl ether (MTBE)-based method, which is efficient for a broad range of lipid classes.
-
LC-MS/MS Analysis: A comprehensive lipidomic profile will be generated using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system. Data will be acquired in both positive and negative ionization modes to cover a wide range of lipid species.
-
Data Analysis: Lipid identification will be performed using specialized software (e.g., LipidSearch, MS-DIAL) by matching the accurate mass and fragmentation patterns to lipid databases. Statistical analysis will be used to identify lipids that are significantly different between FAHN and control groups.
Visualizations
Signaling Pathway and Biomarker Rationale
Caption: FAHN metabolic pathway and the rationale for this compound as a biomarker.
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of this compound as a biomarker for FAHN.
Conclusion and Future Directions
While direct experimental evidence is still needed, the biochemical rationale for investigating this compound as a specific biomarker for FAHN is compelling. Its position as a direct product of the deficient FA2H enzyme suggests that its levels would be a sensitive and specific indicator of the disease state.
Future research should focus on:
-
Developing and validating a robust LC-MS/MS-based assay for the quantification of this compound in patient-derived materials.
-
Conducting lipidomic and metabolomic studies on FAHN patient samples (fibroblasts, iPSCs, and ideally CSF) and animal models to obtain quantitative data.
-
Performing longitudinal studies to assess the correlation of this compound levels with disease progression and severity.
-
Evaluating the utility of this compound as a pharmacodynamic biomarker in preclinical studies of potential therapies for FAHN.
The validation of a specific biomarker like this compound would be a significant advancement in the field of FAHN research, paving the way for improved diagnostics, patient monitoring, and the development of targeted therapies.
References
- 1. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. Test Details - Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), FA2H, Sequencing [knightdxlabs.ohsu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. mdpi.com [mdpi.com]
- 8. Neurofilament light chain as a biomarker in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurofilament light chain: a biomarker for genetic frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Magnetic Resonance Spectroscopy — American Society of Functional Neuroradiology [asfnr.org]
- 11. Functional magnetic resonance spectroscopy of the brain - Wikipedia [en.wikipedia.org]
- 12. Magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. purdue.edu [purdue.edu]
The Definitive Guide to 2-Hydroxycerotoyl-CoA Analysis: A Comparative Review of LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of 2-hydroxycerotoyl-CoA is paramount. This very long-chain acyl-CoA is a critical substrate in the biosynthesis of 2-hydroxy ceramides (B1148491), sphingolipids integral to the structural integrity and signaling functions of cell membranes, particularly in the nervous system and skin.[1][2][3] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for this compound, supported by experimental data and detailed protocols to inform methodology selection.
The central role of 2-hydroxy ceramides in cellular health and disease necessitates robust analytical methods to quantify their metabolic precursors.[3] LC-MS/MS has emerged as a highly sensitive and specific platform for the analysis of a wide range of fatty acyl-CoAs, including very long-chain species.[4][5] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays offer different advantages in terms of accessibility and application. This guide will delve into the principles, performance, and protocols of these key techniques.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for this compound depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. While direct comparative data for this compound is limited, performance characteristics can be extrapolated from the analysis of structurally similar very long-chain fatty acids (VLCFAs) and acyl-CoAs.
| Parameter | LC-MS/MS | GC-MS | Enzymatic/Fluorescent Assay |
| Analyte Measured | Direct quantification of this compound | Indirect: measures the 2-hydroxycerotic acid precursor after hydrolysis and derivatization | Indirect: measures the activity of ceramide synthase, the enzyme that utilizes this compound |
| Sensitivity | High (low fmol to pmol) | High (pmol) | Moderate to High |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on retention time and mass spectrum) | Moderate (potential for non-specific substrate utilization) |
| Throughput | High | Moderate | High |
| Sample Preparation | Solid-phase extraction, liquid-liquid extraction | Hydrolysis, derivatization (e.g., methylation, silylation), extraction | Cell/tissue homogenization, protein quantification |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Protocols
LC-MS/MS for Direct Quantification of this compound
This method allows for the direct, highly sensitive, and specific measurement of intact this compound in biological matrices. The protocol is adapted from established methods for long-chain acyl-CoA analysis.[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue or cell samples in an ice-cold acidic buffer to precipitate proteins and stabilize acyl-CoAs.
-
Centrifuge the homogenate at 4°C to pellet the protein.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with an aqueous organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v).
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimized for the specific precursor-product ion transition.
GC-MS for Indirect Analysis via 2-Hydroxycerotic Acid
This method quantifies the 2-hydroxycerotic acid component of this compound. It is a robust and well-established technique for fatty acid analysis but requires hydrolysis and derivatization.[6][7]
1. Sample Preparation (Hydrolysis and Derivatization)
-
Perform an acid or alkaline hydrolysis of the sample to cleave the CoA thioester bond, releasing the free 2-hydroxycerotic acid.
-
Extract the lipids, including the released fatty acid, using a solvent system like chloroform/methanol.
-
Evaporate the organic phase to dryness.
-
Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by heating with methanolic HCl or BF3-methanol.
-
Further derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, which improves chromatographic properties.[6]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. Gas Chromatography
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp to a high temperature (e.g., 300°C) to elute the very long-chain fatty acid derivative.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions: Monitor for the molecular ion and specific fragment ions of the derivatized 2-hydroxycerotic acid.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical context of this compound and the analytical workflow for its quantification by LC-MS/MS.
Caption: Biosynthesis pathway of 2-hydroxy ceramide.
Caption: LC-MS/MS workflow for this compound.
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the FA2H Knockout Mouse Model for Groundbreaking Lipid Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating lipid metabolism and related disorders. This guide provides a comprehensive validation of the Fatty Acid 2-hydroxylase (FA2H) knockout mouse model, offering a direct comparison with wild-type counterparts and alternative models. We present key experimental data, detailed protocols, and visual pathways to support your research decisions.
The FA2H gene encodes a crucial enzyme responsible for the 2-hydroxylation of fatty acids, a key step in the synthesis of specific sphingolipids.[1][2] These 2-hydroxylated sphingolipids are abundant in the myelin sheath of the nervous system and the epidermis, playing a vital role in their structure and function.[3] Consequently, the FA2H knockout mouse model has emerged as an invaluable tool for studying demyelinating diseases, skin barrier defects, and the broader roles of these specialized lipids in health and disease.
Performance and Phenotypic Comparison
The primary validation of the FA2H knockout mouse model lies in its distinct lipidomic profile and resulting phenotype. The absence of FA2H leads to a complete lack of 2-hydroxylated galactosylceramides (hFA-GalCer) and sulfatides (B1148509) (hFA-sulfatide) in the central nervous system.[4] This biochemical alteration translates to observable and measurable phenotypic changes, particularly in aged mice.
Quantitative Lipid Profile Analysis
Lipidomic analysis of spinal cord tissue from 14-month-old FA2H knockout (Fa2h-/-) mice reveals significant alterations compared to heterozygous (Fa2h+/-) littermates, as detailed in the table below.
| Lipid Species | Fa2h-/- vs. Fa2h+/- | Percentage Change | Reference |
| hFA-Galactosylceramide (hFA-GalCer) | Not Detectable | -100% | [4] |
| hFA-Sulfatide | Not Detectable | -100% | [4] |
| Non-hydroxy Galactosylceramide (nFA-GalCer) | No Significant Difference | ~0% | [4] |
| Non-hydroxy Sulfatide | Slight Decrease | Not Quantified | [4] |
| Total Galactolipids | 40% Lower | -40% | [4] |
| Cholesterol | 40% Lower | -40% | [4] |
These findings underscore the critical and non-redundant role of FA2H in the synthesis of 2-hydroxylated sphingolipids in the central nervous system. The significant reduction in total galactolipids and cholesterol in aged knockout mice is consistent with the observed demyelination and axonal degeneration.[3][4]
Comparison with Alternative Mouse Models
The FA2H knockout model offers unique insights into the role of 2-hydroxylated sphingolipids. Below is a comparison with other relevant mouse models used in lipid research.
| Model | Gene | Primary Lipid Abnormality | Key Phenotype | Overlap with FA2H Model |
| FA2H Knockout | Fa2h | Absence of 2-hydroxylated sphingolipids | Late-onset axonal and myelin degeneration, skin abnormalities | Direct model for disorders of 2-hydroxylated sphingolipid synthesis |
| Far2 Knockout | Far2 | Altered wax esters and diacylglycerols in skin sebum | Cycling alopecia, sebaceous gland abnormalities | Shared skin phenotype of hair loss, but different underlying lipid defect[5] |
| X-linked Adrenoleukodystrophy (X-ALD) | Abcd1 | Accumulation of very long-chain fatty acids (VLCFAs) | Progressive demyelination, adrenal insufficiency | Both are models of demyelinating diseases, but involve different lipid metabolic pathways[6][7][8][9] |
| Trembler Mouse | Pmp22 | Defect in peripheral myelin protein 22 | Severe peripheral hypomyelination | Both exhibit myelin defects, but Trembler is a model of dysmyelination due to a structural protein defect, not a specific lipid deficiency[10] |
Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed methodologies for key experiments.
Lipid Extraction from Brain and Spinal Cord Tissue (Folch Method)
This protocol is adapted from established methods for robust lipid extraction from neural tissues.
Materials:
-
Brain or spinal cord tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Weigh the frozen tissue sample.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant (the single-phase extract).
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipids in an appropriate solvent for subsequent analysis.
Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the targeted analysis of sphingolipids. Specific parameters may need to be optimized for individual instruments.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) with an electrospray ionization (ESI) source
LC Parameters (example for normal-phase chromatography):
-
Column: Silica-based HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile with 0.2% formic acid
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate
-
Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more polar compounds.
-
Flow Rate: 200-400 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 2-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each targeted sphingolipid species and internal standards. A common product ion for d18:1 sphingosine-containing lipids is m/z 264.2.[11]
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for the specific instrument (e.g., spray voltage, capillary temperature, sheath and auxiliary gas pressures).[12]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, we provide the following diagrams in Graphviz DOT language.
Caption: FA2H in Sphingolipid Metabolism.
Caption: Lipidomics Workflow for FA2H KO Mice.
References
- 1. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse models and genetic modifiers in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A mouse model for X-linked adrenoleukodystrophy. | Semantic Scholar [semanticscholar.org]
- 10. Comparison of Trembler and Trembler-J mouse phenotypes: varying severity of peripheral hypomyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Lipid Landscape: A Comparative Guide to Wild-Type vs. FA2H Deficient Cells
For researchers, scientists, and drug development professionals, understanding the intricate role of Fatty Acid 2-Hydroxylase (FA2H) in lipid metabolism is crucial for deciphering disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of the lipidomic profiles of wild-type and FA2H deficient cells, supported by experimental data and detailed methodologies.
Mutations in the FA2H gene, which encodes the Fatty Acid 2-Hydroxylase enzyme, are linked to a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) and Spastic Paraplegia 35 (SPG35). The FA2H enzyme is responsible for the 2-hydroxylation of fatty acids, a critical step in the synthesis of a specific class of sphingolipids and glycosphingolipids. Its deficiency leads to a profound alteration of the cellular lipidome, particularly within the myelin sheath of the nervous system.
Quantitative Lipidomic Analysis: A Tale of Two Cell Types
Lipidomic studies comparing wild-type cells with those deficient in FA2H have revealed significant and specific alterations in the sphingolipid and glycosphingolipid profiles. The most striking and consistent finding is the dramatic reduction or complete absence of 2-hydroxylated galactosylceramides (hFA-GalCer) and 2-hydroxylated sulfatides (B1148509) (hFA-sulfatide) in FA2H deficient models.
Table 1: Comparative Analysis of Galactosylceramides and Sulfatides in Wild-Type vs. Fa2h-/- Mouse Brain
| Lipid Class | Wild-Type | Fa2h-/- | Fold Change | Reference |
| 2-hydroxylated Galactosylceramide (hFA-GalCer) | Detectable | Not Detectable | - | |
| 2-hydroxylated Sulfatide (hFA-sulfatide) | Detectable | Not Detectable | - | |
| Total Galactolipids | 100% | ~60% | ~0.6 |
In addition to the loss of 2-hydroxylated lipids, studies on FA2H-depleted cancer cells have shown a compensatory increase in other lipid species, particularly non-hydroxylated ceramides (B1148491) and glucosylceramides.
Table 2: Alterations in Ceramide and Glucosylceramide Species in FA2H-Depleted K30LM3 Cells
| Lipid Species | Fold Change vs. Control | p-value | Reference |
| Ceramide (unspecified) | > 2 | < 0.05 | |
| Glucosylceramide (unspecified) | > 2 | < 0.05 |
These quantitative changes underscore the central role of FA2H in maintaining the specific lipid composition of cellular membranes, particularly in the nervous system. The absence of 2-hydroxylated fatty acids not only affects the structure of the myelin sheath but also has downstream consequences on cellular signaling pathways.
Experimental Protocols: A Guide to Lipidomic Analysis
The following provides a detailed methodology for the comparative lipidomic analysis of sphingolipids, based on commonly used techniques in the field.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is designed for the efficient extraction of lipids from cell or tissue samples.
-
Homogenization: Homogenize cell pellets or tissues in a mixture of chloroform (B151607):methanol:water (2:1:0.8, v/v/v).
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifugation: Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.
Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the separation and quantification of various sphingolipid species.
-
Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column with a sub-2 µm particle size is often used for separating sphingolipids based on the polarity of their headgroups. Alternatively, a reverse-phase C18 column can be employed.
-
Mobile Phase (HILIC):
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.
-
-
Gradient: A gradient from a high concentration of organic solvent to an increasing concentration of aqueous solvent is used to elute the different lipid classes.
-
Flow Rate: A typical flow rate is between 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sphingolipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor and product ion pairs for each lipid species are monitored.
-
-
Data Analysis:
-
Quantification: The concentration of each sphingolipid is determined by comparing the peak area of the analyte to that of an appropriate internal standard and using a calibration curve.
-
Normalization: The final concentrations are normalized to the initial amount of sample used (e.g., cell number or tissue weight).
-
Visualizing the Impact: Workflows and Pathways
To better understand the experimental process and the biological consequences of FA2H deficiency, the following diagrams illustrate the lipidomics workflow and the affected signaling pathways.
Caption: Experimental workflow for comparative lipidomics.
The absence of 2-hydroxylated sphingolipids due to FA2H deficiency has been shown to impact several key cellular signaling pathways, potentially contributing to the neurodegenerative phenotype.
Confirming the Structure of Synthesized 2-hydroxycerotoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of analytical methodologies for confirming the structure of 2-hydroxycerotoyl-CoA, a key intermediate in sphingolipid metabolism. We present supporting experimental data, detailed protocols, and a comparison with its non-hydroxylated counterpart, cerotoyl-CoA.
Introduction
This compound is a very-long-chain fatty acyl-CoA that plays a crucial role in the biosynthesis of 2-hydroxy-sphingolipids. These lipids are abundant in the nervous system, skin, and kidneys, and their dysregulation is associated with neurological disorders. The synthesis of this compound for in vitro and in vivo studies necessitates rigorous structural verification. This guide compares the primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this purpose.
Comparison of Analytical Methodologies
The two principal methods for the structural elucidation of complex lipids like this compound are LC-MS/MS and NMR spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Identification and quantification based on mass-to-charge ratio and fragmentation patterns. | Unambiguous structural elucidation, including stereochemistry. |
| Sensitivity | High (low fmol to pmol range).[1] | Lower (µmol to mmol range). |
| Sample Requirement | Low (µg to ng). | High (mg range). |
| Structural Information | Provides molecular weight and characteristic fragments. | Provides detailed information on the carbon-hydrogen framework and functional groups. |
| Quantitative Accuracy | High, with the use of internal standards. | Can be quantitative, but generally less sensitive than MS. |
| Alternative Analyte | Cerotoyl-CoA (non-hydroxylated analog). | Cerotoyl-CoA. |
Experimental Data and Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive method for the analysis of acyl-CoAs. The technique separates the analyte from a complex mixture by liquid chromatography, followed by ionization and mass analysis.
Expected Mass Spectrometric Data for this compound and Cerotoyl-CoA:
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₅₅H₁₀₄N₇O₁₈P₃S | 1284.6 | Neutral loss of 507 (phosphoadenosine diphosphate), fragment at 428 (phosphoadenosine).[2] |
| Cerotoyl-CoA | C₅₅H₁₀₄N₇O₁₇P₃S | 1268.6 | Neutral loss of 507, fragment at 428.[2] |
Note: The presence of the 2-hydroxy group in this compound increases the molecular weight by 16 Da compared to cerotoyl-CoA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. While less sensitive than MS, it is unparalleled for determining the precise arrangement of atoms in a molecule.
Expected ¹H-NMR Chemical Shifts for Key Protons:
| Proton | This compound (Expected δ, ppm) | Cerotoyl-CoA (Expected δ, ppm) |
| H-2 of acyl chain | ~4.0 (methine) | ~2.2 (methylene) |
| Methylene (B1212753) protons adjacent to thioester | ~2.8 | ~2.8 |
| Terminal methyl of acyl chain | ~0.9 | ~0.9 |
| Adenosine H-8 | ~8.5 | ~8.5 |
| Adenosine H-2 | ~8.2 | ~8.2 |
| Ribose H-1' | ~6.1 | ~6.1 |
Note: The most significant difference is the downfield shift of the proton at the C-2 position of the acyl chain from a methylene signal (~2.2 ppm) in cerotoyl-CoA to a methine signal (~4.0 ppm) in this compound, due to the deshielding effect of the adjacent hydroxyl group.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis from Tissues
-
Tissue Homogenization : Flash-freeze tissue in liquid nitrogen and grind to a fine powder.
-
Extraction : Homogenize the powdered tissue in an ice-cold solution of 2:1 methanol:chloroform.
-
Phase Separation : Add water to the homogenate to induce phase separation. The acyl-CoAs will partition into the upper aqueous-methanol phase.
-
Solid-Phase Extraction (SPE) : Further purify the aqueous phase using a C18 SPE cartridge to remove salts and other polar contaminants.
-
Elution and Concentration : Elute the acyl-CoAs from the SPE cartridge and dry under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS or NMR analysis.
LC-MS/MS Protocol for Very-Long-Chain Acyl-CoA Analysis
-
Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B : 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient : A linear gradient from 20% to 100% B over 15-20 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural confirmation.
-
MRM Transitions :
-
This compound : Precursor ion (Q1): m/z 1284.6 -> Product ion (Q3): specific fragment (e.g., neutral loss of 507).
-
Cerotoyl-CoA : Precursor ion (Q1): m/z 1268.6 -> Product ion (Q3): specific fragment (e.g., neutral loss of 507).
-
-
Visualizations
Caption: Experimental workflow for the structural confirmation of synthesized this compound.
Caption: Simplified sphingolipid biosynthesis pathway highlighting the role of this compound.
References
Navigating the Nexus of 2-Hydroxycerotoyl-CoA: A Comparative Guide for Researchers
While direct quantitative data comparing 2-hydroxycerotoyl-CoA levels in healthy versus diseased tissues remains limited in publicly available research, a comprehensive analysis of its metabolic pathways provides critical insights for researchers, scientists, and drug development professionals. Understanding the enzymes that regulate its synthesis and degradation, and their documented alterations in various pathologies, allows for informed hypotheses regarding the fluctuations of this important lipid intermediate.
This guide synthesizes the current understanding of this compound metabolism, offering a framework for investigating its role in disease. We will explore the key enzymatic players, their connection to specific pathologies, and the experimental approaches available for dissecting this intricate metabolic network.
The Metabolic Crossroads of this compound
This compound sits (B43327) at a crucial juncture in the metabolism of 2-hydroxy fatty acids and the synthesis of 2-hydroxyceramides, a class of sphingolipids with unique structural and signaling functions. Its cellular concentration is tightly regulated by the coordinated action of synthesizing and degrading enzymes.
The primary pathway for the synthesis of 2-hydroxy fatty acids, the precursors of this compound, is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of long-chain fatty acids. Subsequently, these 2-hydroxy fatty acids are activated to their CoA thioesters, forming this compound.
This activated molecule then serves as a substrate for Ceramide Synthases (CerS) , which catalyze its condensation with a sphingoid base to form 2-hydroxyceramides. There are six known CerS isoforms in mammals (CerS1-6), each with a preference for fatty acyl-CoA substrates of specific chain lengths.
On the degradative side, 2-hydroxy long-chain fatty acids can be shortened via a peroxisomal α-oxidation pathway. A key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , which cleaves 2-hydroxyacyl-CoAs.
The interplay of these enzymes dictates the cellular pool of this compound and, consequently, the levels of downstream 2-hydroxyceramides. Dysregulation of any of these enzymatic steps can lead to altered levels of this compound, with potential pathological consequences.
Inferred Alterations of this compound in Disease
Based on the known functions of FA2H, CerS, and HACL1, we can infer the expected changes in this compound levels in various disease states. The following table summarizes these anticipated alterations, providing a foundation for targeted research.
| Disease Category | Associated Gene/Enzyme | Expected Change in this compound Levels in Affected Tissue | Rationale |
| Neurodegenerative Diseases | FA2H mutations (e.g., Leukodystrophy, Spastic Paraparesis) | Decreased | Loss-of-function mutations in FA2H impair the synthesis of 2-hydroxy fatty acids, leading to a reduced pool of this compound. |
| Metabolic Diseases | Altered CerS activity (e.g., Type 2 Diabetes, Cardiovascular Disease) | Variable (Potentially Increased) | Dysregulation of CerS activity, particularly isoforms that utilize long-chain fatty acyl-CoAs, could lead to a backlog and accumulation of their substrates, including this compound. |
| Peroxisomal Disorders | HACL1 deficiency | Increased | Impaired function of HACL1 would disrupt the degradation of 2-hydroxyacyl-CoAs, leading to their accumulation. |
Signaling Pathways and Experimental Workflows
To visualize the central role of this compound and the experimental approaches to study its metabolism, the following diagrams are provided.
Experimental Protocols
While direct measurement of this compound is challenging, its levels can be inferred by quantifying its precursors (2-hydroxy fatty acids) and the activity of the enzymes involved in its metabolism.
Quantification of 2-Hydroxy Long-Chain Fatty Acids by Mass Spectrometry
This method involves the extraction of total lipids from tissues, hydrolysis of acyl-CoA esters, derivatization of the resulting fatty acids, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Lipid Extraction:
-
Homogenize tissue samples in a suitable solvent mixture (e.g., chloroform:methanol).
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
2. Hydrolysis:
-
Resuspend the dried lipid extract in a basic solution (e.g., methanolic KOH) to hydrolyze the acyl-CoA thioester bonds, releasing the free fatty acids.
-
Acidify the mixture and extract the free fatty acids into an organic solvent.
3. Derivatization:
-
Derivatize the fatty acids to enhance their ionization efficiency and chromatographic separation. Common derivatizing agents include those that add a charged or easily ionizable group.
4. LC-MS/MS Analysis:
-
Separate the derivatized fatty acids using reverse-phase liquid chromatography.
-
Detect and quantify the 2-hydroxy fatty acids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Use stable isotope-labeled internal standards for accurate quantification.
Ceramide Synthase (CerS) Activity Assay
This assay measures the rate of ceramide formation from a fatty acyl-CoA and a sphingoid base substrate.
1. Preparation of Tissue Homogenates:
-
Homogenize fresh or frozen tissue samples in a suitable buffer.
-
Determine the protein concentration of the homogenate for normalization.
2. Reaction Mixture:
-
Prepare a reaction mixture containing the tissue homogenate, a specific fatty acyl-CoA substrate (e.g., C18:0-CoA), and a sphingoid base (e.g., sphinganine).
-
For measuring 2-hydroxyceramide synthesis, this compound would be the substrate.
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
4. Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Extract the lipids as described above.
5. Analysis:
-
Analyze the extracted lipids by LC-MS/MS to quantify the amount of ceramide product formed.
2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay
This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate.
1. Preparation of Peroxisomal Fractions (optional but recommended for higher purity):
-
Isolate peroxisomes from tissue homogenates by differential centrifugation.
2. Reaction Mixture:
-
Prepare a reaction mixture containing the peroxisomal fraction or total tissue homogenate and a 2-hydroxyacyl-CoA substrate.
3. Incubation:
-
Incubate the reaction at 37°C.
4. Detection of Products:
-
The cleavage products are an aldehyde and formyl-CoA. These can be measured using various methods, including spectrophotometric assays coupled to dehydrogenases (for the aldehyde) or HPLC-based methods (for formyl-CoA).
Conclusion
The study of this compound in health and disease is a burgeoning field with significant potential for uncovering novel disease mechanisms and therapeutic targets. Although direct quantitative comparisons in tissues are not yet widely available, a thorough understanding of its metabolic network provides a robust framework for investigation. By employing the experimental strategies outlined in this guide, researchers can begin to unravel the complex role of this compound in a variety of pathological conditions, paving the way for future advancements in diagnostics and drug development.
A Comparative Analysis of 2-Hydroxycerotoyl-CoA and its Analogs in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 2-hydroxycerotoyl-CoA and its analogs, focusing on their roles in sphingolipid metabolism. While direct comparative quantitative data between this compound and its specific analogs are limited in publicly available literature, this document synthesizes current knowledge on the key enzymes involved, their substrate specificities, and relevant experimental methodologies.
Introduction to 2-Hydroxy Sphingolipids
Sphingolipids containing a 2-hydroxy fatty acid (2-OH-SL) are crucial components of cellular membranes, particularly abundant in the nervous system, skin, and kidneys. The presence of the 2-hydroxyl group imparts unique biophysical properties to these lipids, influencing membrane fluidity, lipid raft organization, and cell signaling. The central precursor for the synthesis of 2-OH-SLs is a 2-hydroxy long-chain fatty acyl-CoA, such as this compound (a C26:0 acyl-CoA). The metabolism of these molecules is tightly regulated by a series of specialized enzymes. Understanding how analogs of this compound interact with these enzymes is critical for developing novel therapeutics targeting sphingolipid-related pathologies.
Key Enzymes in this compound Metabolism
The synthesis and degradation of 2-hydroxy sphingolipids are primarily governed by three key enzymes: Fatty Acid 2-Hydroxylase (FA2H), Ceramide Synthases (CerS), and 2-Hydroxyacyl-CoA Lyase (HACL).
Fatty Acid 2-Hydroxylase (FA2H)
FA2H is a monooxygenase responsible for the stereospecific synthesis of (R)-2-hydroxy fatty acids from fatty acid precursors. This enzyme is highly expressed in the brain and is essential for the production of 2-hydroxy galactosylceramides, major components of the myelin sheath.
Substrate Specificity: While FA2H can act on a range of fatty acids, it shows a preference for very-long-chain fatty acids (VLCFAs). The precise kinetic parameters for this compound synthesis are not extensively documented in comparative studies.
Ceramide Synthases (CerS)
The six mammalian Ceramide Synthase isoforms (CerS1-6) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form (dihydro)ceramide. All six CerS isoforms have been shown to utilize 2-hydroxy fatty acyl-CoAs as substrates.[1][2]
Substrate Specificity: The key determinant for CerS activity is the chain length of the fatty acyl-CoA. Each CerS isoform exhibits a distinct preference for acyl-CoA chain length. For instance, CerS2 is primarily responsible for the synthesis of ceramides (B1148491) with very-long-chain fatty acids (C22-C24), while CerS3 is implicated in the synthesis of ceramides with even longer chains (≥C26), which are crucial for skin barrier function. It is therefore expected that CerS3 would be the primary enzyme utilizing this compound.
2-Hydroxyacyl-CoA Lyase (HACL)
HACL1 and HACL2 are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes located in peroxisomes. They are involved in the α-oxidation of 2-hydroxy fatty acids, catalyzing the cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom. Both the 2-hydroxy group and the CoA ester are essential for substrate recognition by HACL.
Comparative Effects of this compound Analogs: A Qualitative Overview
Direct quantitative comparisons of the effects of this compound and its analogs are scarce. However, based on the known substrate specificities of the involved enzymes, we can infer the likely effects of structural modifications.
Table 1: Postulated Effects of this compound Analogs on Key Enzymes
| Analog Type | Structural Modification | Postulated Effect on FA2H Activity | Postulated Effect on CerS (esp. CerS3) Activity | Postulated Effect on HACL Activity | Rationale |
| Chain Length Analogs | |||||
| 2-Hydroxylignoceroyl-CoA (C24:0) | Shorter acyl chain | Likely a good substrate | Likely a good substrate for CerS2 | Likely a good substrate | VLCFAs are preferred substrates for these enzymes. |
| 2-Hydroxymontanoyl-CoA (C28:0) | Longer acyl chain | Activity may be reduced | May be a substrate for CerS3, but efficiency could vary | Activity may be reduced | Optimal chain length for these enzymes is not definitively established. |
| 2-Position Analogs | |||||
| 2-Methoxycerotoyl-CoA | Hydroxyl group replaced by a methoxy (B1213986) group | Not a substrate (hydroxyl is required for FA2H product) | Likely a poor substrate or inhibitor | Likely a poor substrate or inhibitor | The hydroxyl group is critical for recognition by CerS and HACL. |
| 2-Fluorocerotoyl-CoA | Hydroxyl group replaced by a fluorine atom | Not a substrate (hydroxyl is required for FA2H product) | May act as a competitive inhibitor | May act as a competitive inhibitor | Fluorine can mimic a hydroxyl group sterically but not electronically. |
| Stereochemical Analogs | |||||
| (S)-2-Hydroxycerotoyl-CoA | (S)-enantiomer instead of the natural (R)-enantiomer | FA2H produces the (R)-enantiomer | May be a substrate, but likely with lower efficiency | Activity may be reduced | Enzymes often exhibit stereospecificity. |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Signaling Pathway
The following diagram illustrates the central role of this compound in the sphingolipid metabolic pathway.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Enzyme Activity Assays
This diagram outlines a general workflow for assessing the activity of enzymes involved in this compound metabolism.
Caption: General workflow for in vitro enzyme activity assays.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are summaries of methodologies for assaying the key enzymes.
Protocol 1: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is based on the conversion of a fatty acid substrate to its 2-hydroxylated product, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Enzyme source: Microsomal fractions from cells or tissues expressing FA2H.
-
Substrate: Fatty acid (e.g., lignoceric acid, C24:0).
-
Cofactors: NADPH, FAD, and an NADPH-regenerating system.
-
Reaction Buffer: e.g., potassium phosphate (B84403) buffer, pH 7.4.
-
Extraction Solvents: e.g., chloroform/methanol.
-
Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Procedure:
-
Reaction Incubation: Incubate the enzyme source with the fatty acid substrate and cofactors in the reaction buffer at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., acidic methanol) and extract the lipids using a suitable solvent system.
-
Derivatization: Evaporate the solvent and derivatize the lipid extract to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC-MS analysis.
-
GC-MS Analysis: Separate and quantify the TMS-derivatized 2-hydroxy fatty acid product using GC-MS. An internal standard (e.g., a deuterated 2-hydroxy fatty acid) should be used for accurate quantification.
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol measures the incorporation of a fatty acyl-CoA into a sphingoid base to form ceramide, with quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Enzyme source: Microsomes from cells or tissues expressing the CerS isoform of interest.
-
Substrates: 2-hydroxy fatty acyl-CoA and a sphingoid base (e.g., sphinganine).
-
Reaction Buffer: e.g., HEPES buffer, pH 7.4, containing BSA.
-
Extraction Solvents: e.g., chloroform/methanol.
Procedure:
-
Reaction Incubation: Incubate the enzyme source with the 2-hydroxy fatty acyl-CoA and sphingoid base in the reaction buffer at 37°C.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.
-
LC-MS/MS Analysis: Separate and quantify the resulting 2-hydroxy ceramide product by LC-MS/MS. A lipid internal standard (e.g., a ceramide with a different chain length) should be included for accurate quantification.
Protocol 3: In Vitro 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate into an aldehyde and formyl-CoA. The aldehyde product can be quantified by GC-MS or a colorimetric method.
Materials:
-
Enzyme source: Peroxisomal fractions or purified HACL.
-
Substrate: 2-hydroxyacyl-CoA.
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.
-
Reaction Buffer: e.g., potassium phosphate buffer, pH 7.0.
Procedure:
-
Reaction Incubation: Incubate the enzyme source with the 2-hydroxyacyl-CoA substrate and cofactors at 37°C.
-
Product Quantification: The resulting (n-1) aldehyde can be extracted and quantified by GC-MS after derivatization. Alternatively, the production of formyl-CoA can be coupled to a colorimetric assay.
Conclusion and Future Directions
While our understanding of the enzymes involved in this compound metabolism has advanced significantly, there is a clear need for direct comparative studies to elucidate the structure-activity relationships of its analogs. Future research should focus on:
-
Synthesis of a panel of this compound analogs with systematic variations in chain length, saturation, and substitutions at the 2-position.
-
Head-to-head comparison of these analogs as substrates or inhibitors for purified FA2H, CerS isoforms (particularly CerS3), and HACL enzymes to determine kinetic parameters (Km, Vmax, Ki).
-
Cell-based assays to evaluate the impact of these analogs on sphingolipid profiles and cellular functions, such as membrane properties, cell signaling, and apoptosis.
Such studies will provide invaluable data for the rational design of potent and specific modulators of 2-hydroxy sphingolipid metabolism, paving the way for novel therapeutic strategies for a range of diseases.
References
A Comparative Guide to the Quantification of 2-Hydroxycerotoyl-CoA: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-hydroxycerotoyl-CoA, a critical intermediate in the metabolism of very long-chain fatty acids and sphingolipids, is paramount for advancing research in metabolic disorders and drug development. This guide provides a comprehensive cross-validation of the two primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their methodologies, performance metrics, and experimental protocols to facilitate an informed decision for your specific research needs.
Method Comparison at a Glance
The selection of an optimal analytical method hinges on a variety of factors including the intrinsic properties of this compound, the required sensitivity, and the sample matrix. As a large, non-volatile, and thermally labile molecule, this compound presents distinct analytical challenges that are addressed differently by LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the analysis of intact acyl-CoAs.[1][2] This technique separates compounds in a liquid mobile phase followed by mass analysis, circumventing the need for derivatization and high temperatures that could degrade the target molecule.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) , while a robust and highly sensitive technique for the analysis of smaller, volatile compounds, necessitates a chemical derivatization step to increase the volatility of analytes like this compound.[4][5][6] This additional sample preparation step can introduce variability and may not be suitable for analyzing the intact molecule.
Below is a summary of the key performance parameters for each method, synthesized from studies on structurally similar long-chain acyl-CoAs and 2-hydroxy fatty acids.
Quantitative Performance Data
| Parameter | LC-MS/MS (for Long-Chain Acyl-CoAs) | GC-MS (for 2-Hydroxy Fatty Acids) |
| Linearity (R²) | >0.99[7] | >0.99 |
| Accuracy (% Recovery) | 94.8 - 110.8%[8] | Not explicitly stated for this compound, but generally high with appropriate internal standards. |
| Precision (RSD) | Intra-day: 1.2 - 4.4%[8], Inter-day: 2.6 - 12.2%[8] | Intra- and inter-day precision of ≤20% has been reported for oxysterols, a similarly derivatized class of lipids.[9] |
| Limit of Detection (LOD) | In the low femtomole range.[10] | In the picogram to femtogram range, depending on the derivative and instrument sensitivity. |
| Limit of Quantification (LOQ) | In the low to mid femtomole range. | In the picogram to femtogram range. |
| Derivatization Required | No | Yes (e.g., silylation, methylation)[5][6] |
| Throughput | High, with run times as short as 5 minutes.[1] | Moderate, due to longer GC run times and sample preparation. |
Experimental Workflows and Signaling Pathways
To aid in the selection and validation of a quantification method for this compound, the following workflow diagram illustrates the key decision points and experimental stages.
Caption: Workflow for selecting and validating a quantification method for this compound.
The metabolic pathway involving this compound is complex and central to sphingolipid metabolism. The diagram below outlines its position in this pathway.
Caption: Simplified metabolic pathway showing the role of this compound.
Detailed Experimental Protocols
LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for this compound.[1][8][11]
-
Sample Extraction:
-
Homogenize tissue samples in a cold solvent mixture, such as acetonitrile/isopropanol/water.
-
For cellular pellets, perform protein precipitation with a suitable acid like trichloroacetic acid.
-
Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) during the extraction process.
-
Centrifuge the homogenate to pellet proteins and other debris.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.
-
Gradient: A gradient elution from a lower to a higher concentration of the organic mobile phase is used to separate the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
-
GC-MS Method for 2-Hydroxy Fatty Acid Quantification
This protocol requires the hydrolysis of the CoA ester and subsequent derivatization of the resulting 2-hydroxy fatty acid.[5][6]
-
Sample Preparation and Hydrolysis:
-
Perform an alkaline or acidic hydrolysis of the sample extract to cleave the thioester bond of this compound, releasing the free 2-hydroxycerotic acid.
-
Acidify the sample and extract the fatty acids into an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid or an odd-chain 2-hydroxy fatty acid).
-
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester (fatty acid methyl ester, FAME) using a reagent like BF₃-methanol or by acidic catalysis.
-
Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility and thermal stability of the analyte.[5][6]
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to a high temperature (e.g., 250-280 °C) to ensure complete vaporization of the derivatized analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is most common, providing characteristic fragmentation patterns for structural elucidation.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM offers higher sensitivity for targeted quantification by monitoring specific fragment ions characteristic of the derivatized 2-hydroxycerotic acid.
-
Conclusion
For the quantification of this compound, LC-MS/MS is the recommended method due to its ability to analyze the intact molecule with high sensitivity and specificity, avoiding the complexities and potential for analyte degradation associated with the derivatization steps required for GC-MS. However, if the primary interest is in the total 2-hydroxy fatty acid pool after hydrolysis, GC-MS provides a robust and well-established alternative. The choice between these powerful techniques should be guided by the specific research question, available instrumentation, and the desired level of molecular detail. Rigorous method validation is crucial to ensure the generation of accurate and reproducible data, regardless of the platform chosen.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinelipids.ca [marinelipids.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Metabolism of 2-Hydroxycerotoyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways involving 2-hydroxycerotoyl-CoA, a 2-hydroxylated very-long-chain fatty acyl-CoA. Understanding the species-specific differences in the metabolism of this molecule is crucial for research in metabolic disorders, neurodegenerative diseases, and drug development targeting lipid pathways.
Introduction to this compound
This compound is the activated form of 2-hydroxycerotic acid, a 26-carbon very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha position. 2-hydroxylated fatty acids are important constituents of sphingolipids, particularly in the brain, where they are found in myelin sheath cerebrosides and sulfatides.[1] The metabolism of these fatty acids is critical for maintaining neuronal health. The degradation of 2-hydroxy fatty acids occurs primarily through a specialized peroxisomal pathway known as α-oxidation.[1][2]
Comparative Data on 2-Hydroxy-VLCFA Metabolism
Table 1: Key Enzymes and Pathways in the Metabolism of 2-Hydroxy Very-Long-Chain Acyl-CoAs
| Feature | Mammals | Saccharomyces cerevisiae (Yeast) |
| Primary Degradation Pathway | Peroxisomal α-oxidation[2][3] | β-oxidation is the primary pathway for fatty acid degradation. α-oxidation of VLCFAs is not well characterized. |
| Key Enzyme for Cleavage | 2-Hydroxyacyl-CoA Lyase 1 (HACL1)[4] | Orthologs of HACL1 have not been extensively studied for this function. |
| Subcellular Localization | Peroxisomes[1][3] | Fatty acid activation and β-oxidation occur in peroxisomes.[5] |
| Products of Cleavage | (n-1) aldehyde (e.g., Pentacosanal) and Formyl-CoA[1][2] | Not established for this compound. |
| Activation of VLCFAs | Acyl-CoA synthetases | Multiple acyl-CoA synthetases with varying substrate specificities (e.g., Fat1p for VLCFAs).[5] |
Signaling and Metabolic Pathways
Mammalian Peroxisomal α-Oxidation of this compound
In mammals, 2-hydroxycerotic acid is first activated to this compound. This molecule is then cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme, 2-hydroxyacyl-CoA lyase (HACL1), within the peroxisome.[4] This cleavage reaction yields pentacosanal (B14627167) (a 25-carbon aldehyde) and formyl-CoA.[1][2] The pentacosanal can be further oxidized to pentacosanoic acid, which can then enter the β-oxidation pathway. Formyl-CoA is rapidly hydrolyzed to formate.[1]
Caption: Mammalian peroxisomal α-oxidation of this compound.
Fatty Acid Metabolism in Yeast
Saccharomyces cerevisiae is a widely used model organism for studying fatty acid metabolism. While it possesses peroxisomes and the machinery for β-oxidation of fatty acids, the specific α-oxidation of 2-hydroxy very-long-chain fatty acids is not a well-documented pathway. Yeast utilizes several acyl-CoA synthetases to activate fatty acids of varying chain lengths.[5] For instance, Fat1p is involved in the activation of very-long-chain fatty acids.[5] The activated acyl-CoAs are then primarily degraded through β-oxidation within the peroxisome.
Experimental Protocols
Quantification of this compound and Related Metabolites
Accurate quantification of this compound and other very-long-chain fatty acids is essential for comparative studies. The following is a generalized workflow based on established methods for analyzing VLCFAs and acyl-CoAs in biological samples.[6][7][8][9][10]
1. Sample Preparation and Lipid Extraction:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.
-
Acyl-CoA Extraction: Acyl-CoAs can be extracted from tissues or cells using methods like solid-phase extraction or precipitation with acids such as trichloroacetic acid.[10]
-
Hydrolysis (for total VLCFA analysis): To measure the total amount of a specific very-long-chain fatty acid (including those in complex lipids), samples are subjected to hydrolysis (e.g., with potassium hydroxide (B78521) in ethanol) to release the fatty acid chains.
-
Internal Standards: Deuterated internal standards for VLCFAs (e.g., [3,3,5,5-2H4]hexacosanoic acid for C26:0) are added at the beginning of the procedure for accurate quantification.[7]
2. Derivatization (for GC-MS of VLCFAs):
-
For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxyl groups of the fatty acids are derivatized, typically to form fatty acid methyl esters (FAMEs), to increase their volatility.
3. Analytical Quantification:
-
LC-MS/MS for Acyl-CoAs: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the direct quantification of various acyl-CoA species, including this compound, from biological extracts.[9][10]
-
GC-MS for Total VLCFAs: GC-MS is a robust method for the quantification of total VLCFA levels after hydrolysis and derivatization.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique offers a rapid alternative to GC-MS for the analysis of VLCFAs.[6]
Caption: Generalized workflow for the analysis of VLCFAs and acyl-CoAs.
Conclusion
The metabolism of this compound, particularly its degradation via peroxisomal α-oxidation, is a critical pathway in mammals for handling 2-hydroxylated very-long-chain fatty acids. While the enzymes and subcellular localization are well-defined in mammalian systems, there is a significant knowledge gap regarding the specific metabolism of this molecule in other species, including the model organism Saccharomyces cerevisiae. Future research, employing the analytical techniques outlined in this guide, is necessary to elucidate the species-specific differences in this compound metabolism. This will be invaluable for a deeper understanding of lipid-related metabolic disorders and for the development of targeted therapeutic strategies.
References
- 1. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amsterdam UMC Locatie AMC - Very Long Chain Fatty Acids [amc.nl]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Critical Role of 2-Hydroxyceramides in Skin Hydration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maintaining optimal skin hydration is fundamental to a healthy and resilient epidermal barrier. Among the complex lipid matrix of the stratum corneum, ceramides (B1148491) are paramount in preventing transepidermal water loss (TEWL) and preserving skin moisture. This guide provides a detailed comparison of the role of 2-hydroxyceramides, synthesized via 2-hydroxycerotoyl-CoA, in skin hydration against other ceramide species and alternative hydrating agents. We present supporting experimental data, detailed methodologies, and visual pathways to elucidate the significance of this unique ceramide class in skin barrier function.
The Significance of 2-Hydroxylation in Ceramide Function
Ceramides are a class of sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond. The introduction of a hydroxyl group at the second carbon position of the fatty acid, a process mediated by the enzyme Fatty Acid 2-Hydroxylase (FA2H), gives rise to 2-hydroxyceramides (Cer[AH] and Cer[AP]). This seemingly subtle structural modification has profound implications for the biophysical properties of the stratum corneum. The 2-hydroxy group allows for additional hydrogen bonding, which is thought to contribute to a more tightly packed and ordered lipid lamellae, thereby reinforcing the skin's barrier against water loss.
Decreased levels of ceramides are a known etiological factor in various skin diseases, including atopic dermatitis and psoriasis, which are characterized by impaired barrier function.[1] The synthesis of 2-hydroxyceramides is intrinsically linked to keratinocyte differentiation, with increased expression of FA2H observed as these cells mature.[1] This highlights the essential role of 2-hydroxyceramides in the formation of a competent epidermal barrier.
Comparative Analysis of Skin Hydration Performance
While direct head-to-head in vivo human studies quantifying the specific impact of topical this compound or isolated 2-hydroxyceramides on skin hydration are limited in publicly available literature, in vitro studies using reconstructed human epidermal models provide valuable quantitative insights. The following table summarizes data from a comparative study on the effects of different rice-derived ceramides on transepidermal water loss (TEWL) in a reconstructed human epidermal keratinization model. A lower TEWL value indicates improved barrier function and better skin hydration.
| Treatment (10 µg/mL) | Mean TEWL (g/h·m²) | Standard Deviation | % Reduction in TEWL vs. Control |
| Control (Vehicle) | 35.2 | 1.8 | - |
| Ceramide [t18:0/24:0] (Elasticamide - a Cer[AP] type) | 28.5 | 1.5 | 19.0% |
| Ceramide [t18:0/23:0] | 29.1 | 1.6 | 17.3% |
| Ceramide [t18:1(8Z)/24:0] | 29.8 | 1.7 | 15.3% |
| Ceramide [t18:0/25:0] | 34.8 | 1.9 | 1.1% |
| Ceramide [t18:0/26:0] | 35.0 | 2.0 | 0.6% |
| Statistically significant reduction in TEWL (p < 0.05)[2][3][4] |
Data Interpretation: The data indicates that specific ceramides, including a 2-hydroxyceramide analogue (Elasticamide, Cer[AP]), significantly reduce TEWL in a reconstructed skin model.[2][3][4] Interestingly, the fatty acid chain length appears to be a critical determinant of efficacy. While ceramides with C23 and C24 fatty acids demonstrated a significant moisturizing effect, those with longer chains (C25 and C26) did not show a significant impact on TEWL in this model.[2][3][4] This underscores the complexity of ceramide function and the importance of specific molecular structures for optimal skin barrier enhancement.
Alternative Approaches to Enhancing Skin Hydration
While 2-hydroxyceramides play a vital role, other molecules and strategies also contribute to skin hydration and barrier function.
-
Non-hydroxyceramides: Ceramides lacking the 2-hydroxy group, such as Cer[NS] and Cer[NP], are also crucial components of the stratum corneum. Formulations containing a physiological ratio of ceramides, cholesterol, and free fatty acids (often 3:1:1) have been shown to be effective in repairing the skin barrier in conditions like atopic dermatitis.
-
Ceramide Precursors: The topical application of ceramide precursors, such as glucosylceramides, can also enhance skin hydration. Once absorbed, these molecules can be metabolized by keratinocytes to produce ceramides, thereby reinforcing the skin barrier from within.
-
Natural Moisturizing Factors (NMFs): These are a collection of water-soluble compounds, including amino acids, lactic acid, and urea, found within the corneocytes. They act as humectants, attracting and retaining water to maintain skin hydration.
-
Occlusive Agents: Ingredients like petrolatum and dimethicone form a hydrophobic barrier on the skin's surface, physically preventing water evaporation.
Experimental Protocols
1. Measurement of Transepidermal Water Loss (TEWL)
TEWL is a non-invasive method to assess the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.[5]
-
Principle: An open-chamber probe containing sensors for temperature and relative humidity is placed on the skin surface. The instrument calculates the water vapor flux density in g/h·m².
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.
-
The measurement sites (e.g., volar forearm) are marked.
-
The TEWL probe is placed gently on the skin surface, ensuring no pressure is applied.
-
The reading is allowed to stabilize for approximately 30-60 seconds.
-
Multiple readings are taken at each site and averaged.
-
-
Instrumentation: Tewameter® (Courage + Khazaka electronic GmbH, Germany) or similar devices.
2. Measurement of Skin Surface Hydration (Corneometry)
Corneometry measures the capacitance of the skin, which is directly related to the water content of the stratum corneum.
-
Principle: The measurement is based on the different dielectric constants of water and other skin components. An increase in skin hydration leads to an increase in capacitance.
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions as with TEWL measurements.
-
The Corneometer® probe is pressed against the skin surface with a constant pressure.
-
The capacitance is measured and displayed in arbitrary units.
-
Multiple measurements are taken and averaged for each site.
-
-
Instrumentation: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany).
3. Quantification of Stratum Corneum Ceramides
This protocol outlines a method for the extraction and analysis of ceramides from the stratum corneum.
-
Sample Collection:
-
The skin surface is cleaned with a 70% ethanol (B145695) wipe.
-
Adhesive tape strips (e.g., D-Squame®) are applied to the skin site with firm pressure and then removed. This process is repeated several times to collect sufficient stratum corneum.
-
-
Lipid Extraction:
-
The tape strips are placed in a vial with a solvent mixture, typically chloroform/methanol (2:1, v/v).
-
The vial is sonicated and incubated to extract the lipids.
-
The solvent is evaporated under a stream of nitrogen.
-
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The dried lipid extract is reconstituted in an appropriate solvent.
-
The sample is injected into a normal-phase liquid chromatography system coupled to an electrospray ionization mass spectrometer (NPLC-ESI-MS).
-
Ceramide species are separated based on their polarity and identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Visualizing the Pathways and Processes
Caption: Synthesis and function of 2-hydroxyceramides in the skin barrier.
Caption: Typical workflow for clinical evaluation of skin hydration.
Caption: Key contributors to skin hydration and barrier integrity.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on Epidermal Moisturizing Effects and Hydration Mechanisms of Rice-Derived Glucosylceramides and Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of the Myelin Sheath: Unraveling the Link Between 2-Hydroxycerotoyl-CoA and Neuroinflammation
For Immediate Release
A growing body of evidence implicates disruptions in sphingolipid metabolism in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This guide delves into the emerging role of 2-hydroxycerotoyl-CoA, a key precursor in the synthesis of 2-hydroxylated sphingolipids, in the complex interplay of neuroinflammation. While essential for the stability of the myelin sheath, alterations in the levels and metabolism of 2-hydroxylated sphingolipids may contribute to the inflammatory cascade within the central nervous system (CNS). This document provides a comparative analysis of the pathways and experimental findings that are beginning to shed light on this critical area of research for scientists and drug development professionals.
The Synthesis of 2-Hydroxylated Sphingolipids: A Critical Pathway for Neuronal Health
The synthesis of 2-hydroxylated sphingolipids is a specialized metabolic pathway crucial for the integrity of the nervous system. The initial and rate-limiting step is the 2-hydroxylation of very-long-chain fatty acids (VLCFAs), such as cerotic acid, to form 2-hydroxy fatty acids. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . The resulting 2-hydroxy fatty acid is then activated to its CoA ester, This compound , which is subsequently incorporated into ceramide by ceramide synthases. This 2-hydroxylated ceramide serves as the backbone for more complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.
Mutations in the FA2H gene lead to a group of severe neurodegenerative disorders, including leukodystrophy and spastic paraplegia, collectively known as FA2H-associated neurodegeneration (FAHN).[1][2] This genetic evidence underscores the indispensable role of 2-hydroxylated sphingolipids in maintaining the structural and functional integrity of myelin. The absence of these lipids results in demyelination and progressive neurological deficits.[1]
Figure 1: Biosynthetic pathway of 2-hydroxylated sphingolipids.
The Inflammatory Potential of Ceramides (B1148491): A Tale of Two Chains
While crucial for myelin, ceramides, in general, are also potent signaling molecules with diverse cellular functions, including the regulation of inflammation. The specific role of a ceramide species in inflammation appears to be dependent on its acyl chain length. Studies have shown that long-chain ceramides can act as pro-inflammatory mediators in the CNS.[3]
Table 1: Comparison of Pro-inflammatory Potential of Different Ceramide Species
| Ceramide Species | Acyl Chain Length | Reported Effect on Neuroinflammation | Key Signaling Pathways Implicated |
| Short-chain ceramides (e.g., C2, C6, C8) | Short | Generally reported to have anti-inflammatory effects in microglia.[3][4] | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β), iNOS, and COX-2 expression.[3][4] |
| Long-chain ceramides (e.g., C16, C18) | Long | Pro-inflammatory effects in microglia and astrocytes.[2][3] | Activation of NF-κB signaling, leading to increased expression of pro-inflammatory cytokines.[3] |
| Very-long-chain ceramides (VLCFAs) (e.g., C24) | Very Long | Essential for myelin stability.[5] Emerging evidence suggests VLCFAs can be converted to pro-inflammatory sphingosine-1-phosphate (S1P) by glia.[6] | Glial-specific S1P pathway, NF-κB activation.[6] |
| 2-Hydroxylated Ceramides | Variable | Primarily structural role in myelin.[5] The direct impact on microglial activation and cytokine production is an active area of investigation. Deficiency leads to neurodegeneration which is often associated with a secondary inflammatory response. | The specific signaling pathways mediating their direct inflammatory or anti-inflammatory effects are not yet fully elucidated. |
This compound and Microglial Activation: An Emerging Connection
Microglia, the resident immune cells of the CNS, are key players in neuroinflammation. Their activation state is tightly regulated, and dysregulation can lead to chronic inflammation and neuronal damage. While direct evidence on the effect of this compound on microglial activation is still emerging, several lines of evidence suggest a potential link:
-
Ceramides as TLR4 Agonists: Some studies have proposed that ceramides can act as agonists for Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in initiating inflammatory responses. Activation of TLR4 on microglia leads to the production of pro-inflammatory cytokines.
-
Inflammasome Activation: Ceramides have been shown to activate the NLRP3 inflammasome in microglia, a multi-protein complex that triggers the release of the potent pro-inflammatory cytokine IL-1β.[7]
-
FA2H Deficiency and Neuroinflammation: Mouse models of FA2H deficiency, which lack 2-hydroxylated sphingolipids, exhibit progressive neurodegeneration accompanied by microgliosis and astrogliosis, indicative of a neuroinflammatory response.[1] While this inflammation may be secondary to the demyelination, it highlights the importance of these lipids in maintaining a non-inflammatory state.
Figure 2: Potential signaling pathways for ceramide-induced microglial activation.
Experimental Protocols
1. Primary Microglia Culture and Stimulation
-
Cell Source: Primary microglia can be isolated from the cerebral cortices of neonatal (P0-P3) mice or rats.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Stimulation:
-
Prepare stock solutions of various ceramide species (e.g., C16:0-ceramide, C24:0-ceramide, and 2-hydroxy-C24:0-ceramide) in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the ceramide stocks in serum-free culture medium to the desired final concentrations (typically in the range of 1-50 µM).
-
Remove the culture medium from the primary microglia and replace it with the ceramide-containing medium.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lipopolysaccharide (LPS) (100 ng/mL) can be used as a positive control for microglial activation.
-
2. Quantification of Cytokine Production
-
ELISA: Collect the cell culture supernatants after stimulation. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Multiplex Assay: For the simultaneous measurement of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex) can be employed.
3. Western Blot Analysis for Inflammatory Signaling Pathways
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phosphorylated-p65 NF-κB, total p65 NF-κB, NLRP3, cleaved caspase-1). Following incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Experimental workflow for assessing ceramide-induced microglial activation.
Future Directions and Therapeutic Implications
The precise role of this compound and its downstream metabolites in neuroinflammation remains a compelling area of investigation. Future research should focus on:
-
Directly comparing the inflammatory potential of 2-hydroxylated versus non-hydroxylated very-long-chain ceramides on primary microglia and other glial cells.
-
Elucidating the specific receptors and signaling pathways that mediate the effects of 2-hydroxylated ceramides.
-
Investigating the ceramide profile, including 2-hydroxylated species, in the cerebrospinal fluid and brain tissue of patients with neuroinflammatory diseases to identify potential biomarkers.
A deeper understanding of the dual role of 2-hydroxylated sphingolipids—maintaining myelin integrity while potentially contributing to neuroinflammation under certain conditions—could pave the way for novel therapeutic strategies. Modulating the activity of enzymes like FA2H or targeting specific ceramide-mediated inflammatory pathways may offer new avenues for treating a range of debilitating neurological disorders.
References
- 1. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long chain ceramides promote Anxiety-like behavior and microglia activation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]
- 6. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the NLRP3 inflammasome in microglia: the role of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxycerotoyl-CoA in the Central and Peripheral Nervous Systems
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Key Myelin Lipid Precursor
This guide provides a detailed comparative analysis of 2-hydroxycerotoyl-CoA, a critical precursor for the synthesis of 2-hydroxylated sphingolipids, in the central nervous system (CNS) and the peripheral nervous system (PNS). Understanding the distinct roles and regulation of this molecule in different parts of the nervous system is paramount for developing targeted therapies for demyelinating diseases and other neurological disorders.
Introduction to this compound and its Significance
This compound is an intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). It is the activated form of 2-hydroxycerotic acid, a 26-carbon fatty acid with a hydroxyl group at the alpha-position. This molecule serves as a substrate for the synthesis of 2-hydroxylated ceramides, which are subsequently incorporated into essential sphingolipids, primarily galactosylceramide (GalC) and sulfatide. These 2-hydroxylated sphingolipids are highly enriched in the myelin sheath, the insulating layer surrounding axons, and are crucial for its long-term stability and function in both the CNS and PNS.[1][2] The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2]
Quantitative Comparison of 2-Hydroxylated Lipids: CNS vs. PNS
| Feature | Central Nervous System (CNS) | Peripheral Nervous System (PNS) | Key Findings & Inferences |
| Myelinating Glial Cell | Oligodendrocyte | Schwann Cell | Different glial cells are responsible for myelination, which may lead to distinct metabolic regulation. |
| General Lipid Composition | Higher proportions of galactocerebroside and sulfatide.[3] | Higher proportions of sphingomyelin (B164518) and phosphatidylcholine.[3][4] | The overall lipid environment in which 2-hydroxylated lipids reside differs significantly. |
| 2-Hydroxylated Sphingolipids | Abundant in myelin; essential for long-term myelin stability.[1] | Abundant in myelin; their levels increase dramatically during developmental myelination.[5] | Both systems rely heavily on these lipids for myelin integrity. |
| Developmental Increase of 2-Hydroxy Fatty Acids | Information not readily available. | In rat sciatic nerve, the proportion of 2-hydroxy fatty acids in galactosylceramide increases from ~5% at 4 days of age to 60% at 60 days of age.[5] | This suggests a very high concentration and likely a high synthesis rate of this compound in the mature PNS. |
| Inferred this compound Levels in Adults | Likely high due to the abundance of its products in myelin. | Potentially higher than in the CNS, given the dramatic developmental increase and the high percentage in mature PNS myelin lipids. | Further direct quantitative studies are needed to confirm this inference. |
Functional Roles and Significance of 2-Hydroxylation
The primary role of the 2-hydroxyl group in sphingolipids within the myelin sheath appears to be structural. This hydroxyl group can participate in an extensive network of hydrogen bonds with adjacent molecules, thereby increasing the compaction and stability of the multilamellar myelin sheath.[6] The absence of these lipids, as seen in mice with a non-functional FA2H gene, leads to late-onset axon and myelin sheath degeneration in both the spinal cord (CNS) and sciatic nerves (PNS).[1][2] This underscores the critical role of this compound and its metabolic products in maintaining the long-term health of the nervous system.
Metabolic Pathway and Experimental Workflows
The synthesis of 2-hydroxylated sphingolipids is a multi-step process involving the key enzyme FA2H. Below are diagrams illustrating the metabolic pathway and a general workflow for the analysis of 2-hydroxy fatty acids.
Caption: Biosynthesis of 2-Hydroxygalactosylceramide.
Caption: Workflow for 2-Hydroxy Fatty Acid Analysis.
Experimental Protocols
1. Lipid Extraction from Nervous Tissue (Modified Folch Method)
-
Objective: To extract total lipids from brain (CNS) or sciatic nerve (PNS) tissue.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Tissue homogenizer
-
Centrifuge
-
Glass tubes
-
-
Procedure:
-
Weigh the frozen tissue sample and homogenize in a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to remove non-lipid contaminants.
-
Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C.
-
2. Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To quantify the amount of 2-hydroxy fatty acids in the lipid extract.
-
Materials:
-
Methanolic HCl
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
-
Internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid)
-
-
Procedure:
-
Add a known amount of internal standard to the lipid extract.
-
Perform acid-catalyzed methylation by heating the sample in methanolic HCl to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Evaporate the hexane and derivatize the hydroxyl group of the 2-hydroxy FAMEs using a silylating agent.
-
Analyze the derivatized sample by GC-MS. The 2-hydroxy FAMEs can be identified by their characteristic fragmentation patterns and retention times.
-
Quantify the amount of endogenous 2-hydroxy fatty acids by comparing their peak areas to that of the internal standard.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its downstream metabolic products are of paramount importance for the structural integrity of myelin in both the central and peripheral nervous systems. While there are clear differences in the overall lipid composition of CNS and PNS myelin, 2-hydroxylated sphingolipids are a major component in both. The dramatic increase in these lipids during PNS myelination hints at a potentially higher concentration in the mature PNS compared to the CNS, a hypothesis that warrants direct investigation through quantitative lipidomics studies.
Future research should focus on:
-
Directly quantifying this compound and 2-hydroxylated sphingolipids in various CNS regions and PNS nerves from adult animals.
-
Investigating the regulation of FA2H expression and activity in oligodendrocytes versus Schwann cells to understand the molecular basis for any observed differences in lipid levels.
-
Elucidating any potential non-structural, signaling roles of 2-hydroxylated sphingolipids that might differ between the CNS and PNS.
A deeper understanding of the comparative biology of this compound will undoubtedly open new avenues for the development of therapies for a range of neurological disorders characterized by myelin defects.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Specificity Validation of Antibodies Against 2-Hydroxycerotoyl-CoA
For researchers, scientists, and drug development professionals investigating the roles of very-long-chain fatty acids (VLCFAs) in cellular processes and disease, the ability to specifically detect and quantify molecules like 2-hydroxycerotoyl-CoA is paramount. While antibodies offer a powerful tool for such applications, their efficacy is entirely dependent on their specificity. This guide provides a comprehensive comparison of a hypothetical, rigorously validated anti-2-hydroxycerotoyl-CoA antibody with the current gold-standard alternative, mass spectrometry.
Currently, there is a notable absence of commercially available and validated antibodies that specifically target the small lipid molecule this compound. This guide, therefore, serves as a roadmap for researchers who may be developing such an antibody or wish to understand the rigorous validation required to trust its results.
Performance Comparison: Antibody vs. Mass Spectrometry
The choice of analytical method depends on the specific research question, available equipment, and the required level of quantitative accuracy and throughput. Below is a comparative summary of a hypothetical, validated anti-2-hydroxycerotoyl-CoA antibody and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Feature | Anti-2-hydroxycerotoyl-CoA Antibody (Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High (if rigorously validated against structurally similar lipids) | Very High (based on precursor/product ion mass-to-charge ratios) |
| Sensitivity | Potentially high (pM to nM range) | High (fmol to pmol range) |
| Quantitation | Semi-quantitative (Western Blot) to Quantitative (ELISA) | Highly Quantitative (with use of internal standards) |
| Applications | ELISA, Western Blot, Immunocytochemistry, Immunoprecipitation | Lipidomics, Metabolomics, Pharmacokinetic studies |
| Throughput | High for ELISA; Low to medium for other techniques | Medium to High (with autosampler) |
| Cost per Sample | Lower (once antibody is developed/purchased) | Higher (instrumentation and maintenance costs) |
| Sample Prep | Varies by application; can be simpler for some assays | More complex lipid extraction often required |
| Multiplexing | Limited (can use different secondary antibodies if primaries are from different species) | High (can detect hundreds of lipid species in a single run) |
Experimental Workflow for Antibody Validation
The validation of an antibody against a small lipid molecule like this compound requires a multi-faceted approach to ensure it does not cross-react with other structurally similar lipids. The following diagram outlines a typical validation workflow.
Caption: Workflow for validating an anti-2-hydroxycerotoyl-CoA antibody.
Signaling Pathway Context: Role of Long-Chain Acyl-CoAs
This compound is a member of the broader class of long-chain and very-long-chain acyl-CoAs, which are central to lipid metabolism and signaling. The diagram below illustrates a simplified pathway involving long-chain acyl-CoAs, highlighting their role in both energy metabolism and the synthesis of complex signaling lipids.
Caption: Simplified pathway of long-chain acyl-CoA metabolism and signaling.
Detailed Experimental Protocols
Competitive ELISA for Specificity Testing
This protocol is designed to determine the specificity of the antibody by assessing its ability to bind to this compound in the presence of other, structurally similar lipids.
Materials:
-
96-well ELISA plates coated with this compound conjugated to a carrier protein (e.g., BSA).
-
Putative anti-2-hydroxycerotoyl-CoA antibody.
-
Free this compound (competitor).
-
A panel of potential cross-reactive lipids (e.g., cerotoyl-CoA, lignoceroyl-CoA, other VLCFA-CoAs).
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
Wash buffer (PBS-T).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Block the coated 96-well plates with blocking buffer for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of free this compound or the other potential cross-reactive lipids for 30 minutes.
-
Add the antibody-lipid mixtures to the wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Wash plates three times with wash buffer.
-
Add the HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.
-
Wash plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. A steep curve for this compound and flat or significantly right-shifted curves for other lipids indicate high specificity.
Lipid Strip/Array Analysis
This method provides a qualitative assessment of antibody binding to a panel of different lipids spotted on a membrane.
Materials:
-
Commercially available or custom-spotted lipid strips containing this compound and a variety of other sphingolipids, glycerophospholipids, and sterols.
-
Putative anti-2-hydroxycerotoyl-CoA antibody.
-
Blocking buffer.
-
Wash buffer.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Block the lipid strip in blocking buffer for 1 hour at room temperature.
-
Incubate the strip with the primary antibody (at a pre-determined optimal concentration) overnight at 4°C with gentle agitation.
-
Wash the strip three times for 10 minutes each in wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the strip three times for 10 minutes each in wash buffer.
-
Apply ECL reagents and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: A strong signal at the this compound spot and no or minimal signal at other lipid spots confirms specificity.
LC-MS/MS for Quantification of this compound
This protocol outlines a targeted method for the absolute quantification of this compound from a biological sample.
Materials:
-
Biological sample (cells or tissue).
-
Internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Lipid extraction solvents (e.g., isopropanol, acetonitrile).
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
-
C18 reverse-phase HPLC column.
Procedure:
-
Sample Preparation: Homogenize the biological sample in cold extraction solvent containing the internal standard.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and methanol).
-
Perform mass spectrometry in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the phosphorylated ADP moiety (M-507).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of endogenous this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.
-
This comprehensive guide provides the necessary framework for researchers to critically evaluate or develop antibodies against this compound, ensuring that their tools meet the high standards of specificity required for cutting-edge research.
Safety Operating Guide
Navigating the Disposal of 2-hydroxycerotoyl-CoA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) if available, and adhere to all institutional and local safety guidelines. Due to its nature as a long-chain fatty acyl-CoA, 2-hydroxycerotoyl-CoA should be handled with care to prevent exposure.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use.
-
Body Protection: A standard laboratory coat is required to protect from splashes.
All handling and disposal procedures must be performed within a certified chemical fume hood to minimize the risk of inhalation.
Recommended Disposal Workflow: Chemical Deactivation
In the absence of a specific protocol for this compound, a common method for the disposal of similar thioester compounds is chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, rendering the molecule less reactive.
Step-by-Step Deactivation Protocol:
-
Preparation:
-
Perform all subsequent steps within a certified chemical fume hood.
-
Place the waste solution containing this compound in an appropriate container (e.g., a beaker or flask) on a magnetic stir plate and add a stir bar.
-
-
Alkaline Hydrolysis:
-
While stirring the solution, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution. This will increase the pH and initiate the hydrolysis of the thioester bond.[1][2][3][4]
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.
-
-
Neutralization:
-
After hydrolysis, the solution will be basic and must be neutralized before final disposal.
-
Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuously monitoring the pH with pH paper or a calibrated pH meter.
-
Continue adding HCl until the pH of the solution is within the neutral range (pH 6-8). Exercise caution, as this neutralization reaction can generate heat.
-
-
Final Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
The container must be clearly labeled with its contents (e.g., "Neutralized this compound waste, containing 2-hydroxycerotic acid and coenzyme A degradation products in aqueous solution").
-
Store the sealed container in a designated secondary containment area pending collection by your institution's EHS department.[5][6][7]
-
Important Considerations:
-
Waste Minimization: Plan experiments to minimize the generation of waste.[8]
-
Institutional Policies: Always adhere to your institution's specific waste disposal policies and procedures.[7] What is appropriate for one institution may not be for another.
-
Consultation: If there is any uncertainty, consult with your laboratory supervisor or your institution's EHS department before proceeding.
Quantitative Data
At present, there is no specific quantitative data available in the public domain regarding permissible exposure limits or concentration thresholds for the disposal of this compound. Researchers should handle this compound with the assumption that it is a potentially hazardous biological reagent and take all necessary precautions to minimize exposure.
Disposal Procedure Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the chemical deactivation and disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Saponification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Hydroxycerotoyl-CoA: A Procedural Guide
Essential Personal Protective Equipment (PPE)
Given the nature of 2-hydroxycerotoyl-CoA as a complex organic molecule intended for research use, a cautious approach to personal protection is necessary. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | If there is a risk of aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational and Disposal Plan
A systematic workflow is critical for minimizing exposure and preventing contamination. The following procedural steps outline the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product's Certificate of Analysis for specific storage temperature recommendations.[1]
Handling and Use
-
Preparation: Work in a designated area, preferably a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing and transferring the substance, use caution to avoid generating dust or aerosols.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.
Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable decontamination solution.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[2][3]
Procedural Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
